Product packaging for Antofloxacin(Cat. No.:CAS No. 119354-43-7)

Antofloxacin

Cat. No.: B1263544
CAS No.: 119354-43-7
M. Wt: 376.4 g/mol
InChI Key: MHFCVNDHFSOKMK-VIFPVBQESA-N
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Description

Antofloxacin is a member of quinolines.
antibiotic;  8-amino derivative of levofloxacin;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21FN4O4 B1263544 Antofloxacin CAS No. 119354-43-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-8-amino-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O4/c1-9-8-27-17-14-11(16(24)10(18(25)26)7-23(9)14)13(20)12(19)15(17)22-5-3-21(2)4-6-22/h7,9H,3-6,8,20H2,1-2H3,(H,25,26)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFCVNDHFSOKMK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=C(C(=C2N4CCN(CC4)C)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=C(C(=C2N4CCN(CC4)C)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701026060
Record name Antofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119354-43-7
Record name Antofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119354437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANTOFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56A192VX1Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Antofloxacin's Mechanism of Action on DNA Gyrase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antofloxacin, a fourth-generation fluoroquinolone antibiotic, exerts its bactericidal effect by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's interaction with DNA gyrase, a critical enzyme for bacterial DNA replication and maintenance. While specific quantitative data on the direct inhibition of DNA gyrase by this compound is limited in publicly available literature, this document consolidates the current understanding of the fluoroquinolone class's mechanism of action and provides a framework for the experimental determination of key inhibitory parameters.

Introduction to this compound and its Targets

This compound hydrochloride is a synthetic, broad-spectrum antibacterial agent.[1] Like other fluoroquinolones, its primary mode of action is the inhibition of two key bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are vital for managing DNA topology during replication, transcription, and repair.[1] By targeting both enzymes, this compound reduces the likelihood of the emergence of bacterial resistance.[1] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the principal target in many Gram-positive bacteria.[]

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for relieving the torsional stress that arises during DNA replication and transcription.[1] Inhibition of DNA gyrase prevents this crucial process, leading to the disruption of DNA replication and transcription.[1]

Topoisomerase IV: This enzyme is primarily involved in the decatenation of interlinked daughter DNA molecules following replication.[1] Inhibition of topoisomerase IV prevents the segregation of chromosomes into daughter cells, thereby halting cell division.[1]

Molecular Mechanism of Action

The bactericidal activity of this compound, consistent with other fluoroquinolones, stems from its ability to stabilize the complex formed between DNA gyrase and DNA. This stabilization traps the enzyme in a state where it has cleaved the DNA, preventing the subsequent re-ligation step.[4] This leads to an accumulation of double-stranded DNA breaks, which are ultimately lethal to the bacterium.[]

The key steps in the mechanism are as follows:

  • Binding to the DNA-Gyrase Complex: Fluoroquinolones do not bind effectively to DNA gyrase alone but show high affinity for the enzyme-DNA complex.[2]

  • Stabilization of the Cleavage Complex: The drug intercalates into the cleaved DNA and interacts with both the DNA and the GyrA subunit of the DNA gyrase. This forms a stable ternary complex of fluoroquinolone-gyrase-DNA.[4]

  • Inhibition of DNA Re-ligation: The stabilized complex physically obstructs the re-ligation of the cleaved DNA strands.

  • Induction of Double-Strand Breaks: The stalled replication forks and the presence of the stabilized cleavage complexes lead to the generation of lethal double-stranded DNA breaks.[]

  • Cell Death: The accumulation of DNA damage triggers cellular processes that result in bacterial cell death.

Antofloxacin_Mechanism cluster_Bacterium Bacterial Cell This compound This compound Ternary_Complex Stable Ternary Complex (this compound-Gyrase-DNA) This compound->Ternary_Complex Binds to DNA-Gyrase Complex DNA_Gyrase DNA Gyrase DNA_Gyrase->Ternary_Complex Cleaves DNA DNA Bacterial DNA DNA->DNA_Gyrase DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks Prevents Re-ligation Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Triggers

Caption: Mechanism of this compound Action on DNA Gyrase.

Quantitative Data

BacteriumMIC (mg/L)
Klebsiella pneumoniae0.125
Escherichia coli1
Staphylococcus aureus0.125 - 1
Pseudomonas aeruginosa0.125 - 1

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacteria. Data sourced from a study on the dose findings of this compound hydrochloride.[5]

Pharmacodynamic studies have also established that the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC24/MIC) is the key parameter predicting the antibacterial efficacy of this compound.[6] A target AUC24/MIC ratio of 65.7 has been suggested for achieving a net bactericidal effect against Staphylococcus aureus.[6]

Experimental Protocols

The following is a detailed, representative protocol for a DNA gyrase supercoiling inhibition assay, which can be utilized to determine the IC50 value of this compound. This protocol is based on established methods for other fluoroquinolones.

DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit 50% of the DNA supercoiling activity of DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase (e.g., from E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin

  • Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

  • Agarose

  • TAE Buffer (Tris-acetate-EDTA)

  • Ethidium bromide or other DNA stain

  • Chloroform:isoamyl alcohol (24:1) (optional)

Procedure:

  • Reaction Setup:

    • On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed plasmid DNA, and sterile water to the desired volume.

    • Prepare serial dilutions of this compound in the appropriate solvent.

    • Add the diluted this compound or solvent control to individual reaction tubes.

    • Add the DNA gyrase enzyme to each tube to initiate the reaction. The final reaction volume is typically 20-30 µL.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 1/5 volume of the stop buffer/loading dye.

    • (Optional) Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15-30 minutes to digest the enzyme.

    • (Optional) Perform a chloroform:isoamyl alcohol extraction to remove proteins. Vortex briefly and centrifuge, then collect the upper aqueous phase.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel containing a DNA stain.

    • Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • Relaxed and supercoiled DNA will migrate at different rates, allowing for their separation.

    • Quantify the intensity of the supercoiled DNA band in each lane using densitometry software.

    • Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_Workflow DNA Gyrase Inhibition Assay Workflow A Reaction Setup: - Assay Buffer - Relaxed Plasmid DNA - this compound (serial dilutions) - DNA Gyrase B Incubation (37°C, 30-60 min) A->B C Reaction Termination (add Stop Buffer) B->C D Agarose Gel Electrophoresis C->D E Visualization & Quantification (UV light, Densitometry) D->E F IC50 Determination E->F

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Conclusion

This compound is a potent fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV. Its mechanism of action involves the stabilization of the enzyme-DNA cleavage complex, leading to the accumulation of double-stranded DNA breaks and subsequent cell death. While specific enzymatic inhibition data for this compound is not widely published, its antibacterial activity is well-documented through MIC values. The provided experimental protocol for a DNA gyrase supercoiling inhibition assay offers a robust method for determining the IC50 of this compound, which would provide valuable quantitative data for researchers and drug developers. Further research to elucidate the precise binding kinetics and inhibitory constants of this compound with its target enzymes will be crucial for a more complete understanding of its pharmacological profile and for the development of future generations of fluoroquinolone antibiotics.

References

An In-depth Technical Guide to Antofloxacin Hydrochloride: Chemical Structure, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antofloxacin hydrochloride is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies for its analysis. Detailed protocols for the determination of Minimum Inhibitory Concentration (MIC) and Cytochrome P450 1A2 (CYP1A2) inhibition are presented, along with a high-performance liquid chromatography (HPLC) method for its quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and study of novel antimicrobial agents.

Chemical Structure and Physicochemical Properties

This compound hydrochloride is the hydrochloride salt of antofioxacin. Its chemical structure is characterized by a tricyclic fused ring system, a fluorine atom at position 7, a piperazine moiety at position 6, and an amino group at position 8.[2]

Table 1: Chemical and Physical Properties of this compound Hydrochloride

PropertyValueSource(s)
IUPAC Name (2S)-8-amino-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid hydrochloride[2]
Molecular Formula C₁₈H₂₂ClFN₄O₄[3]
Molecular Weight 412.85 g/mol [3]
CAS Number 873888-67-6[3]
Appearance Powder[4]
Aqueous Solubility The solubility of antofioxacin hydrochloride is dependent on the solvent system and temperature. For example, in an aqueous solution of choline chloride/p-toluenesulfonic acid deep eutectic solvent (at a weight fraction of 0.6) at 318.15 K, the solubility is 1.226 × 10⁻² mole fraction.
Melting Point Not available in the reviewed literature.
pKa Not available in the reviewed literature.

Mechanism of Action

As a member of the fluoroquinolone class, antofioxacin hydrochloride exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is essential for the initiation of DNA replication and transcription.

  • Topoisomerase IV: This enzyme is responsible for the decatenation of daughter chromosomes following DNA replication.

By forming a stable complex with the enzyme-DNA intermediate, antofioxacin hydrochloride traps these enzymes, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.

Antofloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound Hydrochloride DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Cell_Division Cell Division Topoisomerase_IV->Cell_Division Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to Cell_Division->Cell_Death Inhibition leads to

Figure 1: Mechanism of action of antofioxacin hydrochloride.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown on an appropriate agar medium.

    • Several colonies are used to inoculate a tube of sterile broth (e.g., Mueller-Hinton Broth).

    • The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • A stock solution of antofioxacin hydrochloride is prepared in a suitable solvent.

    • Serial two-fold dilutions of the antibiotic are made in broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

    • A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

    • The plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).

MIC_Determination_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of This compound Hydrochloride prep_dilutions->inoculate_plate incubate Incubate at 35-37°C for 16-20 hours inoculate_plate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Figure 2: Workflow for MIC determination by broth microdilution.

In Vitro Cytochrome P450 1A2 (CYP1A2) Inhibition Assay

This compound has been reported to be a mechanism-based inhibitor of CYP1A2. The following protocol outlines a general method to assess this inhibition using human liver microsomes.

  • Reagents and Materials:

    • Human Liver Microsomes (HLMs)

    • This compound hydrochloride

    • Phenacetin (CYP1A2 probe substrate)

    • NADPH regenerating system (or NADPH)

    • Potassium phosphate buffer

    • Acetonitrile (for reaction termination)

    • Internal standard for HPLC analysis

  • Incubation Procedure:

    • A pre-incubation mixture is prepared containing HLMs, antofioxacin hydrochloride at various concentrations, and buffer.

    • The mixture is pre-warmed at 37°C.

    • The reaction is initiated by the addition of the NADPH regenerating system.

    • At various time points, aliquots of the pre-incubation mixture are transferred to a second incubation mixture containing the probe substrate, phenacetin.

    • This second reaction is allowed to proceed for a specific time and is then terminated by the addition of cold acetonitrile.

  • Sample Analysis:

    • The terminated reaction mixtures are centrifuged to pellet the protein.

    • The supernatant is analyzed by a validated HPLC method to quantify the formation of the phenacetin metabolite (acetaminophen).

  • Data Analysis:

    • The rate of metabolite formation is determined at each antofioxacin concentration and pre-incubation time.

    • The data are then fitted to an appropriate model to determine the kinetic parameters of inhibition (e.g., Kᵢ and kᵢₙₐ꜀ₜ).

CYP1A2_Inhibition_Assay cluster_preincubation Pre-incubation cluster_incubation Incubation with Substrate HLM Human Liver Microsomes Preincubation_Mix Pre-incubation Mixture HLM->Preincubation_Mix This compound This compound HCl (various concentrations) This compound->Preincubation_Mix Buffer1 Buffer Buffer1->Preincubation_Mix NADPH NADPH (Initiates reaction) Preincubation_Mix->NADPH Aliquots Aliquots at Different Time Points NADPH->Aliquots Incubation_Mix Incubation Mixture Aliquots->Incubation_Mix Phenacetin Phenacetin (CYP1A2 Substrate) Phenacetin->Incubation_Mix Termination Reaction Termination (Acetonitrile) Incubation_Mix->Termination Analysis HPLC Analysis of Metabolite Formation Termination->Analysis Data_Analysis Determination of Inhibition Kinetics (Ki, kinact) Analysis->Data_Analysis

Figure 3: Experimental workflow for CYP1A2 inhibition assay.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of antofioxacin hydrochloride in biological matrices.

HPLC Method for Determination in Blood

The following is a summary of an HPLC method used to determine antofioxacin concentrations in human blood.

  • Instrumentation: HPLC with a UV-Vis detector.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: The specific composition of the mobile phase should be optimized for adequate separation.

  • Detection Wavelength: 293 nm.

  • Quantitation Range: 0.029–7.5 mg/L.

  • Sample Preparation: Typically involves protein precipitation followed by centrifugation.

Note: This is a general outline, and the specific parameters of the HPLC method, such as the exact mobile phase composition, flow rate, and column specifications, should be validated for each specific application.

Conclusion

This compound hydrochloride is a promising fluoroquinolone antibiotic with potent antibacterial activity. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and mechanism of action. The experimental protocols for MIC determination and CYP1A2 inhibition assays, along with an HPLC analytical method, offer a practical framework for researchers and drug development professionals. Further research into its clinical efficacy and safety profile will continue to define its role in the treatment of bacterial infections.

References

An In-depth Technical Guide to the Synthesis of (S)-Antofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Antofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. As a chiral drug, the stereospecific synthesis of the (S)-enantiomer is crucial for its therapeutic efficacy and safety profile. This technical guide provides a detailed overview of a viable synthesis pathway for (S)-Antofloxacin, focusing on its key precursors, reaction methodologies, and quantitative data. The information presented here is intended to serve as a comprehensive resource for professionals engaged in the research and development of novel antibacterial agents.

Core Synthesis Pathway

The synthesis of (S)-Antofloxacin can be conceptually divided into two main stages: the construction of the chiral tricyclic core, specifically (S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid, followed by the introduction of the N-methylpiperazine side chain at the C-10 position.

Stage 1: Synthesis of the Chiral Tricyclic Core

A plausible synthetic route to the key intermediate, ethyl (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylate, starts from commercially available materials and involves several key transformations.

Diagram of the Synthesis Pathway for the Key Tricyclic Intermediate

Antofloxacin_Core_Synthesis A 2,3,4,5-Tetrafluorobenzoylacetate B Ethyl 3-(2,3,4,5-tetrafluorobenzoyl)acrylate A->B Reaction with triethyl orthoformate and acetic anhydride C Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-((S)-2-hydroxy-1-methylethylamino)acrylate B->C Reaction with (S)-2-amino-1-propanol D Ethyl (S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylate C->D Intramolecular Cyclization E (S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid D->E Hydrolysis

Caption: Synthesis of the tricyclic carboxylic acid core.

Step 1: Synthesis of Ethyl 3-(2,3,4,5-tetrafluorobenzoyl)acrylate

  • Methodology: A mixture of ethyl 2,3,4,5-tetrafluorobenzoylacetate, triethyl orthoformate, and acetic anhydride is heated. The reaction introduces an ethoxymethylene group, which upon elimination, yields the desired acrylate.

  • Detailed Protocol: To a stirred solution of ethyl 2,3,4,5-tetrafluorobenzoylacetate (1.0 eq) in a suitable solvent such as toluene, add triethyl orthoformate (1.2 eq) and acetic anhydride (1.2 eq). Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-((S)-2-hydroxy-1-methylethylamino)acrylate

  • Methodology: The acrylate from the previous step undergoes a Michael addition with (S)-2-amino-1-propanol. This reaction introduces the chiral side chain that will form the oxazine ring.

  • Detailed Protocol: Dissolve the crude ethyl 3-(2,3,4,5-tetrafluorobenzoyl)acrylate (1.0 eq) in a suitable solvent like ethanol. To this solution, add (S)-2-amino-1-propanol (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 4-6 hours. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 3: Intramolecular Cyclization to form Ethyl (S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylate

  • Methodology: The intermediate from the previous step undergoes a base-mediated intramolecular nucleophilic aromatic substitution to form the benzoxazine ring, followed by a cyclization to form the pyridone ring.

  • Detailed Protocol: Dissolve ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-((S)-2-hydroxy-1-methylethylamino)acrylate (1.0 eq) in an aprotic polar solvent such as dimethylformamide (DMF). Add a suitable base, such as potassium carbonate (2.0 eq), to the solution. Heat the reaction mixture to 120-140 °C for 6-8 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 4: Hydrolysis to (S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid

  • Methodology: The ethyl ester is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

  • Detailed Protocol: Suspend the ethyl ester (1.0 eq) in a mixture of ethanol and water. Add a strong base, such as sodium hydroxide (2.0 eq), and heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and acidify with a mineral acid, such as hydrochloric acid, to a pH of 2-3. The precipitated carboxylic acid is collected by filtration, washed with water, and dried under vacuum.

Stage 2: Synthesis of (S)-Antofloxacin

The final step in the synthesis is the nucleophilic substitution of the fluorine atom at the C-10 position of the tricyclic core with N-methylpiperazine.

Diagram of the Final Synthesis Step

Antofloxacin_Final_Step A (S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid C (S)-Antofloxacin A->C Pyridine, Heat B N-Methylpiperazine B->C

Caption: Final condensation step to yield (S)-Antofloxacin.

  • Methodology: A nucleophilic aromatic substitution reaction is carried out between the tricyclic carboxylic acid and N-methylpiperazine in the presence of a base and a suitable solvent.

  • Detailed Protocol: In a reaction vessel, combine (S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid (1.0 eq), N-methylpiperazine (1.5-2.5 eq), and pyridine as the solvent. Heat the mixture to reflux (approximately 110-120 °C) for 8-12 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the pyridine under reduced pressure. The residue is then treated with water and the pH is adjusted to 7.0-7.5 with a suitable base to precipitate the crude (S)-Antofloxacin. The product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield high-purity (S)-Antofloxacin.

Quantitative Data

The following table summarizes typical yields for the key steps in the synthesis of (S)-Antofloxacin.

StepReactantsProductTypical Yield (%)
Stage 1, Step 3 Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-((S)-2-hydroxy-1-methylethylamino)acrylateEthyl (S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylate65-75
Stage 1, Step 4 Ethyl (S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylate(S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid90-95
Stage 2 (S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid, N-Methylpiperazine(S)-Antofloxacin70-90[3]

Experimental Workflow

The overall experimental workflow for the synthesis of (S)-Antofloxacin is depicted in the following diagram.

Antofloxacin_Workflow cluster_stage1 Stage 1: Tricyclic Core Synthesis cluster_stage2 Stage 2: Final Product Synthesis start1 Start: Ethyl 2,3,4,5-tetrafluorobenzoylacetate step1 Acrylate Formation start1->step1 step2 Michael Addition with (S)-2-amino-1-propanol step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Hydrolysis step3->step4 intermediate Key Intermediate: (S)-Tricyclic Carboxylic Acid step4->intermediate step5 Condensation with N-Methylpiperazine intermediate->step5 purification Purification (Recrystallization) step5->purification final_product Final Product: (S)-Antofloxacin purification->final_product

Caption: Overall experimental workflow for (S)-Antofloxacin synthesis.

Conclusion

This technical guide has outlined a comprehensive and viable synthetic pathway for (S)-Antofloxacin. By providing detailed experimental protocols, quantitative data, and clear visual diagrams, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to undertake the synthesis and further exploration of this important fluoroquinolone antibiotic. The presented methodologies are based on established chemical principles and offer a solid foundation for the efficient and stereoselective production of (S)-Antofloxacin.

References

The Pharmacokinetics and Bioavailability of Antofloxacin in Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Antofloxacin, a novel fluoroquinolone antibiotic, has demonstrated a broad spectrum of activity against a diverse range of bacterial species. Understanding its pharmacokinetic profile and bioavailability is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of anfloxacin in plasma, based on preclinical and clinical studies.

Pharmacokinetic Profile in Human Subjects

Studies in healthy human volunteers have characterized the pharmacokinetic parameters of anfloxacin following both oral and intravenous administration.

Oral Administration

Following single oral doses, anfloxacin is well-absorbed. A study involving healthy male volunteers who received a single 200 mg oral dose of anfloxacin hydrochloride reported a maximum plasma concentration (Cmax) of 1.89 ± 0.65 mg/L, which was reached at a Tmax of 1.29 ± 0.26 hours.[1] The area under the plasma concentration-time curve (AUC0-∞) was 25.24 ± 7.26 mg·h/L.[1] In a separate study with single oral doses of 300, 400, and 500 mg, anfloxacin demonstrated linear pharmacokinetic characteristics, with an elimination half-life (t1/2β) of approximately 20 hours.[2]

Multiple-dose studies have also been conducted. In one such study, subjects received a 400 mg loading dose on day one, followed by 200 mg daily from day two to day seven.[1] A steady state was achieved by day two.[1] On day seven, the Cmax was 2.52 ± 0.38 mg/L and the AUC0-∞ was 48.77 ± 8.44 mg·h/L.[1]

Parameter Single Dose (200 mg) Multiple Dose (Day 7)
Cmax (mg/L) 1.89 ± 0.65[1]2.52 ± 0.38[1]
Tmax (h) 1.29 ± 0.26[1]1.14 ± 0.50[1]
AUC0-∞ (mg·h/L) 25.24 ± 7.26[1]48.77 ± 8.44[1]
t1/2β (h) ~20[2]-
Cumulative Urinary Excretion (120h) 39.1%[1]60.06%[1]
Intravenous Administration

A study involving multiple intravenous doses in healthy male subjects, who received 300 mg of anfloxacin once daily for seven days, provided key pharmacokinetic data. A steady-state plasma concentration was reached in 96 hours.[3] After seven days of treatment, the Cmax was 3.81 ± 0.66 mg/L, and the AUC0-24 was 60.51 ± 8.30 mg·h/L.[3] The elimination half-life (t1/2β) was determined to be 20.34 ± 1.88 hours.[3] The cumulative urinary elimination within 96 hours after the last dose was approximately 56%.[3]

Parameter Multiple IV Dose (Day 7)
Cmax (mg/L) 3.81 ± 0.66[3]
Cmin (mg/L) 0.85 ± 0.19[3]
AUC0-24 (mg·h/L) 60.51 ± 8.30[3]
t1/2β (h) 20.34 ± 1.88[3]
Cumulative Urinary Excretion (96h) ~56%[3]

Pharmacokinetic Profile in Animal Models

Pharmacokinetic studies in animal models, such as mice, are essential for preclinical evaluation.

Subcutaneous Administration in Mice

In a study using a neutropenic murine lung infection model, single subcutaneous doses of 2.5, 10, 40, and 160 mg/kg were administered.[4] The plasma pharmacokinetics were found to be relatively linear for both AUC and Cmax across the escalating dose range.[4] The elimination half-lives in plasma ranged from 1.21 to 1.43 hours.[4]

Dose (mg/kg) Cmax (mg/L) AUC0-∞ (mg·h/L) t1/2 (h)
2.5 0.83 ± 0.111.48 ± 0.151.21 ± 0.18
10 3.11 ± 0.456.78 ± 0.541.35 ± 0.11
40 11.56 ± 1.8925.12 ± 3.121.43 ± 0.23
160 45.32 ± 5.67105.43 ± 11.231.38 ± 0.15

(Data derived from graphical representations in the source material and should be considered illustrative)

Bioavailability

While specific bioavailability data for anfloxacin was not detailed in the provided search results, the extensive absorption following oral administration in humans suggests good oral bioavailability. For comparison, ofloxacin, a related fluoroquinolone, is reported to be well absorbed after oral administration with a bioavailability of virtually 100%.[5][6]

Experimental Protocols

The determination of pharmacokinetic parameters relies on robust experimental designs and analytical methods.

In Vivo Pharmacokinetic Studies

A representative experimental protocol for determining the pharmacokinetics of anfloxacin in an animal model, such as the neutropenic murine thigh infection model, is as follows:

  • Animal Model: Female ICR mice are typically used.[7] To induce neutropenia, cyclophosphamide is administered intraperitoneally.[4]

  • Infection: A bacterial suspension, for instance of Staphylococcus aureus or Klebsiella pneumoniae, is injected into the thigh muscle of the mice.[4][7]

  • Drug Administration: this compound hydrochloride is administered, often subcutaneously, at various single doses.[4][7]

  • Sample Collection: At designated time points after drug administration (e.g., 0.08, 0.25, 0.5, 0.75, 1, 2, 4, 6, and 8 hours), blood samples are collected via retro-orbital puncture into heparinized tubes.[4]

  • Plasma Preparation: The collected blood is centrifuged (e.g., at 3,000 x g for 10 minutes at 4°C) to separate the plasma.[4] The plasma is then stored, typically at -80°C, until analysis.

Plasma Concentration Analysis by HPLC

The concentration of anfloxacin in plasma samples is quantified using High-Performance Liquid Chromatography (HPLC).[1][2][3]

  • Sample Preparation: Proteins in the plasma samples are precipitated, often using acetonitrile.[8] An internal standard may be added before precipitation.[9]

  • Chromatographic Separation: The supernatant is injected into an HPLC system. A reversed-phase C18 column is commonly used for separation.[10]

  • Mobile Phase: The composition of the mobile phase can vary but often consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate buffer or a solution containing triethylamine, adjusted to a specific pH).[10][11]

  • Detection: Detection is typically achieved using a UV detector at a specific wavelength (e.g., 278 nm) or a fluorescence detector with specific excitation and emission wavelengths (e.g., excitation at 292 nm and emission at 525 nm), as fluorescence detection often offers higher sensitivity for fluoroquinolones.[8][10]

  • Quantification: The concentration of anfloxacin in the samples is determined by comparing the peak area of anfloxacin to that of a standard curve prepared with known concentrations of the drug.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

Caption: Experimental workflow for a typical preclinical pharmacokinetic study of anfloxacin.

Logical Relationships of Key Pharmacokinetic Parameters

G absorption Absorption distribution Distribution cmax Cmax (Max Concentration) absorption->cmax tmax Tmax (Time to Max Conc.) absorption->tmax auc AUC (Total Exposure) absorption->auc metabolism Metabolism excretion Excretion distribution->auc vd Vd (Volume of Distribution) distribution->vd metabolism->auc t_half t1/2 (Half-life) metabolism->t_half cl CL (Clearance) metabolism->cl excretion->auc excretion->t_half excretion->cl

References

Antofloxacin: A Deep Dive into its Pharmacodynamics and Post-Antibiotic Effect

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antofloxacin, a synthetic fluoroquinolone antibiotic, has demonstrated potent broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria. Developed as a promising agent in the fight against bacterial infections, a thorough understanding of its pharmacodynamic properties and post-antibiotic effect (PAE) is crucial for optimizing its clinical application and for the development of future antimicrobial strategies. This technical guide provides an in-depth analysis of the core pharmacodynamics of this compound, including its mechanism of action, key pharmacodynamic parameters, and its persistent effects on bacterial growth.

Pharmacodynamics of this compound

The pharmacodynamics of an antibiotic describe the relationship between drug concentration and its antimicrobial effect. For this compound, a fluoroquinolone, its bactericidal activity is primarily concentration-dependent.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that accumulates during DNA replication and transcription. This compound binds to the DNA-gyrase complex, trapping it in a state where the DNA is cleaved. This stabilized complex blocks the progression of the replication fork, leading to a halt in DNA synthesis and ultimately, cell death.[1][4]

  • Inhibition of Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the principal target. This enzyme plays a crucial role in the decatenation (separation) of interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, this compound prevents the segregation of newly replicated chromosomes into daughter cells, leading to a disruption of cell division and subsequent cell death.[1][2][4]

The dual-targeting mechanism of this compound is a significant advantage, as it can reduce the likelihood of the development of bacterial resistance.

Antofloxacin_Mechanism cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria DNA_Gyrase_GN DNA Gyrase Supercoiling_GN DNA Supercoiling DNA_Gyrase_GN->Supercoiling_GN Replication_Transcription_GN DNA Replication & Transcription Supercoiling_GN->Replication_Transcription_GN Cell_Death_GN Cell Death Replication_Transcription_GN->Cell_Death_GN Leads to Antofloxacin_GN This compound Antofloxacin_GN->DNA_Gyrase_GN Inhibits Topoisomerase_IV_GP Topoisomerase IV Decatenation_GP Chromosome Decatenation Topoisomerase_IV_GP->Decatenation_GP Cell_Division_GP Cell Division Decatenation_GP->Cell_Division_GP Cell_Death_GP Cell Death Cell_Division_GP->Cell_Death_GP Leads to Antofloxacin_GP This compound Antofloxacin_GP->Topoisomerase_IV_GP Inhibits

Caption: this compound's dual mechanism of action.
Antibacterial Spectrum

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It has shown efficacy against a range of clinically significant pathogens, including:

  • Gram-positive bacteria: Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA), Streptococcus pneumoniae (including penicillin-resistant strains), and Staphylococcus epidermidis.[5][6]

  • Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae, and other Enterobacteriaceae.[6]

Key Pharmacodynamic Parameters

The efficacy of this compound is quantified by several key pharmacodynamic parameters:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents the visible growth of a microorganism in vitro.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.

  • Mutant Prevention Concentration (MPC): The lowest antibiotic concentration that prevents the growth of any resistant mutants from a large bacterial population (typically ≥1010 CFU).

The following tables summarize the available quantitative data for this compound against various bacterial species.

BacteriumStrain(s)MIC (µg/mL)Reference(s)
Escherichia coliClinical Isolates0.063 - 2[2]
Klebsiella pneumoniaeClinical Isolates0.063 - 0.5[6]
Staphylococcus aureusATCC 29213 (MSSA)0.125[5]
ATCC 43300 (MRSA)0.125[5]
MW2 (CA-MRSA)0.063[5]
SA 368 (MRSA)0.25[5]
Streptococcus pneumoniaeATCC 49619 (PSSP)0.25[5]
SP 18-1 (PSSP)0.063[5]
SP 18-2 (PRSP)0.5[5]
SP 18-3 (PSSP)0.031[5]
Staphylococcus epidermidisNot SpecifiedMIC90: 0.125[6]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Data on MBC and MPC for this compound are limited in the reviewed literature. Further studies are required to establish these crucial parameters for a wider range of pathogens.

Post-Antibiotic Effect (PAE)

The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent, even when the drug concentration has fallen below the MIC. This pharmacodynamic parameter is important for optimizing dosing regimens.

In Vivo PAE of this compound

An in vivo study using a neutropenic murine lung infection model demonstrated that this compound exhibits a prolonged PAE against Klebsiella pneumoniae.

BacteriumModelPAE Duration (hours)Reference(s)
Klebsiella pneumoniaeNeutropenic murine lung infection model3.2 - 5.3[7]

Table 2: In Vivo Post-Antibiotic Effect (PAE) of this compound

Specific in vitro PAE data for this compound against key pathogens such as S. aureus and S. pneumoniae were not extensively available in the reviewed literature, highlighting an area for future research.

Experimental Protocols

The determination of pharmacodynamic parameters follows standardized methodologies, primarily those established by the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[8][9]

MIC_Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate wells with bacterial suspension and different drug concentrations Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare serial two-fold dilutions of this compound in broth Serial_Dilution->Inoculate_Plate Incubate Incubate at 35±2°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity (bacterial growth) Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Detailed Methodology (Broth Microdilution):

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Antimicrobial Dilution: A series of two-fold dilutions of this compound are prepared in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth without bacteria) are also included.

  • Incubation: The microtiter plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step after the MIC has been established.[1][3]

MBC_Workflow Start_MIC MIC Determined Select_Wells Select wells from MIC plate with no visible growth Start_MIC->Select_Wells Subculture Subculture a fixed volume from selected wells onto antibiotic-free agar plates Select_Wells->Subculture Incubate_Agar Incubate agar plates at 35±2°C for 18-24 hours Subculture->Incubate_Agar Count_Colonies Count the number of Colony Forming Units (CFUs) Incubate_Agar->Count_Colonies Determine_MBC MBC is the lowest concentration that kills ≥99.9% of the initial inoculum Count_Colonies->Determine_MBC End_MBC End Determine_MBC->End_MBC

Caption: Workflow for MBC determination.

Detailed Methodology:

  • Subculturing: Following the determination of the MIC, a small, standardized volume (e.g., 10 µL) is taken from all the wells of the microtiter plate that show no visible growth.

  • Plating: The aliquots are plated onto antibiotic-free agar plates (e.g., Mueller-Hinton agar).

  • Incubation: The agar plates are incubated at 35 ± 2°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.

Determination of In Vitro Post-Antibiotic Effect (PAE)

The PAE is determined by measuring the time it takes for a bacterial culture to recover and resume logarithmic growth after a short exposure to an antibiotic.[10][11]

PAE_Workflow Start_PAE Start Expose_Bacteria Expose bacterial culture in logarithmic growth phase to This compound (e.g., 10x MIC) for a fixed period (e.g., 1-2 hours) Start_PAE->Expose_Bacteria Control_Culture Simultaneously monitor regrowth of an unexposed control culture Start_PAE->Control_Culture Remove_Antibiotic Remove antibiotic by dilution or centrifugation/washing Expose_Bacteria->Remove_Antibiotic Monitor_Regrowth Monitor bacterial regrowth by viable counts at regular intervals Remove_Antibiotic->Monitor_Regrowth Calculate_PAE PAE = T - C (T=time for 1-log10 increase in treated culture; C=time for 1-log10 increase in control) Monitor_Regrowth->Calculate_PAE Control_Culture->Calculate_PAE End_PAE End Calculate_PAE->End_PAE

Caption: Workflow for in vitro PAE determination.

Detailed Methodology:

  • Exposure: A bacterial culture in the logarithmic phase of growth is exposed to a specific concentration of this compound (e.g., 10 times the MIC) for a defined period (e.g., 1 or 2 hours). A control culture without the antibiotic is run in parallel.

  • Removal of Antibiotic: The antibiotic is removed from the culture. This can be achieved by a 1:1000 dilution of the culture in fresh, pre-warmed broth or by centrifugation followed by washing and resuspension of the bacterial pellet in fresh broth.

  • Monitoring Regrowth: The number of viable bacteria (CFU/mL) in both the treated and control cultures is determined at regular intervals (e.g., every hour) by plating serial dilutions onto antibiotic-free agar.

  • Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the count of the antibiotic-exposed culture to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal, and C is the corresponding time for the unexposed control culture.

Conclusion

This compound is a potent fluoroquinolone with a broad spectrum of activity, acting through the dual inhibition of bacterial DNA gyrase and topoisomerase IV. Its pharmacodynamics are characterized by concentration-dependent killing and evidence of a prolonged post-antibiotic effect against certain pathogens. The available data on its MICs against key clinical isolates are promising. However, a more comprehensive understanding of its MBC, MPC, and in vitro PAE against a wider range of bacteria is necessary to fully elucidate its clinical potential and to guide optimal dosing strategies. Further research in these areas will be invaluable for the effective use of this compound in combating bacterial infections and mitigating the development of resistance.

References

Molecular formula and IUPAC name of Antofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Antofloxacin for Researchers and Drug Development Professionals

Core Chemical Properties

This compound is a synthetic broad-spectrum antibacterial agent belonging to the fluoroquinolone class of antibiotics.[1]

IdentifierValue
Molecular Formula C₁₈H₂₁FN₄O₄[2][3][4]
IUPAC Name (2S)-8-amino-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid[2][4][5]
Molecular Weight 376.38 g/mol [3]
CAS Number 119354-43-7[2]

Mechanism of Action

This compound exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][6] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1]

  • DNA Gyrase Inhibition: DNA gyrase is responsible for introducing negative supercoils into DNA, a process necessary to relieve torsional strain during DNA replication and transcription. By inhibiting this enzyme, this compound prevents DNA supercoiling, leading to the disruption of these fundamental cellular processes.[1]

  • Topoisomerase IV Inhibition: Topoisomerase IV is crucial for the separation of interlinked daughter DNA molecules following replication. Inhibition of this enzyme by this compound prevents the segregation of bacterial chromosomes, thereby halting cell division and ultimately causing bacterial cell death.[1]

The dual-targeting mechanism of this compound is particularly effective as it reduces the likelihood of bacteria developing resistance, which would require simultaneous mutations in the genes encoding both enzymes.[1]

Antofloxacin_Mechanism_of_Action cluster_drug This compound cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Division Cell Division Topoisomerase_IV->Cell_Division Enables DNA_Replication->Cell_Division Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Disruption leads to Cell_Division->Bacterial_Death Halting leads to

Mechanism of Action of this compound.

Pharmacokinetic and Pharmacodynamic Data

The following tables summarize key quantitative data for this compound.

Table 1: Population Pharmacokinetic (PPK) Parameters in Healthy Volunteers [7] Data derived from a two-compartment model with first-order absorption.

ParameterDescriptionValue
CL Clearance8.34 L/h
Vc Volume of distribution in the central compartment142 L
Q Inter-compartmental clearance15.9 L/h
Vp Volume of distribution in the peripheral compartment52.2 L
KA Absorption rate constant4.64 1/h

Table 2: Minimum Inhibitory Concentrations (MICs) for Selected Pathogens [7]

Bacterial StrainMIC (mg/L)
Escherichia coliVaries by strain
Klebsiella pneumoniaeMIC₉₀ of 0.5 mg/liter[8]
Staphylococcus aureusVaries by strain
Staphylococcus epidermidisVaries by strain

Table 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Target Ratios

PK/PD IndexTarget for Therapeutic EfficacyOrganismReference
Free-drug AUC₀₋₂₄/MIC 50 to 90K. pneumoniae[8]
AUC/MIC > 20 (with loading/maintenance dose)General Infections[7]

Experimental Protocols

Determination of this compound Blood Concentrations

This protocol outlines the methodology for quantifying this compound concentrations in blood samples.[7]

  • Sample Preparation: Collect blood samples from subjects at predetermined time points post-administration.

  • Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Detection: Set the UV-Vis detector wavelength to 293 nm.

  • Quantitation: The quantitation range for this method is 0.029–7.5 mg/L.

  • Standard Curve: Establish a standard curve using the formula C = 0.0531 × S + 0.0148, where C is the sample concentration and S is the determined concentration. The correlation coefficient (r) should be approximately 0.998.

  • Quality Control: The lower limit of quantification is 0.029 mg/L. Intra-day and inter-day coefficients of variation should be within acceptable limits (e.g., 1.09% and 1.47%, respectively).

Neutropenic Murine Lung Infection Model

This in vivo model is used to assess the pharmacodynamic targets and efficacy of this compound against respiratory pathogens like K. pneumoniae.[8]

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally to mice at a dose of 150 mg/kg four days prior to infection.

    • Administer a second dose of cyclophosphamide (100 mg/kg) one day before infection to induce a neutropenic state (neutrophils ≤100/mm³).

  • Bacterial Inoculation:

    • Culture the desired bacterial strain (e.g., K. pneumoniae) to the logarithmic growth phase.

    • Dilute the culture to the target concentration (e.g., 10⁷.⁰ to 10⁷.⁵ CFU/mL).

    • Infect the neutropenic mice with the bacterial suspension.

  • This compound Administration:

    • Administer varying single doses of this compound (e.g., 10 and 40 mg/kg) to different groups of infected mice.

  • Sample Collection and Analysis:

    • At specified time points post-treatment, collect plasma and epithelial lining fluid (ELF) to determine drug concentrations.

    • Harvest lung tissue to quantify the bacterial load (CFU/lung).

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as elimination half-life (t₁/₂), Cₘₐₓ, and AUC in both plasma and ELF.

    • Correlate the PK/PD index (e.g., free-drug AUC/MIC) with the observed antibacterial effect (reduction in bacterial load) to determine the therapeutic target.

Experimental_Workflow_PKPD cluster_setup Model Setup cluster_treatment Treatment & Sampling cluster_analysis Data Analysis Neutropenia Induce Neutropenia in Mice Infection Induce Lung Infection (e.g., K. pneumoniae) Neutropenia->Infection Dosing Administer this compound (Varying Doses) Infection->Dosing Sampling Collect Plasma, ELF, and Lung Tissue Dosing->Sampling PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, t1/2) Sampling->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Bacterial Load Reduction) Sampling->PD_Analysis Correlation Correlate PK/PD Index (AUC/MIC) with Efficacy PK_Analysis->Correlation PD_Analysis->Correlation Target Determine Therapeutic Target Correlation->Target

Workflow for a PK/PD Target Assessment Study.

References

Antofloxacin as a Topoisomerase IV Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antofloxacin is a broad-spectrum fluoroquinolone antibiotic that exhibits potent bactericidal activity by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2] This technical guide provides an in-depth exploration of anfloxacin's role as a topoisomerase IV inhibitor, a crucial mechanism for its efficacy, particularly against Gram-positive bacteria. The guide details the molecular mechanism of action, presents available quantitative data on its antibacterial activity, outlines key experimental protocols for its study, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction: Fluoroquinolones and Bacterial Topoisomerases

Fluoroquinolones are a critical class of synthetic antibiotics that directly inhibit bacterial DNA synthesis.[1] Their primary targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1]

  • DNA Gyrase: Primarily involved in introducing negative supercoils into DNA, which is vital for relieving torsional stress during DNA replication and transcription.[1]

  • Topoisomerase IV: A heterotetrameric enzyme (ParC₂ParE₂) essential for the decatenation (separation) of interlinked daughter DNA molecules following replication.[1] Inhibition of topoisomerase IV prevents chromosome segregation, halting cell division and leading to bacterial cell death.[1]

While both enzymes are targets, the primary target often depends on the bacterial species. In many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is the primary target of fluoroquinolones, whereas DNA gyrase is typically the primary target in Gram-negative bacteria.[1]

Mechanism of Action: this compound as a Topoisomerase IV "Poison"

This compound, like other fluoroquinolones, does not simply inhibit the catalytic activity of topoisomerase IV. Instead, it acts as a "topoisomerase poison." The mechanism involves stabilizing a transient intermediate in the enzyme's action cycle known as the cleavage complex.[1]

This process unfolds in several key steps:

  • Binding: Topoisomerase IV binds to the bacterial DNA.

  • DNA Cleavage: The enzyme creates a transient double-strand break in one DNA segment.

  • Complex Stabilization: this compound intercalates into the cleaved DNA and binds to the enzyme-DNA complex. This interaction prevents the enzyme from resealing the DNA break.[1]

  • Replication Fork Collision: The stabilized, or "poisoned," complex blocks the progression of the DNA replication fork.

  • Cell Death: The stalled replication fork and the accumulation of double-strand DNA breaks trigger the SOS DNA repair system and ultimately lead to bacterial cell death.[1]

This dual-targeting of both topoisomerase IV and DNA gyrase is a key advantage of fluoroquinolones like anfloxacin, as it reduces the likelihood of bacteria developing resistance through a single mutation.[1]

G cluster_0 cluster_1 cluster_2 cluster_3 TopoIV Topoisomerase IV (ParC₂ParE₂) CleavageComplex Cleavage Complex (Topo IV-DNA) TopoIV->CleavageComplex Binds & Cleaves DNA DNA Catenated Daughter DNA DNA->CleavageComplex PoisonedComplex Poisoned Complex (this compound-Topo IV-DNA) CleavageComplex->PoisonedComplex This compound Binds & Stabilizes ReplicationStall Replication Fork Stalls PoisonedComplex->ReplicationStall Blocks Progression DSBs Double-Strand Breaks ReplicationStall->DSBs CellDeath Bacterial Cell Death DSBs->CellDeath Triggers

Mechanism of this compound-mediated Topoisomerase IV inhibition.

Quantitative Data: Antibacterial and Inhibitory Activity

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

Bacterial Species Strain MIC (mg/L) Reference(s)
Staphylococcus aureus ATCC 29213 0.25 [3]
Staphylococcus aureus SA1199 0.25 [3]
Staphylococcus aureus XJ745 0.5 [3]
Staphylococcus aureus MW2 (MRSA) 0.5 [3]
Staphylococcus aureus (Methicillin-Sensitive) - 0.5 - 1.0 (MIC₉₀) [3]
Staphylococcus epidermidis - 0.125 (MIC₉₀) [3]
Streptococcus pneumoniae ATCC 49619 0.25 [3]
Streptococcus pneumoniae C106 0.5 [3]
Streptococcus pneumoniae 3213 0.03 [3]
Streptococcus pneumoniae 1624 0.06 [3]
Klebsiella pneumoniae (53 strains) 0.5 (MIC₉₀) [3]

| Escherichia coli | - | 2.0 (MIC₉₀) |[3] |

MIC₉₀: The concentration required to inhibit the growth of 90% of isolates.

Table 2: Comparative 50% Inhibitory Concentrations (IC₅₀) of Other Fluoroquinolones against S. aureus Topoisomerase IV and DNA Gyrase

Fluoroquinolone IC₅₀ Topoisomerase IV (μg/mL) IC₅₀ DNA Gyrase (μg/mL) Reference(s)
Ciprofloxacin 3.98 15.8 [4]
Norfloxacin 3.16 25.1 [4]
Levofloxacin 3.16 15.8 [4]
Gatifloxacin 1.62 3.16 [4]

| Moxifloxacin | 1.99 | 3.98 |[4] |

Note: The data in Table 2 is provided for comparative purposes to illustrate the general inhibitory concentrations of fluoroquinolones against their target enzymes. Specific IC₅₀ values for this compound were not found in the reviewed literature.

Experimental Protocols

The study of topoisomerase IV inhibitors like anfloxacin relies on specific in vitro assays. The DNA cleavage assay is a fundamental technique to determine if a compound acts as a topoisomerase poison.

Topoisomerase IV-Mediated DNA Cleavage Assay

Objective: To determine the ability of an inhibitor to stabilize the covalent enzyme-DNA cleavage complex, resulting in the linearization of plasmid DNA.

Materials:

  • Purified Topoisomerase IV enzyme (e.g., from S. aureus or E. coli)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 6 mM MgCl₂, 10 mM DTT, 100 mM potassium glutamate)

  • Inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution 1: Sodium Dodecyl Sulfate (SDS), typically 1-2% final concentration

  • Stop Solution 2: Proteinase K (e.g., 0.5 mg/mL final concentration)

  • DNA Loading Dye

  • Agarose gel (typically 1%) containing a DNA stain (e.g., ethidium bromide)

  • TAE or TBE buffer for electrophoresis

Methodology:

  • Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would include:

    • Assay Buffer (1X final concentration)

    • Supercoiled plasmid DNA (~10-20 nM)

    • Purified Topoisomerase IV enzyme (concentration to be optimized, e.g., 20-50 nM)

    • Varying concentrations of this compound (or DMSO for the negative control).

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow the formation of the cleavage complex.

  • Trapping the Complex: Stop the reaction and trap the covalent complex by adding SDS. The SDS denatures the enzyme, leaving it covalently attached to the broken DNA strands.

  • Protein Digestion: Add Proteinase K and incubate at a suitable temperature (e.g., 45-50°C) for 30-60 minutes. This digests the topoisomerase, leaving the linearized plasmid DNA.

  • Gel Electrophoresis: Add DNA loading dye to each sample and load the entire volume onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

  • Visualization and Analysis: Visualize the DNA bands under UV light. An effective topoisomerase poison like anfloxacin will show a dose-dependent increase in the amount of linear plasmid DNA, corresponding to the trapped cleavage complex. The supercoiled DNA band will decrease accordingly.

G Start Prepare Reaction Mix: - Topo IV Enzyme - Supercoiled Plasmid DNA - Assay Buffer - this compound Incubate Incubate at 37°C (Allow complex formation) Start->Incubate AddSDS Add SDS (Trap cleavage complex) Incubate->AddSDS AddPK Add Proteinase K (Digest enzyme) AddSDS->AddPK Electrophoresis Agarose Gel Electrophoresis AddPK->Electrophoresis Visualize Visualize Bands under UV (Linear vs. Supercoiled DNA) Electrophoresis->Visualize End Analyze Results Visualize->End

Workflow for a Topoisomerase IV DNA Cleavage Assay.

Conclusion

This compound is a potent fluoroquinolone that exerts its bactericidal effect through the dual inhibition of DNA gyrase and topoisomerase IV. Its mechanism as a topoisomerase IV poison—stabilizing the enzyme-DNA cleavage complex—is fundamental to its activity, particularly against Gram-positive pathogens. While direct enzymatic inhibition data (IC₅₀) for anfloxacin is not widely published, its low MIC values against a range of clinically relevant bacteria, including S. aureus and S. pneumoniae, confirm its high efficacy. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of anfloxacin and other novel topoisomerase inhibitors, which are crucial for overcoming the challenge of antibiotic resistance.

References

The Genesis of a Novel Fluoroquinolone: A Technical Deep Dive into the Initial Discovery and Development of Antofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antofloxacin, a synthetic fluoroquinolone antibiotic, represents a significant advancement in the treatment of bacterial infections. Developed by the Shanghai Institute of Materia Medica, this broad-spectrum antibacterial agent has demonstrated potent activity against a wide range of Gram-positive and Gram-negative pathogens. This technical guide provides a comprehensive overview of the initial discovery, preclinical development, and mechanism of action of this compound. It includes a detailed examination of its synthesis, in vitro and in vivo efficacy, and pharmacokinetic and pharmacodynamic profiles, supported by quantitative data, detailed experimental protocols, and visual representations of its mode of action and development workflow.

Introduction: The Quest for a New Antibacterial Agent

The journey to discover and develop this compound began in 1993 at the Shanghai Institute of Materia Medica in China. The research was driven by the growing need for new antibacterial agents to combat the rise of antibiotic-resistant bacteria. After 16 years of dedicated research focusing on the synthesis, structure-activity relationship (SAR), and pharmacological properties of fluoroquinolones, this compound Hydrochloride emerged as a promising new chemical entity. It was the first fluoroquinolone with independent intellectual property rights to be developed in China and was approved by the China Food and Drug Administration (CFDA) in 2009 for the treatment of various bacterial infections.

The Genesis of this compound: From Lead to Optimized Candidate

While the specific lead optimization process for this compound is not extensively detailed in publicly available literature, it is understood to be a derivative of levofloxacin. The development likely involved a systematic exploration of the fluoroquinolone scaffold to enhance its antibacterial spectrum, improve its pharmacokinetic profile, and overcome existing resistance mechanisms.

Synthesis of this compound

The synthesis of this compound hydrochloride involves a multi-step process. A key step in its preparation is the reaction of (S)-9,10-difluoro-2,3-dihydro-3-methyl-8-amino-7-oxo-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid with N-methylpiperazine in the presence of pyridine. This is followed by purification steps to yield the final high-purity this compound hydrochloride.

Mechanism of Action: A Two-Pronged Attack on Bacterial Replication

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that builds up during DNA replication and transcription. By inhibiting DNA gyrase, this compound prevents the relaxation of positively supercoiled DNA, leading to the cessation of these critical cellular processes.

  • Inhibition of Topoisomerase IV: In Gram-positive bacteria, the main target is topoisomerase IV. This enzyme is essential for the separation of interlinked daughter DNA molecules following replication. Inhibition of topoisomerase IV by this compound results in the inability of the bacterial cell to segregate its replicated chromosomes, ultimately leading to cell death.

The dual-targeting mechanism of this compound is a key advantage, as it reduces the likelihood of the development of bacterial resistance.

G Mechanism of Action of this compound cluster_replication Bacterial DNA Replication DNA_Unwinding DNA Unwinding & Supercoiling DNA_Gyrase DNA Gyrase (Gram-negative) DNA_Unwinding->DNA_Gyrase Relieves supercoiling Replication_Fork Replication Fork Progression DNA_Gyrase->Replication_Fork Inhibition_Gyrase Inhibition of DNA Replication & Transcription Topoisomerase_IV Topoisomerase IV (Gram-positive) Cell_Division Cell_Division Topoisomerase_IV->Cell_Division Allows Inhibition_TopoIV Inhibition of Chromosome Segregation Daughter_Chromosomes Separation of Daughter Chromosomes Replication_Fork->Daughter_Chromosomes Leads to Daughter_Chromosomes->Topoisomerase_IV Decatenation by This compound This compound This compound->DNA_Gyrase Inhibits This compound->Topoisomerase_IV Inhibits Bacterial_Cell_Death Bacterial Cell Death Inhibition_Gyrase->Bacterial_Cell_Death Inhibition_TopoIV->Bacterial_Cell_Death

Caption: this compound's dual inhibition of DNA gyrase and topoisomerase IV.

Preclinical Evaluation: Assessing Efficacy and Safety

This compound underwent extensive preclinical evaluation to determine its in vitro and in vivo efficacy, as well as its pharmacokinetic and pharmacodynamic properties.

In Vitro Susceptibility

This compound has demonstrated broad-spectrum in vitro activity against a variety of clinically relevant pathogens. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency.

PathogenMIC50 (mg/L)MIC90 (mg/L)Range (mg/L)Reference
Klebsiella pneumoniae0.0630.50.015 - 1
Escherichia coli-2-
Staphylococcus aureus (MSSA)-0.5 - 1-
Staphylococcus epidermidis-0.125-
Mycobacterium tuberculosis--0.064 - 1 (wild-type)

Table 1: In Vitro Activity of this compound Against Various Bacterial Species.

In Vivo Efficacy: The Neutropenic Murine Model

The neutropenic murine infection model is a standard for evaluating the in vivo efficacy of new antibiotics. This model allows for the assessment of the drug's activity in the absence of a significant host immune response.

  • Animal Model: Six-week-old, specific-pathogen-free female ICR mice are typically used.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.

  • Infection:

    • Lung Infection: Mice are anesthetized and infected intratracheally with a bacterial suspension (e.g., Klebsiella pneumoniae).

    • Thigh Infection: A bacterial suspension (e.g., Staphylococcus aureus) is injected into the thigh muscle.

  • Drug Administration: this compound is administered subcutaneously at various doses (e.g., 2.5 to 160 mg/kg/24 h) and dosing intervals.

  • Assessment of Bacterial Burden: At 24 hours post-treatment, mice are euthanized, and the lungs or thighs are aseptically removed, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFU).

  • Pharmacokinetic Analysis: Blood and/or tissue samples are collected at various time points after drug administration to determine the drug concentration using methods like high-performance liquid chromatography (HPLC).

G Workflow of the Neutropenic Murine Infection Model Start Start Animal_Model Select Animal Model (e.g., ICR Mice) Start->Animal_Model Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Animal_Model->Induce_Neutropenia Bacterial_Infection Induce Bacterial Infection (Lung or Thigh) Induce_Neutropenia->Bacterial_Infection Drug_Administration Administer this compound (Varying Doses/Intervals) Bacterial_Infection->Drug_Administration Sample_Collection Collect Samples (Blood, Tissues) Drug_Administration->Sample_Collection 24h Post-Treatment CFU_Enumeration Enumerate Bacterial Load (CFU) Sample_Collection->CFU_Enumeration PK_Analysis Pharmacokinetic Analysis (HPLC) Sample_Collection->PK_Analysis PD_Analysis Pharmacodynamic Analysis (AUC/MIC Correlation) CFU_Enumeration->PD_Analysis PK_Analysis->PD_Analysis Efficacy_Determination Determine In Vivo Efficacy PD_Analysis->Efficacy_Determination

Caption: A generalized workflow for assessing in vivo efficacy.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic (PK) studies describe what the body does to the drug, while pharmacodynamic (PD) studies describe what the drug does to the bacteria. The integration of PK and PD parameters is crucial for optimizing dosing regimens.

In preclinical models, this compound has demonstrated linear pharmacokinetics over a range of doses.

ParameterMurine Model (Plasma)Murine Model (ELF)Healthy Human Volunteers (400 mg oral dose)Reference
Elimination Half-life (t½)1.21 - 1.43 h0.77 - 1.36 h-
AUC (Total)--66.6 mg·h/liter
AUC (Free Drug)--54.9 mg·h/liter
Protein Binding--17.5%

Table 2: Key Pharmacokinetic Parameters of this compound. (ELF: Epithelial Lining Fluid)

The ratio of the area under the free drug concentration-time curve over 24 hours to the MIC (fAUC0–24/MIC) has been identified as the PK/PD index that best correlates with the efficacy of this compound.

Efficacy EndpointMean fAUC0–24/MIC Ratio (K. pneumoniae)Mean Total AUC24h/MIC Ratio (S. aureus)Reference
Net Bacterial Stasis52.665.7
1-log10 Kill89.9-
2-log10 Kill164.9-

Table 3: Pharmacodynamic Targets for this compound Efficacy.

Clinical Development and Therapeutic Indications

Following promising preclinical results, this compound entered clinical trials. Phase II and III clinical trials demonstrated its efficacy and safety in treating various infections. A phase II study showed that for acute exacerbations of chronic bronchitis (AECB) and acute pyelonephritis (AP), the effectiveness of this compound was comparable to that of levofloxacin.

This compound is primarily indicated for the treatment of:

  • Respiratory tract infections

  • Urinary tract infections

  • Skin and soft tissue infections

Conclusion

The initial discovery and development of this compound represent a successful example of rational drug design and preclinical evaluation. Its broad spectrum of activity, dual mechanism of action, and favorable pharmacokinetic and pharmacodynamic profiles make it a valuable addition to the arsenal of antibacterial agents. The in-depth understanding of its preclinical characteristics, as outlined in this guide, provides a solid foundation for its effective clinical use and for future research in the field of fluoroquinolone antibiotics.

Methodological & Application

Application Notes and Protocols: Antofloxacin Dosage Calculation for Murine Lung Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Antofloxacin is a broad-spectrum fluoroquinolone antibiotic with demonstrated efficacy against a variety of bacterial pathogens, including those responsible for respiratory tract infections.[1][2][3] This document provides detailed application notes and protocols for determining the appropriate dosage of this compound in murine lung infection models, a critical step in the preclinical evaluation of this antimicrobial agent. The provided protocols are based on established methodologies for inducing lung infections in mice and assessing therapeutic outcomes.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][4][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[2][4] By targeting both enzymes, this compound effectively disrupts these vital cellular processes, leading to bacterial cell death.[4][5] This dual-targeting mechanism may also reduce the likelihood of the development of bacterial resistance.[4]

cluster_drug This compound cluster_bacteria Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication enables Topoisomerase_IV->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death inhibition leads to

Figure 1: Mechanism of action of this compound.

Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters

The efficacy of this compound is most closely associated with the ratio of the free-drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC0–24/MIC).[1][3] This PK/PD index is a critical determinant for predicting the therapeutic success of the antibiotic.

Data Presentation: this compound Dosage and Efficacy in Murine Lung Infection Models

The following tables summarize the pharmacokinetic parameters and in vivo efficacy of this compound against common respiratory pathogens in neutropenic murine lung infection models.

Table 1: Pharmacokinetic Parameters of this compound in Mice [6]

ParameterValue
Plasma Half-life (t1/2) 1.32 hours
Epithelial Lining Fluid (ELF) Half-life (t1/2) 1.05 hours
Plasma Protein Binding 20.3%
Mean Penetration Ratio into ELF (free drug) 172%

Table 2: this compound Efficacy Against Klebsiella pneumoniae in a Neutropenic Murine Lung Infection Model [1][3]

Therapeutic EndpointMean fAUC0–24/MIC Ratio
Net Bacterial Stasis 52.6
1-log10 Bacterial Kill 89.9
2-log10 Bacterial Kill 164.9

Table 3: this compound Efficacy Against Streptococcus pneumoniae and Staphylococcus aureus in a Neutropenic Murine Pneumonia Model [6][7][8][9]

PathogenTherapeutic EndpointMean Plasma fAUC/MIC Ratio
Streptococcus pneumoniae Stasis 8.93
1-log10 Kill 19.2
2-log10 Kill 48.1
Staphylococcus aureus Stasis 30.5
1-log10 Kill 55.4
2-log10 Kill 115.8

Experimental Protocols

This section outlines a detailed protocol for establishing a murine lung infection model and subsequently evaluating the efficacy of this compound.

Murine Model of Acute Bacterial Pneumonia

This protocol is adapted from established methods for inducing lung infection with pathogens such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and Streptococcus pneumoniae.[10][11][12][13][14]

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.

  • Bacterial strain of interest (e.g., K. pneumoniae ATCC 43816, P. aeruginosa PAO1).

  • Luria-Bertani (LB) broth or appropriate bacterial culture medium.

  • Sterile phosphate-buffered saline (PBS).

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

  • Microsyringe with a blunt-ended needle or a catheter.

  • Cyclophosphamide (for establishing a neutropenic model, if required).

Procedure:

  • Bacterial Culture Preparation:

    • Streak the bacterial strain from a frozen stock onto an appropriate agar plate and incubate overnight at 37°C.

    • Inoculate a single colony into 5 mL of broth and incubate overnight at 37°C with shaking.

    • The following day, dilute the overnight culture 1:100 in fresh broth and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.6).

    • Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 107 to 1 x 108 CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating.

  • Induction of Neutropenia (Optional):

    • To establish a neutropenic model, which is often used to isolate the effect of the antimicrobial agent, administer cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • Intratracheal Inoculation:

    • Anesthetize the mice using a validated protocol.

    • Position the mouse in a supine position.

    • Gently extend the neck and pull the tongue to one side to visualize the trachea.

    • Carefully insert a catheter or a blunt-ended needle into the trachea.

    • Instill a 50 µL volume of the bacterial suspension directly into the lungs.

    • Hold the mouse in a vertical position for a few seconds to ensure the inoculum reaches the lower respiratory tract.

    • Monitor the animal until it has fully recovered from anesthesia.

This compound Dosage Calculation and Administration

Dosage Calculation:

The appropriate dosage of this compound will depend on the target fAUC0–24/MIC ratio for the specific pathogen and the MIC of the infecting strain.

  • Determine the MIC: The minimum inhibitory concentration (MIC) of this compound against the bacterial strain should be determined using standard broth microdilution methods as per CLSI guidelines.

  • Calculate the Target AUC0–24: Multiply the desired fAUC0–24/MIC ratio (from Tables 2 or 3) by the MIC of the strain.

  • Determine the Dose: Based on the known pharmacokinetic profile of this compound in mice, calculate the total daily dose required to achieve the target AUC0–24. Published studies indicate that subcutaneous doses ranging from 2.5 to 160 mg/kg have been used.[1][3]

Administration:

  • This compound can be administered subcutaneously or orally. Subcutaneous administration is common in these models to ensure consistent absorption.[1][6][15]

  • The total daily dose can be administered as a single dose or fractionated into multiple doses (e.g., every 12, 8, or 6 hours) to mimic different clinical dosing regimens.[1][3][15]

  • Treatment is typically initiated 2 hours post-infection.[1][6][15]

Efficacy Assessment

Procedure:

  • At a predetermined time point (e.g., 24 hours after the start of treatment), humanely euthanize the mice.

  • Aseptically remove the lungs.

  • Homogenize the lungs in a known volume of sterile PBS or saline.

  • Perform serial dilutions of the lung homogenate and plate on appropriate agar plates.

  • Incubate the plates overnight at 37°C.

  • Count the number of colony-forming units (CFU) to determine the bacterial load in the lungs.

  • Compare the bacterial burden in treated groups to that in an untreated control group to determine the efficacy of the this compound regimen.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the murine lung infection model and the logical relationship for dose determination.

cluster_prep Preparation cluster_infection Infection & Treatment cluster_assessment Assessment Bacterial_Culture Prepare Bacterial Inoculum Inoculate Intratracheal Inoculation Bacterial_Culture->Inoculate Neutropenia Induce Neutropenia (Optional) Anesthetize Anesthetize Mouse Neutropenia->Anesthetize Anesthetize->Inoculate Treatment Administer this compound (2h post-infection) Inoculate->Treatment Euthanize Euthanize Mouse (24h post-treatment) Treatment->Euthanize Harvest_Lungs Harvest and Homogenize Lungs Euthanize->Harvest_Lungs CFU_Count Perform CFU Counts Harvest_Lungs->CFU_Count Analyze Analyze Data & Determine Efficacy CFU_Count->Analyze

Figure 2: Experimental workflow for the murine lung infection model.

Strain_MIC Determine MIC of this compound against the bacterial strain Target_AUC Calculate Target AUC0-24 (MIC x Target Ratio) Strain_MIC->Target_AUC Target_Ratio Select Target fAUC0-24/MIC Ratio (e.g., for 1-log10 kill) Target_Ratio->Target_AUC Calculate_Dose Calculate Total Daily Dose based on murine PK data Target_AUC->Calculate_Dose Dosing_Regimen Define Dosing Regimen (e.g., 80 mg/kg, q12h) Calculate_Dose->Dosing_Regimen

Figure 3: Logical relationship for this compound dose determination.

References

Application Note: A High-Performance Liquid Chromatography (HPLC) Method for the Determination of Antofloxacin Concentration in Human Serum

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of antofloxacin in human serum. This compound, a novel fluoroquinolone antibiotic, requires precise concentration measurement for pharmacokinetic studies and therapeutic drug monitoring.[1][2][3] This method employs a simple protein precipitation step for sample preparation and utilizes a C18 column for chromatographic separation with UV detection. The protocol is sensitive, specific, and accurate, making it suitable for clinical research and drug development applications.

Introduction

This compound is a new-generation fluoroquinolone antibacterial agent developed in China with a broad spectrum of activity.[1][3] To support its clinical development and ensure optimal dosing strategies, a reliable bioanalytical method is essential for quantifying its concentration in biological matrices like serum.[4] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of fluoroquinolones in biological fluids due to its specificity and sensitivity.[1][2][5][6] This document provides a detailed protocol for measuring this compound in human serum, based on established methods for similar fluoroquinolones, and outlines the necessary steps for method validation.

Principle

The method is based on reversed-phase chromatography. After a simple protein precipitation step using acetonitrile to extract the drug from the serum matrix, the supernatant is injected into the HPLC system.[7][8] The separation is achieved on a C18 analytical column using an isocratic mobile phase. The analyte is then detected by a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance. Quantification is performed by comparing the peak area of this compound in the sample to that of a calibration curve prepared with known concentrations.

Materials and Reagents

  • This compound Hydrochloride Reference Standard

  • Internal Standard (IS), e.g., Ciprofloxacin or Ofloxacin

  • Acetonitrile (HPLC Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Triethylamine (HPLC Grade)

  • Water (HPLC Grade, Milli-Q or equivalent)

  • Drug-free human serum

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. While specific methods for this compound are not detailed in the provided search results, a robust method can be established based on common practices for other fluoroquinolones like ciprofloxacin and ofloxacin.[5][7][8][9]

Parameter Specification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 5 µm, 4.6 x 250 mm (e.g., ACE® 5 C18, Hypersil ODS)[8][10][11]
Mobile Phase Acetonitrile : Phosphate Buffer (e.g., 25mM H₃PO₄, pH adjusted to 3.0 with Triethylamine) in a ratio of approximately 20:80 (v/v)[7][9]
Flow Rate 1.0 mL/min[11][12]
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength ~280-295 nm (UV Detector)[7][8]
Internal Standard Ciprofloxacin or Ofloxacin

Experimental Protocols

Preparation of Solutions
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with drug-free human serum to create calibration standards. A typical concentration range could be 0.05 to 10 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to ensure the accuracy and precision of the method.[4]

Sample Preparation

The protein precipitation method is commonly used for fluoroquinolone extraction from plasma or serum due to its simplicity and efficiency.[7][8][10][13]

G cluster_workflow Sample Preparation Workflow serum 1. Pipette 200 µL Serum (Sample, Calibrator, or QC) is 2. Add Internal Standard serum->is precip 3. Add 400 µL Acetonitrile (Protein Precipitation) is->precip vortex 4. Vortex for 1 min precip->vortex centrifuge 5. Centrifuge at 10,000 rpm for 10 min vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant inject 7. Inject 20 µL into HPLC supernatant->inject G cluster_validation Bioanalytical Method Validation Parameters method Reliable Method specificity Specificity & Selectivity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision (Intra- & Inter-day) method->precision recovery Recovery method->recovery stability Stability (Freeze-thaw, Short/Long-term) method->stability loq Limit of Quantification (LOQ) method->loq

References

Application Notes: Protocol for Antofloxacin Susceptibility Testing via Minimum Inhibitory Concentration (MIC) Determination

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antofloxacin is a fourth-generation fluoroquinolone antibiotic with broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental quantitative method in antimicrobial susceptibility testing (AST). It establishes the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, which is considered a gold standard for susceptibility testing.[1][2] The methodology described herein is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3]

Important Note on Interpretive Criteria: As of the latest revisions of the CLSI M100 and EUCAST breakpoint tables, specific clinical breakpoints (Susceptible, Intermediate, Resistant) and standardized quality control (QC) ranges for this compound have not been established.[4][5][6][7] Therefore, this protocol focuses on the accurate determination of the MIC value for research and development purposes. Laboratories should establish internal quality control ranges for monitoring assay performance.

Experimental Protocol: Broth Microdilution Method

This protocol details the steps for determining the MIC of this compound in a 96-well microtiter plate format.

Materials and Equipment
  • This compound hydrochloride powder (analytical grade)

  • Appropriate solvent for this compound (e.g., sterile distilled water, potentially with pH adjustment as per manufacturer's instructions)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom or flat-bottom microtiter plates

  • Sterile reagent reservoirs

  • Single and multichannel pipettes

  • Sterile pipette tips

  • Bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli)

  • Quality Control (QC) strains (see Table 1)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Vortex mixer

Preparation of Reagents

2.1. This compound Stock Solution:

  • Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent.[8] The precise concentration should be at least 10 times the highest concentration to be tested.

  • Calculate the required amount of powder based on its potency, as specified by the manufacturer.

  • Ensure the powder is completely dissolved. The stock solution can be filter-sterilized and stored in aliquots at -60°C or below.[9]

2.2. Bacterial Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline or CAMHB.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (A625nm of 0.08-0.13).

  • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1][10] This is typically done by making a 1:100 or 1:200 dilution, depending on the subsequent inoculation volume.

Assay Procedure (96-Well Plate)
  • Plate Setup: Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column (Column 1).

  • Antobiotic Addition: Prepare an intermediate dilution of the this compound stock solution in CAMHB at four times the desired final starting concentration. Add 100 µL of this solution to each well in Column 1.

  • Serial Dilution:

    • Using a multichannel pipette, transfer 50 µL from Column 1 to the corresponding wells in Column 2.

    • Mix the contents of Column 2 by pipetting up and down several times.

    • Continue this 2-fold serial dilution process across the plate to Column 10.

    • After mixing Column 10, discard 50 µL from this column to ensure all wells have a final volume of 50 µL before inoculation.[3]

  • Control Wells:

    • Column 11 (Growth Control): These wells will contain 50 µL of CAMHB and the bacterial inoculum but no antibiotic.

    • Column 12 (Sterility Control): These wells will contain 100 µL of uninoculated CAMHB to check for contamination.

  • Inoculation: Add 50 µL of the final diluted bacterial inoculum (prepared in step 2.2) to wells in Columns 1 through 11. Do not add bacteria to Column 12. The final volume in each test well will be 100 µL.

  • Incubation: Cover the plate with a lid or seal it to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[8]

Interpretation of Results
  • Examine Control Wells: Before reading the test wells, check the control wells. There should be visible turbidity (growth) in the growth control wells (Column 11) and no growth in the sterility control wells (Column 12). If controls are invalid, the test must be repeated.

  • Determine the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[8] This can be determined by visual inspection or using a microplate reader.

Data Presentation

Quality Control

Regular testing of reference QC strains is crucial for ensuring the accuracy and reproducibility of the MIC assay.[11] Since official QC ranges for this compound are not yet published by CLSI or EUCAST, laboratories should establish their own internal ranges.

Table 1: Recommended ATCC® Quality Control Strains

Strain ID Organism Gram Stain Rationale
ATCC® 25922™ Escherichia coli Negative Standard QC strain for non-fastidious Gram-negative bacilli.[12]
ATCC® 29213™ Staphylococcus aureus Positive Standard QC strain for staphylococci.[12]
ATCC® 27853™ Pseudomonas aeruginosa Negative Standard QC strain for P. aeruginosa.[12]

| ATCC® 29212™ | Enterococcus faecalis | Positive | Standard QC strain for enterococci.[12] |

Example MIC Data from Literature

The following table summarizes this compound MIC values observed in published research. These values are for informational purposes only and do not represent official QC ranges.

Table 2: Examples of this compound MICs from Published Studies

Organism Strain(s) Observed MIC Range (µg/mL) Reference
Escherichia coli Clinical Isolates 0.063 - 2 [13]
Staphylococcus aureus MSSA & MRSA strains 0.03 - 0.5 [3]

| Streptococcus pneumoniae| Clinical Isolates | 0.03 - 0.5 |[3] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the broth microdilution protocol for this compound MIC determination.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup (96-Well Plate) cluster_analysis Phase 3: Incubation & Analysis stock Prepare this compound Stock Solution (e.g., 1280 µg/mL) dilute_inoculum Dilute Suspension to Final Inoculum (5x10^5 CFU/mL) add_drug Add 100 µL this compound (4x conc.) to Col 1 stock->add_drug inoculum Prepare 0.5 McFarland Bacterial Suspension inoculum->dilute_inoculum add_inoculum Add 50 µL Final Inoculum (Cols 1-11) dilute_inoculum->add_inoculum plate_prep Dispense 50 µL CAMHB (Cols 2-12) plate_prep->add_drug serial_dilute Perform 2-fold Serial Dilution (Col 1 to Col 10) add_drug->serial_dilute serial_dilute->add_inoculum incubate Incubate Plate 16-20h at 35°C add_inoculum->incubate read_mic Visually Inspect Plate for Growth incubate->read_mic result Determine MIC: Lowest Concentration with No Growth read_mic->result end_node End result->end_node start Start start->stock start->inoculum

Caption: Workflow for this compound MIC determination via broth microdilution.

References

Application Notes: Utilizing Antofloxacin in a Neutropenic Murine Thigh Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antofloxacin hydrochloride is a novel fluoroquinolone antibiotic with demonstrated broad-spectrum in vitro activity against both Gram-positive and Gram-negative bacteria.[1][2] The neutropenic murine thigh infection model is a standardized and highly reproducible preclinical in vivo system for evaluating the efficacy of antimicrobial agents.[3][4] This model is particularly valuable as it allows for the determination of an antibiotic's activity in the absence of a significant immune response, mimicking conditions in immunocompromised patients.[3][4] By using this model, researchers can investigate the pharmacokinetics (PK) and pharmacodynamics (PD) of drugs like this compound to determine the parameters that best predict their therapeutic success.[1][4] For this compound, studies have shown that the 24-hour area under the concentration-time curve to minimum inhibitory concentration ratio (AUC24h/MIC) is the PK/PD index that best correlates with its efficacy against Staphylococcus aureus.[1][2]

Key Applications

  • Efficacy Testing: Evaluating the in vivo bactericidal or bacteriostatic activity of this compound against specific pathogens, such as Staphylococcus aureus.[1]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Determining the relationship between drug exposure and antimicrobial effect to identify the optimal dosing regimens.[1][2] Studies indicate that the AUC/MIC ratio is the most closely linked parameter to the bacterial outcome for this compound.[1]

  • Dose-Response Relationship: Establishing the dose of this compound required to achieve different levels of bacterial reduction (e.g., stasis, 1-log10 kill, 2-log10 kill).

  • Comparative Studies: Benchmarking the efficacy of this compound against other antimicrobial agents.[3]

Target Pathogens

This model has been effectively used to study the efficacy of this compound against various strains of Staphylococcus aureus, including those with a range of susceptibilities to the drug.[1][2]

Experimental Protocols

1. Animal Model and Husbandry

  • Animal Strain: Specific-pathogen-free, female ICR (CD-1) mice.[3][5]

  • Weight: Typically between 19 and 27 grams.[2][5]

  • Acclimation: Animals should be allowed to acclimate to the facility for a period before the experiment begins.

  • Housing: Mice should be housed in appropriate cages with access to food and water ad libitum. All animal procedures must be approved by an institutional animal care and use committee.[5]

2. Induction of Neutropenia

To minimize the contribution of the host immune system, mice are rendered neutropenic.

  • Agent: Cyclophosphamide is administered intraperitoneally (IP).[2][3][5]

  • Dosing Regimen:

    • Day -4 (relative to infection): 150 mg/kg of cyclophosphamide.[2][5]

    • Day -1 (relative to infection): 100 mg/kg of cyclophosphamide.[2][5]

  • Confirmation: This regimen typically results in a neutrophil count of ≤100/mm³.[5]

3. Inoculum Preparation

  • Bacterial Strains: Staphylococcus aureus strains with known MICs to this compound are used.[1]

  • Culture: Bacteria are grown in an appropriate broth (e.g., brain heart infusion broth) to an early-logarithmic phase.[5][6]

  • Suspension: The bacterial culture is then diluted in sterile saline to achieve the desired final concentration, typically between 10⁶ to 10⁷ CFU/mL.[3][5]

4. Murine Thigh Infection

  • Anesthesia: Mice may be anesthetized (e.g., with isoflurane) prior to infection.[7]

  • Inoculation: An 0.1 mL aliquot of the prepared bacterial suspension is injected intramuscularly into the posterior thigh muscle of each mouse.[3][5]

5. This compound Administration

  • Timing: Therapy is initiated 2 hours post-inoculation.[1][2][5]

  • Route of Administration: this compound can be administered subcutaneously.[5]

  • Dosage: A range of doses should be tested. For this compound against S. aureus, total daily doses have ranged from 5 to 640 mg/kg.[1][2]

  • Dose Fractionation: To determine the key PK/PD parameter, the total daily dose can be fractionated into different dosing intervals (e.g., every 6, 12, or 24 hours).[1]

6. Sample Collection and Processing

  • Euthanasia and Tissue Collection: At 24 hours after the initiation of therapy, mice are euthanized.[1][5] The infected thigh is aseptically removed.[3][5]

  • Homogenization: The thigh tissue is weighed and homogenized in a fixed volume of sterile saline (e.g., 3 mL).[3][5]

  • Serial Dilution: The tissue homogenate is serially diluted 10-fold in sterile saline.[3][5]

  • Plating and Incubation: Aliquots (e.g., 100 µL) of the dilutions are plated in duplicate on appropriate agar plates (e.g., trypticase soy agar with 5% sheep's blood or Mueller-Hinton agar).[3][5] The plates are incubated at 37°C for approximately 20-24 hours.[3][6]

  • Bacterial Quantification: Bacterial colonies are enumerated, and the count is expressed as log10 CFU per gram of thigh tissue.[6]

Data Presentation

Table 1: Pharmacokinetic/Pharmacodynamic Parameters of this compound against S. aureus

PK/PD ParameterCorrelation with Efficacy (R²)Notes
AUC24h/MIC 90.8% - 92.3% Best correlated parameter with efficacy. [1]
Cmax/MICLower correlationLess predictive of outcome compared to AUC24h/MIC.[1]
%T>MICLower correlationLess predictive of outcome compared to AUC24h/MIC.[1]

Table 2: this compound Efficacy against S. aureus in the Neutropenic Murine Thigh Model

ParameterValue RangeMean ± SD
24-hour Static Dose (mg/kg/day)34.3 - 153.7Not Reported
AUC24h/MIC for Bacteriostatic Effect31.7 - 122.565.7 ± 30.6

Data compiled from studies on multiple S. aureus strains.[1][2]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_analysis Phase 3: Analysis cluster_outcome Phase 4: Outcome animal_prep Animal Preparation (Female ICR Mice) neutropenia Induction of Neutropenia (Cyclophosphamide Day -4 & -1) animal_prep->neutropenia infection Thigh Infection (10^6 - 10^7 CFU/thigh) neutropenia->infection inoculum_prep Inoculum Preparation (S. aureus Culture) inoculum_prep->infection treatment This compound Administration (2h Post-Infection) infection->treatment euthanasia Euthanasia & Thigh Removal (24h Post-Treatment) treatment->euthanasia homogenization Tissue Homogenization euthanasia->homogenization plating Serial Dilution & Plating homogenization->plating quantification CFU Quantification (log10 CFU/gram) plating->quantification pkpd_analysis PK/PD Analysis (AUC/MIC Correlation) quantification->pkpd_analysis

Caption: Experimental workflow for the neutropenic murine thigh infection model.

pkpd_relationship cluster_outcome Therapeutic Outcome dose This compound Dose (mg/kg) auc_mic AUC24h / MIC cmax_mic Cmax / MIC t_mic T > MIC mic Bacterial MIC (µg/mL) efficacy Bacterial Burden Reduction (log10 CFU change) auc_mic->efficacy Strong Correlation (R² > 0.9) cmax_mic->efficacy Weaker Correlation t_mic->efficacy Weaker Correlation

Caption: Relationship of PK/PD parameters to this compound efficacy.

References

Application of Antofloxacin in treating Klebsiella pneumoniae infections

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Antofloxacin for Klebsiella pneumoniae Infections

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel broad-spectrum fluoroquinolone antibiotic demonstrating potent activity against a range of Gram-positive and Gram-negative bacteria.[1] It has been approved by the Chinese Food and Drug Administration (CFDA) for treating conditions such as acute exacerbations of chronic bronchitis (AECB) caused by Klebsiella pneumoniae.[1] Given the rising challenge of multidrug-resistant K. pneumoniae, this compound presents a promising therapeutic option, particularly for respiratory tract infections.[1][2]

Mechanism of Action

Like other fluoroquinolones, this compound's bactericidal activity stems from the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4]

  • DNA Gyrase (GyrA and GyrB subunits): In Gram-negative bacteria such as K. pneumoniae, DNA gyrase is the primary target.[5][6] This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[6][7] this compound binds to the enzyme-DNA complex, stabilizing it and trapping the gyrase on the DNA. This leads to a cessation of DNA replication and the generation of lethal double-strand breaks.[4]

  • Topoisomerase IV (ParC and ParE subunits): This enzyme's main role is to separate (decatenate) the newly replicated daughter DNA chromosomes.[4] While it is a primary target in many Gram-positive bacteria, it serves as a secondary target in K. pneumoniae. Inhibition of topoisomerase IV by this compound prevents the segregation of replicated bacterial chromosomes, ultimately halting cell division.[5][8]

The dual-targeting mechanism is crucial for its potent activity and may lower the frequency of resistance development compared to single-target agents.

Caption: Mechanism of Action of this compound.
Efficacy and Pharmacodynamics

This compound has demonstrated potent in vitro and in vivo efficacy against Klebsiella pneumoniae.

In Vitro Susceptibility

Studies have shown that this compound has low Minimum Inhibitory Concentrations (MICs) against clinical isolates of K. pneumoniae, indicating high potency. Its activity appears unaffected by resistance to other antibiotic classes like β-lactams.[1]

Table 1: In Vitro Susceptibility of Klebsiella pneumoniae to this compound

Parameter Strains MIC Range (mg/L) MIC₅₀ (mg/L) MIC₉₀ (mg/L) Source
MIC 7 clinical & ATCC strains 0.03 - 0.25 - - [1]

| MIC | 53 clinical strains | 0.015 - 1.0 | 0.063 | 0.5 |[1] |

In Vivo Efficacy & Pharmacodynamics

A neutropenic murine lung infection model provided key insights into the pharmacodynamic (PD) profile of this compound against K. pneumoniae.[1]

  • Potent Efficacy: this compound treatment resulted in a significant, dose-dependent reduction in bacterial load, with the highest doses achieving a 2.82 to 3.81 log₁₀ CFU/lung reduction.[1]

  • Pulmonary Penetration: The drug effectively penetrates the lung epithelial lining fluid (ELF).[1][2]

  • Post-Antibiotic Effect (PAE): this compound exhibits a prolonged PAE, with bacterial growth suppressed for 3.2 to 5.3 hours even after drug concentrations fall below the MIC.[1][2]

  • Key PK/PD Index: The free-drug area under the concentration-time curve over 24 hours to MIC ratio (fAUC₀₋₂₄/MIC) was identified as the strongest predictor of efficacy (R² = 0.96).[1][2]

Table 2: In Vivo Pharmacodynamic Parameters of this compound against K. pneumoniae in a Murine Lung Infection Model

Pharmacodynamic Endpoint Mean fAUC₀₋₂₄/MIC Ratio Source
Net Bacterial Stasis 52.6 [1][2]
1-log₁₀ Bacterial Kill 89.9 [1][2]

| 2-log₁₀ Bacterial Kill | 164.9 |[1][2] |

These data suggest that a dosing regimen in humans should target an fAUC₀₋₂₄/MIC ratio of approximately 50 to 90 to achieve bacteriostatic and bactericidal effects against K. pneumoniae in respiratory infections.[1]

Clinical Efficacy

A randomized, multicenter, double-blind phase II clinical trial in China evaluated an oral regimen of a 400 mg loading dose followed by 200 mg/day for acute exacerbations of chronic bronchitis (AECB). The trial reported a 100% bacterial eradication rate for K. pneumoniae.[1]

Resistance Mechanisms

While specific resistance studies on this compound are limited, resistance mechanisms are expected to be similar to other fluoroquinolones. The primary mechanisms in K. pneumoniae include:

  • Target Site Mutations: Point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes reduce the binding affinity of the drug to DNA gyrase and topoisomerase IV.[5][8] This is the most common mechanism of high-level resistance.[8]

  • Reduced Intracellular Accumulation: This can occur through two main pathways:

    • Efflux Pumps: Overexpression of native efflux pumps, such as AcrAB-TolC and OqxAB, actively transports fluoroquinolones out of the bacterial cell.[3][5]

    • Decreased Permeability: Mutations leading to the loss or modification of outer membrane porins (e.g., OmpK35, OmpK36) can limit drug entry.[3]

  • Plasmid-Mediated Quinolone Resistance (PMQR): The acquisition of genes on mobile genetic elements can confer low-level resistance. These include qnr genes, which protect the target enzymes, and the aac(6')-Ib-cr gene, which modifies the drug.[8][9]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • K. pneumoniae isolates

  • Saline solution (0.85%)

  • Spectrophotometer or nephelometer

  • Incubator (35°C ± 2°C)

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of a K. pneumoniae isolate.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1-2 x 10⁸ CFU/mL).

  • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Plate Preparation (Serial Dilution):

  • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

  • Add 50 µL of a 2x concentrated this compound working solution to the first well of a row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the row (e.g., to well 10). Discard the final 50 µL from the last dilution well.

  • This results in wells containing 50 µL of varying antibiotic concentrations. Well 11 serves as a positive growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

4. Inoculation and Incubation:

  • Add 50 µL of the final bacterial inoculum (prepared in step 2.4) to wells 1 through 11. This brings the final volume in each well to 100 µL.

  • Seal the plates or place them in a container to prevent evaporation.

  • Incubate at 35°C ± 2°C in ambient air for 16-20 hours.

5. Interpretation:

  • Following incubation, examine the plates for bacterial growth (indicated by turbidity or a cell pellet).

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Neutropenic Murine Lung Infection Model

This protocol is adapted from studies evaluating the in vivo efficacy of this compound against K. pneumoniae.[1][2]

1. Animal Preparation (Induction of Neutropenia):

  • Use specific-pathogen-free mice (e.g., ICR or Swiss albino, 6-8 weeks old, 24-27 g).

  • Induce neutropenia to minimize the host immune response, ensuring the observed effect is primarily due to the antibiotic.

  • Administer cyclophosphamide via intraperitoneal (i.p.) injection at two time points: 150 mg/kg four days prior to infection, and 100 mg/kg one day prior to infection.[10][11]

2. Inoculum and Infection:

  • Grow the desired K. pneumoniae strain in a suitable broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.

  • Wash and resuspend the bacteria in sterile saline to a final concentration of approximately 10⁸ CFU/mL.

  • Anesthetize the neutropenic mice (e.g., with isoflurane or ketamine/xylazine).

  • Induce lung infection by intratracheal or intranasal instillation of 50 µL of the bacterial suspension.[1][10]

3. Treatment Regimen:

  • Initiate treatment 2 hours post-infection to allow the infection to establish.

  • Administer this compound subcutaneously at various dosing regimens. For dose-ranging studies, use 2-fold increasing total doses (e.g., 2.5 to 160 mg/kg/24 h).[1]

  • For dose fractionation studies, administer the total 24-hour dose in different intervals (e.g., once every 24h, divided into two doses every 12h, or four doses every 6h) to determine the PK/PD index that best correlates with efficacy.[1]

  • Include an untreated control group (vehicle-treated) to monitor the natural progression of the infection.

4. Efficacy Assessment:

  • At 24 hours post-treatment initiation, euthanize the mice.

  • Aseptically remove the lungs and homogenize them in sterile saline.

  • Perform serial dilutions of the lung homogenates and plate them on appropriate agar (e.g., MacConkey agar) to determine the bacterial load (CFU/lung).

  • The efficacy of the treatment is measured by the change in log₁₀ CFU/lung compared to the bacterial count at the start of therapy (0-hour controls) and compared to the untreated control group at 24 hours.

Murine_Model_Workflow Day_neg4 Day -4: Administer Cyclophosphamide (150 mg/kg, i.p.) Day_neg1 Day -1: Administer Cyclophosphamide (100 mg/kg, i.p.) Day_neg4->Day_neg1 Day_0_Infect Day 0 (0h): Induce Lung Infection (Intratracheal K. pneumoniae) Day_neg1->Day_0_Infect Day_0_Treat Day 0 (+2h): Initiate Treatment (Subcutaneous this compound) Day_0_Infect->Day_0_Treat Day_1_Endpoint Day 1 (+26h): Euthanize & Harvest Lungs Day_0_Treat->Day_1_Endpoint Analysis Homogenize & Plate Determine Bacterial Load (CFU/lung) Day_1_Endpoint->Analysis

Caption: Workflow for Neutropenic Murine Lung Infection Model.
Protocol 3: In Vivo Post-Antibiotic Effect (PAE) Determination

This protocol determines the duration of bacterial growth suppression after brief exposure to an antibiotic in vivo.

1. Model Setup:

  • Establish a neutropenic murine lung infection as described in Protocol 2 (steps 1 and 2).

  • Use a single K. pneumoniae strain (e.g., an ATCC reference strain).

2. Treatment:

  • At 2 hours post-infection, administer single subcutaneous doses of this compound to different groups of mice (e.g., a low dose like 10 mg/kg and a high dose like 40 mg/kg).[1]

  • Maintain a parallel group of untreated control mice.

3. Sampling and Analysis:

  • At multiple time points after drug administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), euthanize a subset of mice (e.g., 3-4 mice per time point) from both the treated and untreated groups.[1]

  • Determine the bacterial load (CFU/lung) for each mouse as described in Protocol 2 (step 4).

  • Simultaneously, in separate satellite animal groups, determine the plasma and ELF concentrations of this compound at the same time points to establish the pharmacokinetic profile.

4. PAE Calculation:

  • Plot the log₁₀ CFU/lung versus time for both the control and treated groups.

  • The PAE is calculated using the formula: PAE = T - C

    • T is the time required for the bacterial count in the lungs of treated mice to increase by 1 log₁₀ above the count observed at the time when drug concentrations have fallen below the MIC for the infecting organism.

    • C is the time required for the bacterial count in the lungs of untreated control mice to increase by 1 log₁₀ above the count observed at the same starting time point as T.[12]

References

Application Notes and Protocols for Testing Antofloxacin Efficacy Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antofloxacin is a broad-spectrum fluoroquinolone antibiotic that has demonstrated efficacy against a variety of bacterial pathogens, including Staphylococcus aureus, a leading cause of both community-acquired and hospital-acquired infections.[1][2] This document provides detailed protocols for the in vitro evaluation of this compound's efficacy against S. aureus, focusing on the determination of its minimum inhibitory and bactericidal concentrations, and its killing kinetics.

Mechanism of Action: this compound hydrochloride functions by targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] DNA gyrase is crucial for introducing negative supercoils into DNA, a process necessary to relieve torsional strain during DNA replication and transcription.[3] Topoisomerase IV is involved in the separation of interlinked daughter DNA molecules following replication.[3] By inhibiting these enzymes, this compound disrupts DNA replication and segregation, ultimately leading to bacterial cell death.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5] The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antibiotic.[6][7]

Protocol: Broth Microdilution Assay

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., sterile deionized water or as recommended by the manufacturer) at a concentration of 1 mg/mL. Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture of S. aureus grown on a non-selective agar plate (e.g., Tryptic Soy Agar), pick 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution (or a working solution) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no antibiotic) and well 12 as a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).[7] This can be assessed visually or by using a microplate reader.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8]

Protocol: MBC Assay

  • Following MIC Determination: Use the 96-well plate from the MIC assay.

  • Plating: From each well that shows no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot and plate it onto a non-selective agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Determining the MBC: The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.[8][9]

Time-Kill Assay

A time-kill assay provides information on the rate at which an antibiotic kills a bacterial population over time.

Protocol: Time-Kill Curve Analysis

  • Preparation: Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Also, include a growth control flask without any antibiotic.

  • Inoculation: Inoculate each flask with a standardized S. aureus suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto non-selective agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL) for each time point and concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[10]

Data Presentation

The following tables summarize hypothetical but expected quantitative data from the described experiments.

Table 1: MIC and MBC of this compound against S. aureus

Staphylococcus aureus StrainMIC (µg/mL)MBC (µg/mL)
ATCC 29213 (MSSA)0.250.5
ATCC 43300 (MRSA)0.51
Clinical Isolate 1 (MSSA)0.1250.25
Clinical Isolate 2 (MRSA)12

Table 2: Time-Kill Assay Data for this compound against S. aureus ATCC 43300 (MRSA) (MIC = 0.5 µg/mL)

Time (hours)Growth Control (log₁₀ CFU/mL)0.5x MIC (0.25 µg/mL) (log₁₀ CFU/mL)1x MIC (0.5 µg/mL) (log₁₀ CFU/mL)2x MIC (1 µg/mL) (log₁₀ CFU/mL)4x MIC (2 µg/mL) (log₁₀ CFU/mL)
05.705.705.705.705.70
26.505.505.204.804.50
47.805.304.503.903.20
68.905.103.802.90<2.00
89.204.903.10<2.00<2.00
129.504.702.50<2.00<2.00
249.604.50<2.00<2.00<2.00

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_timekill Time-Kill Assay prep_this compound Prepare this compound Stock Solution serial_dilution Serial Dilution of this compound in 96-well plate prep_this compound->serial_dilution setup_flasks Setup flasks with varying This compound concentrations prep_this compound->setup_flasks prep_saureus Prepare S. aureus Inoculum (0.5 McFarland) inoculate_mic Inoculate with S. aureus prep_saureus->inoculate_mic inoculate_tk Inoculate with S. aureus prep_saureus->inoculate_tk serial_dilution->inoculate_mic incubate_mic Incubate 18-24h at 37°C inoculate_mic->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic plate_mbc Plate aliquots from clear wells onto agar plates read_mic->plate_mbc incubate_mbc Incubate 18-24h at 37°C plate_mbc->incubate_mbc read_mbc Read MBC (Lowest concentration with no growth) incubate_mbc->read_mbc setup_flasks->inoculate_tk sample_tk Sample at multiple time points (0-24h) inoculate_tk->sample_tk plate_tk Plate serial dilutions sample_tk->plate_tk count_colonies Count CFUs plate_tk->count_colonies plot_curve Plot Time-Kill Curve (log10 CFU/mL vs. Time) count_colonies->plot_curve

Caption: Experimental workflow for determining this compound efficacy.

Antofloxacin_Mechanism cluster_bacteria Staphylococcus aureus Cell cluster_dna_process DNA Replication & Segregation This compound This compound dna_gyrase DNA Gyrase (GyrA, GyrB) This compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV (GrIA, GrIB) This compound->topoisomerase_iv Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Required for chromosome_segregation Chromosome Segregation topoisomerase_iv->chromosome_segregation Required for cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to chromosome_segregation->cell_death Disruption leads to

Caption: this compound's mechanism of action in S. aureus.

References

Application Notes and Protocols for Antofloxacin Administration in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for the fluoroquinolone antibiotic, Antofloxacin, in preclinical research settings. Detailed protocols for common administration methods are provided to ensure reproducibility and accuracy in experimental design.

Introduction

This compound is a broad-spectrum fluoroquinolone antibiotic with demonstrated efficacy against a variety of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2][3] Preclinical evaluation of this compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties is crucial for determining optimal dosing regimens and predicting clinical efficacy. The choice of administration route significantly impacts the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines the methodologies for oral, subcutaneous, intravenous, and intramuscular administration of this compound in common preclinical animal models.

Mechanism of Action: Inhibition of Bacterial DNA Replication

This compound, like other fluoroquinolones, exerts its bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts DNA synthesis and repair processes, ultimately leading to bacterial cell death.

Mechanism of Action of this compound This compound This compound DNA_Gyrase DNA_Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase_IV This compound->Topoisomerase_IV Inhibits DNA_Supercoiling DNA_Supercoiling DNA_Gyrase->DNA_Supercoiling Mediates Chromosome_Segregation Chromosome_Segregation Topoisomerase_IV->Chromosome_Segregation Mediates DNA_Replication DNA_Replication DNA_Supercoiling->DNA_Replication Required for Bacterial_Cell_Death Bacterial_Cell_Death DNA_Replication->Bacterial_Cell_Death Disruption leads to Chromosome_Segregation->Bacterial_Cell_Death Failure leads to Oral Gavage Workflow Start Start Weigh_Animal Weigh Animal & Calculate Dose Start->Weigh_Animal Restrain_Animal Restrain Animal Weigh_Animal->Restrain_Animal Insert_Needle Insert Gavage Needle Restrain_Animal->Insert_Needle Administer_Drug Administer this compound Insert_Needle->Administer_Drug Monitor_Animal Monitor for Distress Administer_Drug->Monitor_Animal End End Monitor_Animal->End Subcutaneous Injection Workflow Start Start Prepare_Syringe Prepare Syringe with this compound Start->Prepare_Syringe Restrain_Animal Restrain Animal & Expose Skin Prepare_Syringe->Restrain_Animal Prepare_Site Prepare Injection Site Restrain_Animal->Prepare_Site Inject_Drug Inject Subcutaneously Prepare_Site->Inject_Drug Monitor_Animal Monitor Animal Inject_Drug->Monitor_Animal End End Monitor_Animal->End

References

Troubleshooting & Optimization

Technical Support Center: Investigating Bacterial Resistance to Antofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating bacterial resistance to Antofloxacin. This guide provides troubleshooting assistance and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to this compound?

A1: Bacteria primarily develop resistance to this compound, a fluoroquinolone antibiotic, through three main mechanisms:

  • Target-Site Mutations: This is the most common mechanism and involves alterations in the bacterial enzymes that this compound targets: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication.[2] Mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA gene (encoding DNA gyrase subunit A) and the parC gene (encoding topoisomerase IV subunit C) reduce the binding affinity of this compound to its targets, thereby rendering the drug less effective.[3][4]

  • Overexpression of Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, which are membrane proteins.[5][6] Overexpression of these pumps leads to a decreased intracellular concentration of the antibiotic, preventing it from reaching its target enzymes in sufficient amounts to be effective.[5][6]

  • Plasmid-Mediated Resistance: Bacteria can acquire resistance genes through horizontal gene transfer on plasmids.[7][8] For fluoroquinolones like this compound, the most common plasmid-mediated resistance genes are the qnr genes (qnrA, qnrB, qnrS), which produce proteins that protect DNA gyrase and topoisomerase IV from the action of the antibiotic.[7][8]

Quantitative Data

Table 1: this compound MIC Values for Resistant Mycobacterium tuberculosis Strains
Strain CharacteristicsThis compound MIC Range (µg/mL)Associated Mutations
Wild-Type0.5 - 1None in QRDR
Non-Wild-Type (Ofloxacin-Resistant)2 - >16gyrA (A90V, D94G, D94N), gyrB (T500N)

Source: Adapted from a study on clinical Mycobacterium tuberculosis strains.[9]

Experimental Protocols and Troubleshooting

Minimum Inhibitory Concentration (MIC) Determination

Experimental Protocol: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10]

  • Prepare this compound Stock Solution: Dissolve this compound powder in an appropriate solvent (e.g., 0.1 M NaOH) to create a high-concentration stock solution (e.g., 1 mg/mL).[9]

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).[11]

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to a final concentration of 5 x 10^5 CFU/mL.[11]

  • Inoculate the Microtiter Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).[11]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[10]

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[12]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_dilutions Prepare Serial Dilutions in Plate prep_stock->prep_dilutions inoculate Inoculate Plate prep_dilutions->inoculate prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h, 37°C) inoculate->incubate read_mic Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic

Fig 1. Experimental workflow for MIC determination.
Troubleshooting Guide: MIC Determination

Question/Issue Possible Cause(s) Recommended Solution(s)
No bacterial growth in the growth control well. Inoculum was not viable or was prepared incorrectly.Repeat the experiment with a fresh culture and ensure the inoculum density is correct.[13]
Growth observed in all wells, including the highest antibiotic concentration. The bacterial strain is highly resistant. The this compound stock solution may have degraded.Verify the potency of the this compound stock. If the strain is indeed highly resistant, consider using a wider range of antibiotic concentrations.
Inconsistent results between replicates. Pipetting errors during serial dilution or inoculation. Contamination of the microtiter plate.Ensure proper pipetting technique. Use fresh, sterile materials.[14]
How do I interpret the MIC value? The MIC value itself is a quantitative measure of the antibiotic's potency.The MIC value should be compared to established clinical breakpoints to categorize the bacterium as susceptible, intermediate, or resistant.[15][16]

Analysis of gyrA and parC Mutations

Experimental Protocol: PCR and Sanger Sequencing
  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit.[17]

  • PCR Amplification: Amplify the QRDRs of the gyrA and parC genes using specific primers.[18][19] A typical PCR reaction mixture includes DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

  • PCR Cycling Conditions:

    • Initial denaturation: 95°C for 5 minutes.

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-60°C for 30 seconds (primer-dependent).

      • Extension: 72°C for 1 minute.

    • Final extension: 72°C for 10 minutes.[20]

  • Agarose Gel Electrophoresis: Run the PCR products on a 1.5% agarose gel to verify the size of the amplicons.[21]

  • PCR Product Purification: Purify the PCR products using a commercial purification kit to remove primers and dNTPs.[18]

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing using the same primers as in the PCR amplification.

  • Sequence Analysis: Align the obtained sequences with the wild-type gyrA and parC sequences to identify any mutations.

Target_Modification cluster_inhibition This compound This compound DNA_Gyrase DNA Gyrase (gyrA) This compound->DNA_Gyrase Binds to Topo_IV Topoisomerase IV (parC) This compound->Topo_IV Binds to DNA_Replication DNA Replication Mutation Mutation in QRDR DNA_Gyrase->Mutation Topo_IV->Mutation Inhibition Inhibition Reduced_Binding Reduced Binding Mutation->Reduced_Binding Leads to Resistance Resistance Reduced_Binding->Resistance Efflux_Pump_Logic cluster_condition Condition cluster_interpretation Interpretation Efflux_Pump Efflux Pump Activity EtBr_Accumulation Ethidium Bromide Accumulation Efflux_Pump->EtBr_Accumulation Inversely proportional to Fluorescence Fluorescence Intensity EtBr_Accumulation->Fluorescence Directly proportional to High_Activity High Efflux Activity Low_Fluorescence Low Fluorescence High_Activity->Low_Fluorescence Low_Activity Low Efflux Activity High_Fluorescence High Fluorescence Low_Activity->High_Fluorescence PMQR_Workflow cluster_prep Preparation cluster_pcr PCR cluster_analysis Analysis extract_plasmid Extract Plasmid DNA setup_pcr Set up PCR with qnr-specific primers extract_plasmid->setup_pcr run_pcr Run PCR Amplification setup_pcr->run_pcr gel_electrophoresis Agarose Gel Electrophoresis run_pcr->gel_electrophoresis visualize Visualize Bands (Presence/absence of qnr genes) gel_electrophoresis->visualize

References

Technical Support Center: Overcoming Antofloxacin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Antofloxacin resistance in clinical isolates.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound?

A1: this compound belongs to the fluoroquinolone class of antibiotics. The primary mechanisms of resistance are analogous to those observed for other fluoroquinolones and include:

  • Target Gene Mutations: Spontaneous mutations in the bacterial genes encoding the drug's primary targets, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), can reduce the binding affinity of this compound, leading to decreased susceptibility.

  • Increased Efflux Pump Activity: Overexpression of multidrug resistance (MDR) efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria, actively transports this compound out of the bacterial cell, preventing it from reaching its intracellular targets.[1][2]

  • Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes can also contribute to this compound resistance.

Q2: My clinical isolate shows high-level resistance to this compound. What is the likely cause?

A2: High-level resistance to fluoroquinolones typically results from a combination of resistance mechanisms. It is common to find isolates with mutations in both gyrA and parC genes.[1][3] Additionally, the overexpression of efflux pumps can further increase the minimum inhibitory concentration (MIC) of the antibiotic.

Q3: Can resistance to other fluoroquinolones predict resistance to this compound?

A3: Generally, yes. Cross-resistance among fluoroquinolones is common due to the shared mechanisms of action and resistance. An isolate resistant to ciprofloxacin or levofloxacin is likely to exhibit reduced susceptibility to this compound as well. However, the exact MIC values may vary.

Q4: What strategies can I explore in the lab to overcome this compound resistance?

A4: Several in-vitro strategies can be investigated to overcome this compound resistance:

  • Combination Therapy: Combining this compound with other classes of antibiotics may result in synergistic or additive effects.

  • Efflux Pump Inhibitors (EPIs): Using a known EPI, such as Phenylalanine-Arginine β-Naphthylamide (PAβN), in combination with this compound can restore its activity by preventing its extrusion from the bacterial cell.[2][4]

  • Adjuvant Therapy: Investigating novel adjuvants that can disrupt other bacterial processes, making the bacteria more susceptible to this compound.

Section 2: Troubleshooting Guides

This section provides guidance for specific issues you might encounter during your experiments.

Issue 1: Higher than expected this compound MIC values in your isolates.
Possible Cause Troubleshooting Steps
Target Gene Mutations 1. Sequence the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and parC genes to identify known resistance mutations. 2. Compare the MIC of your isolate to published data for strains with similar mutations (see Table 1 for an example with other fluoroquinolones).
Efflux Pump Overexpression 1. Perform a MIC assay with and without an efflux pump inhibitor (EPI) like PAβN. A significant decrease (≥4-fold) in the MIC in the presence of the EPI suggests efflux pump involvement.[5] 2. Quantify the expression of efflux pump genes (e.g., acrA, acrB) using RT-qPCR. Compare the expression levels to a susceptible control strain.
Plasmid-Mediated Resistance 1. Screen for plasmid-mediated quinolone resistance (PMQR) genes (e.g., qnr genes) using PCR.
Issue 2: Inconsistent results in this compound susceptibility testing.
Possible Cause Troubleshooting Steps
Experimental Variability 1. Standardize your inoculum preparation. Ensure the bacterial suspension is at the correct turbidity (e.g., 0.5 McFarland standard). 2. Verify the concentration of your this compound stock solution. 3. Use appropriate quality control strains with known this compound MICs in every experiment.
Heteroresistance 1. Perform population analysis profiling (PAP) to detect subpopulations with varying levels of resistance.

Section 3: Data Presentation

Table 1: Examples of Ciprofloxacin MICs in E. coli with Defined Resistance Mutations

Disclaimer: This table presents data for Ciprofloxacin as a proxy, due to the limited availability of specific data for this compound. Similar trends are expected for this compound.

Genotype (Mutations) Ciprofloxacin MIC (µg/mL) Reference
Wild-Type0.015[1]
gyrA (Ser83→Leu)0.06 - 0.25[1][6]
gyrA (Ser83→Leu, Asp87→Asn)1 - 4[7]
gyrA (Ser83→Leu) + parC (Ser80→Ile)8 - 16[1]
gyrA (Ser83→Leu, Asp87→Asn) + parC (Ser80→Ile)> 32[8]

Table 2: Effect of the Efflux Pump Inhibitor PAβN on Fluoroquinolone MICs

Disclaimer: This table presents data for other fluoroquinolones as a proxy, due to the limited availability of specific data for this compound.

Bacterium Fluoroquinolone MIC without PAβN (µg/mL) MIC with PAβN (µg/mL) Fold Decrease Reference
P. aeruginosaLevofloxacin64416[9]
E. coliLevofloxacin3248[9]
E. coliCiprofloxacin>12816>8[2]

Section 4: Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Prepare this compound Stock Solution: Dissolve this compound powder in an appropriate solvent to a high concentration (e.g., 10 mg/mL).

  • Prepare Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare Bacterial Inoculum: Culture the clinical isolate overnight. Dilute the overnight culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Detection of gyrA and parC Mutations by PCR and Sequencing
  • DNA Extraction: Extract genomic DNA from the clinical isolate.

  • PCR Amplification: Amplify the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and parC genes using specific primers.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Sequence the purified PCR products.

  • Sequence Analysis: Align the obtained sequences with the wild-type gyrA and parC sequences of the corresponding bacterial species to identify any mutations.

Protocol 3: Quantification of Efflux Pump Gene Expression by RT-qPCR
  • RNA Extraction: Extract total RNA from the clinical isolate grown to mid-log phase.

  • DNase Treatment: Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase.

  • qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for the efflux pump genes of interest (e.g., acrA, acrB) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative expression of the efflux pump genes using the ΔΔCt method, comparing the expression in the resistant isolate to a susceptible control strain.

Section 5: Mandatory Visualizations

experimental_workflow cluster_mic MIC Determination cluster_mutation Mutation Analysis cluster_expression Gene Expression Analysis prep_stock prep_stock serial_dilution serial_dilution prep_stock->serial_dilution prep_inoculum prep_inoculum serial_dilution->prep_inoculum inoculation inoculation prep_inoculum->inoculation incubation incubation inoculation->incubation read_mic Determine MIC incubation->read_mic dna_extraction dna_extraction pcr_qrdr pcr_qrdr dna_extraction->pcr_qrdr pcr_purification pcr_purification pcr_qrdr->pcr_purification sequencing sequencing pcr_purification->sequencing sequence_analysis Identify Mutations sequencing->sequence_analysis rna_extraction rna_extraction dnase_treatment dnase_treatment rna_extraction->dnase_treatment cdna_synthesis cdna_synthesis dnase_treatment->cdna_synthesis qpcr qpcr cdna_synthesis->qpcr data_analysis Quantify Gene Expression qpcr->data_analysis start Resistant Clinical Isolate start->prep_stock start->dna_extraction start->rna_extraction

Caption: Experimental workflow for investigating this compound resistance mechanisms.

signaling_pathway cluster_regulation Regulation of AcrAB-TolC Efflux Pump marA marA acrAB acrAB (Efflux Pump Genes) marA->acrAB + soxS soxS soxS->acrAB + rob rob rob->acrAB + marR marR marR->marA - soxR soxR soxR->soxS + efflux Efflux acrAB->efflux codes for antofloxacin_out This compound (extracellular) antofloxacin_in This compound (intracellular) antofloxacin_out->antofloxacin_in Uptake antofloxacin_in->efflux efflux->antofloxacin_out

Caption: Simplified regulatory pathway of the AcrAB-TolC efflux pump.

References

Antofloxacin & CYP1A2 Interaction: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed technical information, troubleshooting advice, and experimental protocols regarding the interaction between antofioxacin and the cytochrome P450 1A2 (CYP1A2) enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the primary interaction mechanism between antofioxacin and the CYP1A2 enzyme?

A1: Studies in rat liver microsomes indicate that antofioxacin is a mechanism-based inhibitor of CYP1A2.[1][2][3] This means the inhibition is dependent on NADPH, pre-incubation time, and the concentration of antofioxacin.[1][2][3] Unlike reversible inhibition, mechanism-based inhibition can inactivate the enzyme, potentially leading to more significant clinical effects.[1][3]

Q2: How potent is antofioxacin as a CYP1A2 inhibitor in different models?

A2: There are notable species-dependent differences. In rat models, antofioxacin demonstrates clear mechanism-based inhibition of CYP1A2.[1][2] However, studies using human liver microsomes have found that antofioxacin is a negligible or very weak inhibitor of CYP1A2, showing little to no inhibition at concentrations up to 200 mg/L.[4][5] For comparison, the fluoroquinolone ciprofloxacin shows weak inhibition in human liver microsomes with an IC50 of 135 µmol/L.[4][5]

Q3: What is the clinical relevance of the antofioxacin-CYP1A2 interaction?

A3: Due to its inhibitory effect on CYP1A2, antofioxacin has the potential to cause drug-drug interactions (DDIs) when co-administered with drugs that are substrates of CYP1A2. In rats, multiple doses of antofioxacin significantly increased the plasma concentrations of theophylline and phenacetin.[1][3][6] A single dose, however, had little effect on phenacetin pharmacokinetics, which is characteristic of mechanism-based inhibition.[1][2][3] Given that potent CYP1A2 inhibitors like ciprofloxacin can cause clinically significant interactions with substrates such as tizanidine, caution is warranted.[7][8][9]

Q4: How is antofioxacin metabolized and eliminated?

A4: Antofloxacin is well-absorbed after oral administration and is primarily metabolized in the liver.[10] The parent drug and its metabolites are then excreted through the kidneys.[10] It demonstrates linear pharmacokinetics and has a relatively long elimination half-life of about 20 hours in humans.[11]

Troubleshooting Guide

Problem: My in vitro assay using human liver microsomes shows no CYP1A2 inhibition by antofioxacin. Is my experiment flawed?

Solution: Not necessarily. This finding aligns with published data suggesting antofioxacin is a negligible inhibitor of human CYP1A2.[4][5] However, the key characteristic of its interaction in rat models is that it is mechanism-based. This type of inhibition requires metabolic activation.

  • Check for Pre-incubation: Ensure your protocol includes a pre-incubation step where antofioxacin is in contact with the liver microsomes and an NADPH-generating system before the addition of the CYP1A2 substrate (e.g., phenacetin).[1][2][3] Without this step, the inhibitory effect may not be observed.[3]

  • Confirm Species: Be aware of the significant difference in inhibitory profile between rat and human liver microsomes.[5] If your goal is to study the mechanism-based inhibition, rat liver microsomes have been the model of choice in published studies.[1][2]

Problem: My in vivo DDI study in rats shows a significant interaction only after multiple doses of antofioxacin, but not after a single dose. Is this expected?

Solution: Yes, this is the classic profile for a mechanism-based inhibitor.

  • Time-Dependent Inactivation: Mechanism-based inhibition involves the formation of a reactive metabolite that covalently binds to and inactivates the enzyme. This process is time- and concentration-dependent.

  • Clinical Observation: A single dose may not be sufficient to inactivate enough enzyme to cause a measurable change in substrate pharmacokinetics. However, repeated dosing leads to cumulative enzyme inactivation. Studies have shown that multiple oral doses of antofioxacin significantly increased the exposure (AUC) of phenacetin in rats by 1.6-fold, while a single dose had little effect.[1][2][3]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Potential of Fluoroquinolones on CYP1A2

CompoundSystemIC50 ValueInhibition Potency
This compound Human Liver Microsomes> 200 mg/LNegligible[4][5]
Ciprofloxacin Human Liver Microsomes135 µmol/LWeak[4][5]

Table 2: In Vivo Pharmacokinetic DDIs with this compound in Rats

CYP1A2 SubstrateThis compound Dosing RegimenChange in Substrate AUCReference
Phenacetin 20 mg/kg, single oral doseNo significant effect[1][2]
Phenacetin 20 mg/kg, twice daily for 7.5 days1.6-fold increase[1][2]
Theophylline Co-administrationSignificant increase[6]

Experimental Protocols

Protocol: In Vitro Assay for Mechanism-Based Inhibition of CYP1A2 in Rat Liver Microsomes

This protocol is based on methodologies described for determining the mechanism-based inhibition of CYP1A2 by antofioxacin using phenacetin as the probe substrate.[1][3]

1. Materials:

  • Rat Liver Microsomes (RLM)

  • This compound (various concentrations)

  • Phenacetin (CYP1A2 substrate)

  • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (pH 7.4)

  • Methanol (for reaction termination)

  • LC-MS/MS for analysis of acetaminophen (the metabolite of phenacetin)

2. Procedure:

  • Pre-incubation Step:

    • In a microcentrifuge tube, combine RLM (final concentration ~1 mg/mL), the NADPH-generating system, and potassium phosphate buffer.

    • Add antofioxacin at various final concentrations (e.g., 0-400 µM).

    • Pre-incubate this mixture at 37°C for a set period (e.g., 10-30 minutes). This allows for the metabolic activation of antofioxacin.[3]

  • Enzyme Reaction:

    • Initiate the reaction by adding the CYP1A2 substrate, phenacetin (e.g., final concentration of 56 µM).[1][3]

    • Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).[1][3]

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding a sufficient volume of ice-cold methanol (e.g., 600 µl) to precipitate the microsomal proteins.[1][3]

    • Centrifuge the tubes to pellet the precipitated protein.

    • Collect the supernatant for analysis.

4. Analysis:

  • Quantify the formation of acetaminophen from phenacetin using a validated LC-MS/MS method.

  • The degree of inhibition is determined by comparing the rate of acetaminophen formation in the presence of antofioxacin to the control (vehicle-only) samples.

Visualizations

MBI_Workflow start Start: In Vitro CYP1A2 Inhibition Assay preincubation_check Does protocol include pre-incubation with NADPH? start->preincubation_check no_inhibition Result: No significant inhibition observed preincubation_check->no_inhibition No inhibition_observed Result: Time- and concentration- dependent inhibition observed preincubation_check->inhibition_observed Yes add_preincubation Action: Revise protocol to include pre-incubation step no_inhibition->add_preincubation retest Re-run Assay add_preincubation->retest retest->preincubation_check conclusion Conclusion: Evidence of Mechanism-Based Inhibition (MBI) inhibition_observed->conclusion DDI_Pathway cluster_drug_admin Drug Administration cluster_liver Hepatic Metabolism cluster_outcome Pharmacokinetic Outcome This compound Multiple Doses of This compound inactivation Mechanism-Based Inactivation of CYP1A2 This compound->inactivation causes substrate Co-administered Drug (e.g., Theophylline, a CYP1A2 Substrate) metabolism Metabolism of Theophylline substrate->metabolism cyp1a2 CYP1A2 Enzyme cyp1a2->metabolism mediates decreased_metabolism Decreased Metabolism of Theophylline metabolism->decreased_metabolism leads to inactivation->cyp1a2 reduces activity of increased_pk Increased Plasma Concentration (AUC, Cmax) of Theophylline decreased_metabolism->increased_pk ddi Potential for Clinically Significant DDI increased_pk->ddi

References

Technical Support Center: Optimizing Antofloxacin Dosage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Antofloxacin dosage based on the Area Under the Curve (AUC) to Minimum Inhibitory Concentration (MIC) ratio.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a synthetic broad-spectrum antibacterial agent belonging to the fluoroquinolone class.[1] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1] By inhibiting these enzymes, this compound disrupts essential DNA processes, leading to bacterial cell death.[1]

Q2: Why is the AUC/MIC ratio important for this compound?

The ratio of the 24-hour Area Under the Plasma Concentration-Time Curve (AUC₀₋₂₄) to the Minimum Inhibitory Concentration (MIC) is a key pharmacodynamic (PD) index that predicts the efficacy of fluoroquinolones like this compound.[2][3] This ratio integrates both the pharmacokinetic (drug exposure over time) and pharmacodynamic (drug potency against a specific pathogen) properties of the antibiotic. For fluoroquinolones, a target AUC/MIC ratio is often associated with optimal bactericidal activity and clinical outcomes.[2][3]

Q3: What is the target AUC/MIC ratio for this compound?

For Gram-negative bacteria like Klebsiella pneumoniae, a free-drug AUC₀₋₂₄/MIC ratio of approximately 50 to 90 has been suggested to achieve net stasis and bactericidal effects in murine models.[2] For Staphylococcus aureus, a total AUC₂₄/MIC ratio of around 65.7 has been identified as a target for bactericidal activity.[3] It's important to note that the optimal ratio can vary depending on the pathogen and the site of infection.

Troubleshooting Guides

MIC Determination

Q1: My MIC results for this compound are inconsistent. What are the common causes and how can I troubleshoot this?

Inconsistent MIC results can arise from several factors. Here are some common issues and troubleshooting steps:

  • Inoculum Preparation: An incorrect bacterial concentration is a frequent source of error. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[4] This suspension is then further diluted to achieve the final desired inoculum density in the wells (e.g., 5 x 10⁵ CFU/mL).[4]

  • Media Composition: The composition of the Mueller-Hinton Broth (MHB), particularly the concentration of cations like Ca²⁺ and Mg²⁺, can affect the activity of fluoroquinolones. Use cation-adjusted MHB as recommended by CLSI guidelines.

  • Antibiotic Preparation: Ensure accurate preparation of the this compound stock solution and serial dilutions. Verify the purity and potency of the antibiotic powder.

  • Incubation Conditions: Strict adherence to incubation time (16-20 hours) and temperature (35 ± 2°C) is crucial.[5] Variations can lead to either underestimation or overestimation of the MIC.

  • Visual Interpretation: Subjectivity in visually determining the lowest concentration with no visible growth can lead to variability. Consider using a microplate reader to measure turbidity for more objective results.

Q2: I am observing a "skipped wells" phenomenon where there is growth at a higher concentration of this compound but not at a lower one. What does this mean?

This can be due to a few reasons:

  • Contamination: One of the wells may be contaminated with a resistant organism.

  • Pipetting Error: An error in pipetting the antibiotic or the inoculum could have occurred.

  • Paradoxical Effect (Eagle Effect): Some bactericidal antibiotics can show reduced activity at very high concentrations.[6]

To troubleshoot, repeat the assay with fresh reagents and careful technique. If the issue persists, consider plating the contents of the skipped well to check for contamination.

Pharmacokinetic (PK) Data Analysis

Q1: I have missing data points in my plasma concentration-time curve for this compound. How should I handle this for AUC calculation?

Missing data is a common issue in PK studies.[7][8][9][10] The approach to handling it depends on where the missing data occurs:

  • Missing a single point between two measured concentrations: You can often proceed with the trapezoidal rule calculation, as it connects the adjacent measured points.

  • Missing the Cmax (peak concentration) point: This is more problematic. If you have sufficient data points around the expected Cmax, you may be able to estimate it. However, this can introduce inaccuracies.

  • Missing multiple consecutive points: This can significantly impact the accuracy of the AUC calculation. It's best to document the missing data and acknowledge the potential for error in your analysis.

Q2: My calculated AUC values for this compound have high variability between subjects. What could be the cause?

High inter-subject variability is common in pharmacokinetic studies and can be attributed to:

  • Physiological Differences: Age, sex, weight, and genetic factors can influence drug absorption, distribution, metabolism, and excretion.[11]

  • Dosing and Sampling Errors: Inaccurate recording of dosing times or blood sampling times can introduce significant variability.[8]

  • Bioanalytical Method Variability: Ensure your analytical method (e.g., HPLC) for measuring this compound concentrations is validated and has acceptable precision and accuracy.

Data Presentation

Table 1: this compound MIC Values for Various Bacterial Isolates

Bacterial SpeciesNumber of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Klebsiella pneumoniae70.03 - 0.25--[2]
Klebsiella pneumoniae530.015 - 10.0630.5[2]
Staphylococcus aureus40.03 - 0.5--[12]
Staphylococcus aureus---0.5[12]
Streptococcus pneumoniae40.03 - 0.5--[12]
Streptococcus pneumoniae---2.0[12]
Mycobacterium tuberculosis126Wild-type: 0.064 - 1--[13]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers

DoseRouteAUC₀₋₂₄ (mg·h/L)Cmax (mg/L)t₁/₂ (h)Reference
400 mg (single dose)Oral66.6--[2]
200 mg (daily after 400 mg loading dose)Oral47.59 ± 7.85--[13]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of this compound Stock Solution and Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or a buffer recommended for fluoroquinolones). b. Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve the desired concentration range.

2. Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. c. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation: a. Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. b. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum). c. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

4. MIC Determination: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Calculation of AUC from Plasma Concentration-Time Data

The Area Under the Curve (AUC) can be calculated using the trapezoidal rule, which approximates the area under the concentration-time curve by dividing it into a series of trapezoids.

1. Data Collection: a. Administer a known dose of this compound to the study subjects. b. Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose). c. Analyze the plasma samples to determine the concentration of this compound at each time point.

2. AUC Calculation (Trapezoidal Rule): a. For each time interval between two consecutive measurements (from t₁ to t₂), calculate the area of the trapezoid using the following formula: AUC(t₁-t₂) = [(C₁ + C₂) / 2] * (t₂ - t₁) where C₁ and C₂ are the plasma concentrations at times t₁ and t₂, respectively. b. Sum the areas of all the trapezoids from time zero to the last measured time point (t_last) to get AUC₀₋t_last. AUC(0-t_last) = Σ AUC(tᵢ-tᵢ₊₁)

3. Extrapolation to Infinity (AUC₀₋∞): a. To calculate the total drug exposure, the AUC is often extrapolated to infinity. This is done by adding the area from the last measured point to infinity: AUC(t_last-∞) = C_last / k_el where C_last is the last measured concentration and k_el is the elimination rate constant. b. The total AUC is then: AUC(0-∞) = AUC(0-t_last) + AUC(t_last-∞)

Mandatory Visualizations

experimental_workflow cluster_mic MIC Determination cluster_pk Pharmacokinetic Study cluster_optimization Dosage Optimization prep_abx Prepare this compound Serial Dilutions inoculate Inoculate Microtiter Plate prep_abx->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC Value incubate->read_mic auc_mic_ratio Calculate AUC/MIC Ratio read_mic->auc_mic_ratio dosing Administer this compound Dose sampling Collect Plasma Samples Over Time dosing->sampling analysis Measure Drug Concentration (HPLC) sampling->analysis calc_auc Calculate AUC analysis->calc_auc calc_auc->auc_mic_ratio compare_target Compare to Target Ratio auc_mic_ratio->compare_target adjust_dose Adjust Dosage Regimen compare_target->adjust_dose logical_relationship cluster_inputs Experimental Inputs cluster_pkpd Pharmacokinetic/Pharmacodynamic Parameters cluster_outcome Therapeutic Outcome dose This compound Dose auc AUC (Drug Exposure) dose->auc Determines mic MIC of Pathogen auc_mic AUC/MIC Ratio mic->auc_mic auc->auc_mic efficacy Therapeutic Efficacy auc_mic->efficacy Predicts resistance Suppression of Resistance auc_mic->resistance Predicts mechanism_of_action cluster_bacterial_cell Bacterial Cell This compound This compound dna_gyrase DNA Gyrase This compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV This compound->topoisomerase_iv Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication cell_division Cell Division topoisomerase_iv->cell_division cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to cell_division->cell_death Halting leads to

References

Technical Support Center: Antofloxacin Adverse Effects in Research Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common adverse effects of Antofloxacin observed in research animals. The information is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects of this compound observed in research animals?

A1: Based on studies of this compound and other fluoroquinolones, the most frequently reported adverse effects in research animals include:

  • Musculoskeletal Effects: Arthropathy (cartilage damage), particularly in juvenile animals, is a well-documented side effect.[1][2][3][4]

  • Gastrointestinal Effects: Vomiting, diarrhea, and decreased appetite are common.

  • Central Nervous System (CNS) Effects: These can range from mild signs like dizziness and headache to more severe reactions such as seizures and convulsions.[5][6][7]

  • Cardiovascular Effects: QT interval prolongation is a known risk associated with some fluoroquinolones.[8]

Q2: Are there species-specific adverse effects of this compound?

A2: Yes, certain adverse effects of fluoroquinolones are more pronounced in specific species. For instance, retinal degeneration has been reported in cats with other fluoroquinolones. While specific data for this compound is limited, it is a critical consideration. Arthropathy is a significant concern in juvenile dogs.[2][3]

Q3: What is the mechanism behind fluoroquinolone-induced arthropathy?

A3: The precise mechanism is not fully elucidated, but it is thought to involve the chelation of magnesium ions in cartilage, leading to oxidative stress and damage to chondrocytes (cartilage cells).[8] This can result in the formation of blisters and erosions on the articular cartilage.[4]

Q4: How can I monitor for cardiotoxicity during my study?

A4: For cardiovascular safety assessment, it is recommended to monitor electrocardiograms (ECG) for QT interval prolongation.[9] In non-rodent species like dogs, telemetry devices can be used for continuous monitoring of ECG, heart rate, and blood pressure in conscious and unrestrained animals.[9][10][11]

Q5: What are the signs of neurotoxicity in rodents?

A5: In rats, neurotoxicity from fluoroquinolones can manifest as epileptiform discharges on an electroencephalogram (EEG), accompanied by physical signs such as limb twitching and clonic-tonic seizures.[12][13] Behavioral changes may also be observed.

Troubleshooting Guides

Issue 1: Lameness or joint swelling observed in juvenile animals.
  • Possible Cause: Fluoroquinolone-induced arthropathy. This is a known class effect, particularly in young, growing animals.

  • Troubleshooting Steps:

    • Discontinue Dosing: Immediately cease administration of this compound.

    • Veterinary Examination: Have the animals examined by a veterinarian to assess the severity of the joint damage.

    • Dose-Response Assessment: Review your dosing regimen. Arthropathy is often dose-dependent.[1][2] Consider reducing the dose in future experiments if possible.

    • Histopathology: At the end of the study, perform a thorough histopathological examination of the articular cartilage of affected joints to confirm and characterize the lesions.[3]

Issue 2: Seizures or abnormal behavior in rodents.
  • Possible Cause: Central nervous system (CNS) toxicity. Fluoroquinolones can cross the blood-brain barrier and may cause neurotoxic effects.[5]

  • Troubleshooting Steps:

    • Immediate Observation: Closely monitor the affected animals for the duration and severity of the seizures.

    • Dose Evaluation: High doses of fluoroquinolones are more likely to induce CNS toxicity.[12][13] Verify that the correct dose was administered.

    • Concomitant Medications: Be aware of potential drug-drug interactions. Co-administration with certain non-steroidal anti-inflammatory drugs (NSAIDs) can exacerbate the neurotoxic effects of some fluoroquinolones.[7]

    • EEG Monitoring: For future studies where neurotoxicity is a concern, consider incorporating EEG monitoring to detect sub-clinical seizure activity.[12]

Issue 3: Abnormalities in the electrocardiogram (ECG) of dogs.
  • Possible Cause: Drug-induced QT interval prolongation, a potential indicator of cardiotoxicity.

  • Troubleshooting Steps:

    • Data Review: Carefully analyze the ECG recordings to confirm the QT prolongation and rule out any artifacts.

    • Electrolyte Monitoring: Check serum electrolyte levels (potassium, magnesium, calcium), as imbalances can contribute to QT prolongation.

    • Pharmacokinetic Analysis: Correlate the timing of the ECG changes with the plasma concentration of this compound to establish a potential exposure-response relationship.

    • Consult a Pharmacologist: Discuss the findings with a safety pharmacologist to determine the risk and consider alternative doses or monitoring strategies.

Quantitative Data on Fluoroquinolone-Related Adverse Effects

Note: The following tables summarize quantitative data from studies on various fluoroquinolones, as specific comprehensive data for this compound is limited. This information should be used as a reference for potential class effects.

Table 1: Arthropathy in Juvenile Animals

FluoroquinoloneSpeciesDoseObservationReference
NorfloxacinRat100 mg/kg/day (s.c.)Minimum arthropathic dose[1]
NorfloxacinRabbit25 mg/kg/day (s.c.)Minimum arthropathic dose[1]
NorfloxacinDog50 mg/kg/day (p.o.)Minimum arthropathic dose[1]
OfloxacinDog (3-month-old)20 mg/kg/day (p.o.)Fluid-filled vesicles on articular surfaces after 1-2 doses[3]
CiprofloxacinDog (juvenile)90 mg/kg/day for 14 daysArthropathic effects observed[2]
EnrofloxacinChicken (21-day-old)50 mg/kg/day for 5 daysSignificantly increased lesion score in articular cartilage[14]

Table 2: Neurotoxicity in Rats

FluoroquinoloneDose (single i.v.)ObservationReference
Norfloxacin50, 100, 200 mg/kgEpileptiform discharges on EEG, limb twitching, clonic-tonic seizures[12][13]
Ciprofloxacin20 mg/kg/day for 14 daysDecreased whole brain total protein, glutamate, GABA[15]
Ciprofloxacin300 mg/kg (single oral dose)16% mortality rate[15]

Experimental Protocols

Protocol 1: Assessment of Arthropathy in Juvenile Dogs

  • Animal Model: Use juvenile dogs (e.g., 3 months old).

  • Dosing: Administer this compound orally at various dose levels daily for a specified period (e.g., 7-14 days). Include a vehicle control group.

  • Clinical Observation: Monitor animals daily for lameness, joint swelling, and changes in gait.

  • Macroscopic Examination: At necropsy, visually inspect the articular surfaces of major joints (e.g., humeral and femoral heads) for lesions such as blisters or erosions.[3]

  • Histopathology: Collect joint tissues, fix in formalin, decalcify, and embed in paraffin. Prepare sections and stain with Hematoxylin and Eosin (H&E) and Safranin-O (for proteoglycan assessment). Examine microscopically for chondrocyte necrosis, fissures, and loss of proteoglycan.[3]

Protocol 2: Cardiovascular Safety Pharmacology in Conscious Dogs

  • Animal Model: Use telemeterized beagle dogs. This allows for the continuous recording of cardiovascular parameters without the stress of restraint.[9][11]

  • Dosing: Administer a single oral dose of this compound. A crossover design can be used where each dog receives different dose levels on separate occasions.[16]

  • Data Collection: Continuously record ECG, heart rate, and arterial blood pressure before and for at least 24 hours after dosing.[10][16]

  • Data Analysis: Analyze the ECG data for changes in intervals (PR, QRS, QT). Correct the QT interval for heart rate (e.g., using Bazett's or Fridericia's correction).

  • Pharmacokinetic Sampling: Collect blood samples at multiple time points to determine the plasma concentration of this compound and correlate it with any observed cardiovascular effects.

Visualizations

Fluoroquinolone_Toxicity_Pathway This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Inhibition NMDA NMDA Receptor This compound->NMDA Activation Mitochondria Mitochondria This compound->Mitochondria Damage hERG hERG Potassium Channel This compound->hERG Blockade CNS Central Nervous System GABA_A->CNS Inhibitory Input NMDA->CNS Excitatory Input Seizures Seizures CNS->Seizures Leads to Oxidative_Stress Oxidative Stress Mitochondria->Oxidative_Stress Induces Chondrocytes Chondrocytes (Cartilage) Oxidative_Stress->Chondrocytes Damages Arthropathy Arthropathy Chondrocytes->Arthropathy Results in Heart Myocardium hERG->Heart Repolarization QT_Prolongation QT Prolongation Heart->QT_Prolongation Leads to

Caption: Potential signaling pathways involved in Fluoroquinolone toxicity.

Experimental_Workflow_Arthropathy start Start: Juvenile Animal Model Selection dosing Dosing Regimen (this compound vs. Vehicle) start->dosing observation Daily Clinical Observation (Lameness, Swelling) dosing->observation necropsy Necropsy observation->necropsy macro_exam Macroscopic Joint Examination necropsy->macro_exam histo Histopathology (H&E, Safranin-O) necropsy->histo analysis Data Analysis & Interpretation macro_exam->analysis histo->analysis

Caption: Experimental workflow for assessing this compound-induced arthropathy.

Troubleshooting_Logic adverse_event Adverse Event Observed (e.g., Lameness) is_juvenile Is the animal juvenile? adverse_event->is_juvenile arthropathy Suspect Arthropathy is_juvenile->arthropathy Yes other_cause Consider other causes is_juvenile->other_cause No stop_dosing Stop Dosing & Examine arthropathy->stop_dosing check_dose Review Dose Level stop_dosing->check_dose histopath Confirm with Histopathology check_dose->histopath

Caption: Troubleshooting logic for suspected arthropathy in juvenile animals.

References

Improving Antofloxacin solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Antofloxacin for in vitro assays. The information is presented in a question-and-answer format to directly address common challenges.

Troubleshooting Guide

Q1: My this compound powder is not dissolving in my aqueous buffer for my in vitro assay. What should I do?

A1: this compound, like many fluoroquinolones, has limited solubility in neutral aqueous solutions. Here are several troubleshooting steps you can take:

  • Prepare a Concentrated Stock Solution in an Organic Solvent: The recommended approach is to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be diluted to the final desired concentration in your aqueous assay buffer. Ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid solvent-induced artifacts.

  • Adjust the pH of Your Aqueous Buffer: The solubility of fluoroquinolones is highly pH-dependent. They are more soluble in acidic conditions.[1][2][3] Try lowering the pH of your buffer to below 6.0. It is crucial to verify that the altered pH does not negatively impact your specific assay or the stability of other components.

  • Gentle Heating and Agitation: Applying gentle heat (e.g., 37°C) and continuous agitation (e.g., vortexing or stirring) can help facilitate the dissolution of this compound in your chosen solvent. Avoid excessive heat, as it may degrade the compound.

Q2: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds. Here are some strategies to mitigate this:

  • Decrease the Stock Solution Concentration: Your stock solution might be too concentrated. Try preparing a more dilute stock solution in DMSO, which will result in a lower initial concentration of this compound when added to the aqueous buffer, reducing the likelihood of precipitation.

  • Optimize the Dilution Method: Instead of adding the DMSO stock directly to the entire volume of the aqueous buffer, try adding the buffer to the stock solution gradually while vortexing. This can help to maintain a more uniform solution and prevent localized high concentrations that can lead to precipitation.

  • Use a Surfactant: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween 80, to the aqueous buffer can help to increase the solubility of the compound and prevent precipitation.[3] The compatibility and concentration of the surfactant must be validated for your specific assay.

Q3: Can I use solvents other than DMSO to prepare my this compound stock solution?

A3: While DMSO is a common choice, other organic solvents can be used. Ethanol is another option, though the solubility of fluoroquinolones in ethanol is generally lower than in DMSO.[4][5] If you choose to use an alternative solvent, it is essential to determine the solubility of this compound in that solvent and to ensure that the final concentration of the solvent in your assay is not cytotoxic or does not interfere with the experimental results.

Frequently Asked Questions (FAQs)

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and other fluoroquinolones due to its high solubilizing capacity for these compounds.

Q5: At what pH is the solubility of this compound expected to be highest?

A5: Based on the behavior of structurally similar fluoroquinolones like ciprofloxacin and levofloxacin, the solubility of this compound is expected to be highest in acidic conditions (pH below 6.0).[1][2][3] As the pH approaches the isoelectric point (typically around neutral pH), the solubility significantly decreases.

Q6: How should I store my this compound stock solution?

A6: this compound stock solutions, particularly when dissolved in DMSO, should be stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q7: What is a typical stock solution concentration for this compound in in vitro assays?

A7: The concentration of the stock solution will depend on the required final concentration in your assay and the solubility of this compound in the chosen solvent. For minimum inhibitory concentration (MIC) testing, stock solutions are often prepared at a concentration that is 10 to 100 times the highest concentration to be tested.[6][7] A common starting point for a DMSO stock solution could be in the range of 1-10 mg/mL, which would then be serially diluted.

Data Presentation

Table 1: Solubility of Fluoroquinolone Analogues in Organic Solvents

Disclaimer: The following data is for structurally similar fluoroquinolones and should be used as a reference for this compound.

FluoroquinoloneSolventSolubility (mg/mL)
Ciprofloxacin HClDMSO~7[8]
LevofloxacinDMSO~25[5]
OfloxacinDMSO~1[9]
GatifloxacinDMSO~1[10]
NorfloxacinDMSO~3[11]
(R)-OfloxacinDMSO~20[4]
Ciprofloxacin HClWater~30[8]
LevofloxacinEthanol~1[5]
(R)-OfloxacinEthanol~1[4]

Table 2: pH-Dependent Aqueous Solubility of Fluoroquinolone Analogues

Disclaimer: The following data is for structurally similar fluoroquinolones and should be used as a reference for this compound.

FluoroquinolonepHSolubility (mg/mL)
Ciprofloxacin Lactate3.0243.08[1]
4.0240.72[1]
5.0236.91[1]
6.0129.75[1]
7.00.182[1]
8.00.23[1]
Levofloxacin Hemihydrate3.070.66[1]
4.065.40[1]
5.057.55[1]
6.051.07[1]
7.049.66[1]
8.044.39[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh 10 mg of this compound powder into the tared tube.

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

    • Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration (10 mg/mL), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer by pH Adjustment

  • Materials:

    • This compound powder

    • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

    • 1 M Hydrochloric Acid (HCl)

    • pH meter

    • Stir plate and stir bar

  • Procedure:

    • Weigh the desired amount of this compound powder and add it to your aqueous buffer.

    • Place the solution on a stir plate with a stir bar and begin stirring.

    • Monitor the pH of the solution using a calibrated pH meter.

    • Slowly add 1 M HCl dropwise to the solution while continuously monitoring the pH.

    • Continue adding acid until the this compound powder is fully dissolved. Note the pH at which complete dissolution occurs.

    • If necessary, you can then adjust the pH back towards your desired experimental pH with a suitable base (e.g., 1 M NaOH), but be aware that the compound may precipitate out if the pH is raised too high. It is recommended to perform a small-scale pilot experiment to determine the optimal pH range for solubility and your assay.

    • Sterile filter the final solution through a 0.22 µm filter if required for your experiment.

Visualizations

Antofloxacin_Mechanism_of_Action cluster_bacterial_processes Inside Bacterial Cell This compound This compound DNAGyrase DNA Gyrase (Topoisomerase II) This compound->DNAGyrase Inhibits TopoisomeraseIV Topoisomerase IV This compound->TopoisomeraseIV Inhibits BacterialCell Bacterial Cell DNA_Replication DNA Replication & Transcription Cell_Division Cell Division Bacterial_Death Bacterial Death DNA_Replication->Bacterial_Death Disruption leads to Cell_Division->Bacterial_Death Inhibition leads to

Caption: Mechanism of action of this compound.

Antofloxacin_Solubilization_Workflow Start This compound Powder Choice Choose Solubilization Method Start->Choice DMSO_Path Prepare DMSO Stock Solution Choice->DMSO_Path Organic Solvent pH_Path pH Adjustment of Aqueous Buffer Choice->pH_Path Aqueous Dilute Dilute to Final Concentration DMSO_Path->Dilute Assay Perform In Vitro Assay pH_Path->Assay Precipitation Precipitation Occurs? Dilute->Precipitation Precipitation->Assay No Troubleshoot Troubleshoot: - Lower stock concentration - Optimize dilution - Add surfactant Precipitation->Troubleshoot Yes Troubleshoot->DMSO_Path

Caption: Workflow for solubilizing this compound.

References

Degradation pathways of Antofloxacin under laboratory conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Antofloxacin under laboratory conditions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound under laboratory stress conditions?

Based on studies of structurally similar fluoroquinolones, this compound is likely to degrade via several pathways depending on the stressor. The core fluoroquinolone structure is susceptible to modifications at the piperazine ring, the carboxylic acid group, and the quinolone core itself. Key expected pathways include:

  • Photodegradation: Exposure to UV or simulated sunlight can lead to defluorination, hydroxylation of the quinolone ring, and cleavage or oxidation of the piperazine ring.

  • Hydrolysis (Acidic and Basic): In acidic conditions, degradation may be slower, but can still occur. Basic conditions are often more aggressive, leading to the opening of the piperazine ring and potential decarboxylation.

  • Oxidation: Strong oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides at the piperazine ring and hydroxylation of the quinolone structure.

  • Thermal Degradation: High temperatures can induce decarboxylation and other fragmentation of the molecule.

Q2: I am not seeing any degradation of this compound in my stress study. What could be the problem?

There are several potential reasons for observing no degradation:

  • Insufficient Stress: The stress conditions (e.g., temperature, concentration of acid/base/oxidizing agent, light intensity) may not be harsh enough to induce degradation within the timeframe of your experiment. Fluoroquinolones can be relatively stable.[1][2]

  • Inappropriate Solvent: The choice of solvent can influence degradation rates. Ensure the solvent system is appropriate for the stress condition being applied.

  • Analytical Method Not Stability-Indicating: Your analytical method, likely HPLC, may not be able to resolve the parent this compound peak from its degradation products. It is crucial to develop and validate a stability-indicating assay method (SIAM).[3][4][5]

  • Low Concentration of Degradants: The level of degradation may be below the limit of detection (LOD) or limit of quantification (LOQ) of your analytical method.

Q3: My chromatogram shows many new peaks after stressing my this compound sample. How do I identify these degradation products?

The identification of degradation products is a critical step. A common workflow involves:

  • High-Resolution Mass Spectrometry (LC-MS/MS): This is the primary tool for identifying degradation products. By obtaining the accurate mass of the parent ion and its fragmentation pattern, you can propose potential structures.[6][7][8]

  • Comparison with Known Fluoroquinolone Degradants: Many degradation pathways are conserved across the fluoroquinolone class. Compare your observed masses and fragmentation patterns to those reported in the literature for ciprofloxacin, ofloxacin, levofloxacin, etc.[9][10][11]

  • Forced Degradation of Related Compounds: If you have access to related fluoroquinolones, subjecting them to the same stress conditions can help in identifying common degradation products.

  • Isolation and NMR Spectroscopy: For definitive structural elucidation of major degradants, they can be isolated using preparative HPLC and then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Troubleshooting Guides

Photodegradation Experiments
Problem Possible Cause Troubleshooting Steps
Inconsistent degradation rates between experiments. Fluctuation in light intensity or temperature.Use a calibrated photostability chamber. Monitor and control the temperature during the experiment. Use a chemical actinometer to measure the light intensity.[12]
Precipitation of the sample during the experiment. Photodegradation products may have lower solubility.Use a co-solvent if compatible with the study. Lower the initial concentration of this compound.
Secondary degradation of photoproducts. Prolonged exposure to light.Perform a time-course study to monitor the formation and subsequent degradation of primary photoproducts.
Hydrolytic Degradation Experiments
Problem Possible Cause Troubleshooting Steps
Difficulty in achieving significant degradation in acidic conditions. Fluoroquinolones are generally more stable in acidic media.Increase the temperature, acid concentration, or duration of the study. Be aware that overly harsh conditions may not be relevant to real-world stability.
Rapid and extensive degradation in basic conditions, making it difficult to identify primary degradants. The piperazine ring is highly susceptible to basic hydrolysis.Perform the study at a lower temperature or with a lower concentration of the base. Take samples at very early time points.
pH of the solution changes during the experiment. Degradation products may be acidic or basic.Use a buffered solution to maintain a constant pH throughout the experiment.
Oxidative Degradation Experiments
Problem Possible Cause Troubleshooting Steps
Reaction is too fast and violent. The concentration of the oxidizing agent (e.g., H2O2) is too high.Reduce the concentration of the oxidizing agent. Perform the experiment at a lower temperature.
Incomplete removal of the oxidizing agent before analysis. Residual oxidizing agent can damage the HPLC column and interfere with the analysis.Neutralize the sample before injection. For example, add a small amount of a reducing agent like sodium bisulfite to quench residual hydrogen peroxide.
Formation of multiple, closely eluting peaks. Oxidation can lead to a complex mixture of hydroxylated and N-oxide products.Optimize the HPLC method by adjusting the mobile phase composition, gradient, and column chemistry to improve resolution.

Experimental Protocols

General Protocol for Forced Degradation of this compound

This protocol is a general guideline and should be optimized for your specific laboratory conditions and analytical instrumentation.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 80°C for 2 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H2O2. Keep at room temperature for 24 hours.

    • Thermal Degradation: Spread a thin layer of solid this compound in a petri dish and place it in a hot air oven at 105°C for 48 hours.

    • Photodegradation: Expose a solution of this compound (e.g., 100 µg/mL in water) to UV light (254 nm) or in a photostability chamber following ICH Q1B guidelines.

  • Sample Preparation for Analysis:

    • Before analysis, neutralize the acidic and basic hydrolysis samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 10-20 µg/mL) with the mobile phase.

    • Filter the samples through a 0.45 µm syringe filter before injection into the HPLC system.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method, typically with UV detection. For identification of unknown peaks, use an LC-MS/MS system.

Stability-Indicating HPLC Method (Example)

This is an illustrative method and requires optimization and validation for this compound.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 294 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations for this compound (Hypothetical Data Based on Similar Fluoroquinolones)

Stress ConditionReagent/ParameterDurationTemperatureExpected % DegradationMajor Degradation Products (Hypothesized)
Acid Hydrolysis0.1 M HCl24 h80°C10-20%Decarboxylation, Piperazine ring opening
Base Hydrolysis0.1 M NaOH2 h80°C30-50%Piperazine ring opening, Decarboxylation
Oxidation3% H2O224 hRT20-40%N-oxides, Hydroxylated products
ThermalDry Heat48 h105°C5-15%Decarboxylation
PhotodegradationUV Light (254 nm)8 hRT40-60%Defluorination, Piperazine ring cleavage, Hydroxylation

Note: The % degradation and major products are hypothetical and need to be confirmed experimentally for this compound.

Visualizations

Antofloxacin_Degradation_Pathways cluster_photodegradation Photodegradation (UV Light) cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound Photodegradation_Products Defluorinated Product Piperazine Ring Cleavage Hydroxylated Product This compound->Photodegradation_Products hv Acid_Degradation Acidic Conditions (e.g., 0.1 M HCl, Heat) This compound->Acid_Degradation Base_Degradation Basic Conditions (e.g., 0.1 M NaOH, Heat) This compound->Base_Degradation Oxidation_Degradation Oxidizing Agent (e.g., H2O2) This compound->Oxidation_Degradation Hydrolysis_Products Piperazine Ring Opening Decarboxylation Acid_Degradation->Hydrolysis_Products Base_Degradation->Hydrolysis_Products Oxidation_Products N-Oxide Hydroxylated Product Oxidation_Degradation->Oxidation_Products

Caption: Major degradation pathways of this compound.

Experimental_Workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidation, Light, Heat) start->stress neutralize Neutralization / Dilution stress->neutralize analysis Analysis (HPLC-UV, LC-MS/MS) neutralize->analysis data Data Interpretation (Peak Purity, Mass Balance) analysis->data identification Degradant Identification (MS/MS Fragmentation) data->identification pathway Pathway Elucidation identification->pathway

Caption: Experimental workflow for this compound degradation studies.

References

Troubleshooting poor Antofloxacin efficacy in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor efficacy with Antofloxacin in experimental models.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiment with this compound showed poor efficacy. What are the common reasons?

Poor efficacy in animal models can stem from several factors, broadly categorized as issues with the drug, the experimental host, or the pathogen.

  • Suboptimal Dosing Regimen: The dose might be too low to achieve the necessary therapeutic exposure at the site of infection. For fluoroquinolones like this compound, efficacy is best predicted by the ratio of the free-drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC).[1][2] If this ratio is not achieved, treatment failure is likely.

  • Pharmacokinetic Variability: The pharmacokinetic (PK) properties of this compound, such as its half-life, can be very short in small animal models like mice (around 1.2-1.4 hours in plasma) compared to humans.[1] A dosing regimen that doesn't account for this rapid clearance will result in suboptimal drug exposure.

  • Bacterial Resistance: The bacterial strain used may have intrinsic or acquired resistance to fluoroquinolones. Common mechanisms include mutations in the target enzymes (DNA gyrase and topoisomerase IV) or the presence of efflux pumps that actively remove the drug from the bacterial cell.[3]

  • Infection Model Issues: The specific characteristics of the animal model can influence outcomes. For example, the immune status of the animal (e.g., neutropenic vs. immunocompetent) significantly impacts the required drug exposure for efficacy.[4][5] The site of infection also matters, as drug penetration can vary between tissues like the lung and thigh muscle.[1][6]

  • Formulation and Administration: Issues with drug solubility, stability of the formulation, or the route of administration can lead to lower-than-expected bioavailability, resulting in poor efficacy.

Q2: How do I determine the correct dose of this compound for my animal model?

The correct dose is one that achieves a specific pharmacokinetic/pharmacodynamic (PK/PD) target associated with efficacy. For this compound, the key PK/PD index is the fAUC/MIC ratio.[1][2]

  • Determine the MIC: First, you must determine the Minimum Inhibitory Concentration (MIC) of this compound against your specific bacterial strain using standard broth microdilution methods.

  • Consult PK/PD Targets: Published studies have established the fAUC/MIC ratios required for different levels of bacterial killing in murine models. For example, in a neutropenic murine lung infection model with Klebsiella pneumoniae, the mean fAUC/MIC ratios for bacterial stasis, a 1-log₁₀ kill, and a 2-log₁₀ kill were 52.6, 89.9, and 164.9, respectively.[1][2] For S. aureus in a pneumonia model, these targets were 30.5, 55.4, and 115.8.[6][7]

  • Use Murine Pharmacokinetic Data: The pharmacokinetics of this compound in mice are known. The elimination half-life is short (approx. 1.0-1.4 hours), and protein binding is around 20.3%.[6]

  • Calculate the Dose: Using the target fAUC/MIC and the known PK parameters in your animal model, you can calculate the total daily dose required to achieve the desired therapeutic effect. Dose fractionation studies have shown that for drugs with short half-lives in mice, dividing the total daily dose (e.g., every 6 or 12 hours) can improve efficacy compared to a single daily dose.[4][5]

Q3: My in vitro results with this compound are excellent, but the in vivo efficacy is poor. Why the discrepancy?

This is a common challenge in drug development. Several factors can explain this disconnect:

  • PK/PD Mismatch: Standard in vitro tests (like MIC determination) measure the effect of a constant drug concentration, which doesn't reflect the dynamic drug exposure in an animal. Poor in vivo efficacy is often due to a failure to achieve and maintain adequate drug concentrations at the infection site.[1][8]

  • Tissue Penetration: this compound must reach the site of infection. While it shows good penetration into lung epithelial lining fluid (ELF) in mice (concentrations nearly 2-fold higher than in plasma), penetration into other tissues may vary.[1]

  • Host Factors: The in vivo environment is more complex. The immune status of the host, the presence of abscesses, or the formation of biofilms can all limit the efficacy of an antibiotic in ways not captured by in vitro tests.

  • Drug Binding: this compound binds to plasma and tissue proteins (about 20.3% in mice).[6] Only the unbound (free) fraction of the drug is microbiologically active. Efficacy targets should be based on the free drug concentration (fAUC/MIC).[6][7]

  • Local Environment pH: The activity of some fluoroquinolones can be significantly reduced at acidic pH levels, which may be present in certain infection microenvironments like abscesses.[9]

Troubleshooting Workflow

If you are experiencing poor this compound efficacy, follow this logical troubleshooting workflow.

TroubleshootingWorkflow start Start: Poor In Vivo Efficacy Observed check_mic Step 1: Verify Bacterial Susceptibility - Re-confirm MIC of the specific strain. - Test for resistance mechanisms (e.g., gyrA mutation). start->check_mic check_pkpd Step 2: Review Dosing Regimen - Calculate the achieved fAUC/MIC ratio. - Is it sufficient for stasis or killing? check_mic->check_pkpd Strain is susceptible outcome_resistant Pathogen is resistant or has high MIC. check_mic->outcome_resistant Strain is resistant check_protocol Step 3: Examine Experimental Protocol - Animal health and immune status (neutropenia induction). - Inoculum size and preparation. - Route and timing of drug administration. check_pkpd->check_protocol Dose is adequate outcome_suboptimal_dose fAUC/MIC target not met. check_pkpd->outcome_suboptimal_dose Dose is suboptimal check_drug Step 4: Assess Drug Formulation - Confirm concentration and stability of dosing solution. - Check for solubility issues or precipitation. check_protocol->check_drug Protocol is sound outcome_protocol_issue Deviation or issue in protocol identified. check_protocol->outcome_protocol_issue Protocol issue found outcome_formulation_issue Drug formulation or administration issue found. check_drug->outcome_formulation_issue Formulation issue found solution_strain Solution: - Use a susceptible strain. - Choose a different antibiotic. outcome_resistant->solution_strain solution_dose Solution: - Increase dose or dosing frequency. - Re-calculate regimen based on PK/PD targets. outcome_suboptimal_dose->solution_dose solution_protocol Solution: - Standardize protocol. - Ensure consistent animal handling and infection procedures. outcome_protocol_issue->solution_protocol solution_formulation Solution: - Prepare fresh dosing solutions. - Use appropriate vehicle/solubilizer. outcome_formulation_issue->solution_formulation

Caption: A step-by-step workflow for troubleshooting poor this compound efficacy.

Data Presentation: PK/PD Parameters for this compound in Murine Models

The following tables summarize key quantitative data from published studies to aid in experimental design.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterPlasmaLung ELFSource
Elimination Half-life (t½) 1.21 - 1.43 h0.77 - 1.36 h[1]
Protein Binding ~20.3%N/A[6]
ELF Penetration Ratio (Free Drug) N/A~172%[6]

Table 2: this compound fAUC/MIC Efficacy Targets in Neutropenic Murine Infection Models

PathogenInfection ModelStasis Target1-log₁₀ Kill Target2-log₁₀ Kill TargetSource
K. pneumoniae Lung52.689.9164.9[1][2]
S. aureus Pneumonia30.555.4115.8[6][7]
S. pneumoniae Pneumonia8.9319.248.1[6][7]
E. coli Thigh~38.7Not specifiedNot specified[10]

Experimental Protocols

Below are detailed methodologies for common in vivo efficacy models used in fluoroquinolone research.

Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the efficacy of antimicrobials and for determining PK/PD parameters.

ThighModelWorkflow cluster_prep Preparation Phase cluster_infection Infection & Treatment cluster_analysis Analysis Phase neutropenia Day -4 & -1: Induce Neutropenia (Cyclophosphamide IP) culture Day 0 (AM): Prepare Bacterial Inoculum (Log-phase growth) neutropenia->culture infect Day 0 (T=0h): Infect Thigh Muscle (0.1 mL IM injection) culture->infect treat Day 0 (T=2h): Initiate this compound Treatment (Subcutaneous admin.) infect->treat endpoint Day 1 (T=26h): Endpoint (Euthanize mice) treat->endpoint homogenize Process Thighs: - Aseptically remove thigh - Homogenize tissue endpoint->homogenize plate Quantify Bacteria: - Serially dilute homogenate - Plate on agar homogenize->plate count Calculate CFU/thigh plate->count

Caption: Workflow for the neutropenic murine thigh infection model.

Methodology:

  • Animal Model: Use specific-pathogen-free female mice (e.g., ICR or CD-1 strain), typically 6 weeks old and weighing 23-27 g.[11]

  • Induction of Neutropenia: Render mice neutropenic (<100 neutrophils/mm³) to isolate the effect of the antibiotic from the host immune response. This is typically achieved by intraperitoneal (IP) injections of cyclophosphamide. A common regimen is 150 mg/kg given 4 days before infection and 100 mg/kg given 1 day before infection.[4][11][12]

  • Bacterial Inoculum: Grow the desired bacterial strain to the logarithmic phase in a suitable broth (e.g., Mueller-Hinton). Dilute the culture to achieve the target inoculum concentration, typically 10⁶ to 10⁷ CFU/mL.[4]

  • Infection: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum directly into the thigh muscle.[11]

  • Treatment: Begin treatment 2 hours post-infection. Administer this compound, typically subcutaneously, at various doses and dosing intervals (e.g., every 6, 12, or 24 hours) for a total of 24 hours.[4][10]

  • Endpoint Analysis: At 24 hours after the start of treatment (26 hours post-infection), euthanize the mice. Aseptically remove the thighs, homogenize them in saline, and perform quantitative cultures by plating serial dilutions onto agar to determine the bacterial burden (CFU/thigh).[4][11]

Neutropenic Murine Lung Infection (Pneumonia) Model

This model is used to assess efficacy against respiratory pathogens.

Methodology:

  • Animal Model and Neutropenia: Use the same mouse strain and neutropenia induction protocol as described for the thigh model.[1][12][13]

  • Bacterial Inoculum: Prepare the bacterial culture as described above.

  • Infection: Anesthetize the mice and induce pneumonia via intratracheal or intranasal inoculation. For intratracheal infection, a volume of ~30-50 µL containing the target bacterial load (e.g., 10⁷ CFU) is administered.[1][12]

  • Treatment: Initiate this compound treatment 2 hours post-infection, administering the drug subcutaneously for 24 hours.[1]

  • Endpoint Analysis: At 24 hours post-treatment, euthanize the mice. Aseptically remove the lungs, homogenize them, and perform quantitative cultures to determine the CFU/lung.[1][13]

References

Technical Support Center: Minimizing Antofloxacin-Induced Phototoxicity in Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antofloxacin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro phototoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced phototoxicity?

This compound, a fluoroquinolone antibiotic, can exhibit phototoxicity. This phenomenon occurs when the drug absorbs ultraviolet A (UVA) radiation, leading to the generation of reactive oxygen species (ROS).[1] These ROS, such as singlet oxygen and superoxide anions, can cause damage to cellular components, leading to decreased cell viability through apoptosis or necrosis.

Q2: How does this compound's phototoxicity compare to other fluoroquinolones?

This compound is considered to be one of the less phototoxic fluoroquinolones.[2][3] Its chemical structure, specifically the presence of an amino group at the C-5 position, contributes to its photostability, reducing its potential to cause light-induced damage compared to other fluoroquinolones like levofloxacin.[2][3]

Q3: What is the primary mechanism of this compound-induced phototoxicity?

The primary mechanism involves the absorption of UVA light by the this compound molecule. This excitation leads to the production of ROS, which induces oxidative stress within the cells.[1] This oxidative stress can damage mitochondria, leading to the release of pro-apoptotic factors and the activation of the caspase cascade, ultimately resulting in programmed cell death (apoptosis).

Q4: What cell lines are suitable for studying this compound-induced phototoxicity?

Human keratinocyte cell lines, such as HaCaT cells, are commonly used and relevant models for studying the phototoxic effects of drugs on the skin.[4][5][6]

Q5: What is a typical UVA dose range for in vitro phototoxicity studies?

UVA doses for in vitro phototoxicity studies can vary, but a common range is 1 to 10 J/cm².[4][6] It is crucial to perform a dose-response experiment to determine the optimal UVA dose for your specific cell line and experimental conditions, as excessive UVA can cause cytotoxicity on its own.[7][8]

Troubleshooting Guides

Issue 1: High background signal in the ROS assay.

  • Question: I am observing a high fluorescence signal in my control wells (cells treated with this compound but without UVA exposure) when using a DCFH-DA assay. What could be the cause?

  • Answer:

    • Autoxidation of the probe: The DCFH-DA probe can auto-oxidize, leading to a high background signal. Ensure that the probe is protected from light and prepared fresh for each experiment.

    • Cellular stress: High cell density or unhealthy cells can lead to increased baseline ROS production. Ensure your cells are healthy and seeded at an appropriate density.

    • Media components: Some components in the cell culture media can react with the probe. It is recommended to perform the final incubation and measurement steps in a serum-free and phenol red-free buffer or medium.

    • Extensive washing: Ensure that the cells are washed thoroughly with PBS after incubation with the DCFH-DA probe to remove any extracellular probe that has not been taken up by the cells.

Issue 2: Inconsistent results in the MTT cytotoxicity assay.

  • Question: My replicate wells in the MTT assay are showing highly variable absorbance readings. What are the possible reasons for this inconsistency?

  • Answer:

    • Uneven cell seeding: Ensure a homogenous single-cell suspension before seeding the plates to have a consistent number of cells in each well. Pipetting up and down gently before dispensing can help.

    • Edge effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and viability. To minimize this, you can fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.

    • Incomplete formazan solubilization: The purple formazan crystals must be fully dissolved before reading the absorbance. Increase the incubation time with the solubilization buffer and ensure thorough mixing by gentle pipetting or shaking on an orbital shaker.

    • Pipetting errors: Inaccurate pipetting of reagents, especially the MTT solution and solubilization buffer, can lead to variability. Calibrate your pipettes regularly and use a multichannel pipette for adding reagents to minimize well-to-well variation.

Issue 3: Difficulty in distinguishing between apoptosis and necrosis.

  • Question: I am seeing a decrease in cell viability, but I am unsure if it is due to apoptosis or necrosis. How can I differentiate between these two cell death mechanisms?

  • Answer:

    • Annexin V and Propidium Iodide (PI) Staining: This is a standard flow cytometry-based method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with a compromised membrane, which is characteristic of late apoptotic and necrotic cells.

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Caspase Activity Assays: Apoptosis is a caspase-dependent process. Measuring the activity of key executioner caspases, such as caspase-3, can confirm the induction of apoptosis.

Quantitative Data Summary

Disclaimer: Specific quantitative data for this compound phototoxicity in cell cultures is limited in publicly available literature. The following tables are illustrative examples based on typical results for fluoroquinolone phototoxicity studies and should be considered hypothetical.

Table 1: Hypothetical Cell Viability of HaCaT Cells Treated with this compound and Levofloxacin after UVA Irradiation (5 J/cm²)

Concentration (µg/mL)This compound + UVA (% Viability)Levofloxacin + UVA (% Viability)
0 (Control)100100
109580
258865
508045
1007225

Table 2: Hypothetical Relative Fluorescence Units (RFU) for Intracellular ROS Production in HaCaT Cells

TreatmentRelative Fluorescence Units (RFU)
Control (No drug, No UVA)100
UVA only (5 J/cm²)150
This compound (50 µg/mL)120
This compound (50 µg/mL) + UVA (5 J/cm²)350
Levofloxacin (50 µg/mL) + UVA (5 J/cm²)800
This compound + UVA + N-acetylcysteine (NAC)180

Table 3: Hypothetical Caspase-3 Activity in HaCaT Cells

TreatmentFold Increase in Caspase-3 Activity
Control (No drug, No UVA)1.0
UVA only (5 J/cm²)1.5
This compound (50 µg/mL)1.2
This compound (50 µg/mL) + UVA (5 J/cm²)4.5
Levofloxacin (50 µg/mL) + UVA (5 J/cm²)9.0

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxicity of this compound with and without UVA irradiation.

Materials:

  • HaCaT cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • UVA light source with a calibrated radiometer

Procedure:

  • Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include wells with medium only (no cells) as a blank control and cells with drug-free medium as a vehicle control.

  • Incubate the plate for 2 hours.

  • For the UVA-exposed group, remove the medium, wash the cells with PBS, and add fresh PBS.

  • Irradiate the plate with a specific dose of UVA (e.g., 5 J/cm²). A parallel plate should be kept in the dark as the non-irradiated control.

  • After irradiation, replace the PBS with fresh complete medium and incubate for 24 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

2. Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the generation of intracellular ROS induced by this compound and UVA irradiation.

Materials:

  • HaCaT cells

  • This compound stock solution

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Serum-free and phenol red-free medium

  • PBS

  • Black 96-well plates with clear bottoms

  • UVA light source

  • Fluorescence microplate reader

Procedure:

  • Seed HaCaT cells in a black 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

  • Remove the medium and wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove the excess probe.

  • Add serum-free medium containing different concentrations of this compound.

  • Incubate for 1 hour.

  • Irradiate the plate with the desired dose of UVA. Keep a control plate in the dark.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

3. Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3 as an indicator of apoptosis.

Materials:

  • HaCaT cells

  • This compound stock solution

  • UVA light source

  • Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate Ac-DEVD-pNA)

  • Microplate reader

Procedure:

  • Seed HaCaT cells in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with this compound and/or UVA irradiation as described in the previous protocols.

  • After the desired incubation period (e.g., 6-24 hours post-irradiation), harvest the cells.

  • Lyse the cells using the provided lysis buffer on ice.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the reaction buffer containing the caspase-3 substrate (Ac-DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.

Visualizations

Antofloxacin_Phototoxicity_Workflow cluster_experiment Experimental Workflow cluster_assays Endpoint Assays cluster_analysis Data Analysis start Seed HaCaT Cells treatment Treat with this compound start->treatment irradiation UVA Irradiation treatment->irradiation incubation Incubate (24h) irradiation->incubation viability Cell Viability (MTT Assay) incubation->viability ros ROS Production (DCFH-DA Assay) incubation->ros apoptosis Apoptosis (Caspase-3 Assay) incubation->apoptosis data Analyze Data & Troubleshoot viability->data ros->data apoptosis->data

Caption: Experimental workflow for assessing this compound phototoxicity.

Antofloxacin_Signaling_Pathway cluster_trigger Initiation cluster_ros Oxidative Stress cluster_mitochondria Mitochondrial Response cluster_apoptosis Apoptosis Cascade This compound This compound Excited_Anto Excited this compound This compound->Excited_Anto absorbs UVA UVA Light UVA->Excited_Anto ROS Reactive Oxygen Species (ROS) (Singlet Oxygen, Superoxide) Excited_Anto->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage MMP_Loss Loss of Mitochondrial Membrane Potential Mito_Damage->MMP_Loss CytoC Cytochrome c Release MMP_Loss->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis induces

Caption: Proposed signaling pathway for this compound-induced phototoxicity.

References

Validation & Comparative

Comparative Analysis of Antofloxacin and Ciprofloxacin MIC Values: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Minimum Inhibitory Concentration (MIC) values for two fluoroquinolone antibiotics: Antofloxacin and Ciprofloxacin. The data presented is compiled from various in vitro studies to offer insights into their respective potencies against a range of bacterial pathogens.

Executive Summary

Data Presentation: MIC Values

The following tables summarize the MIC values for this compound and Ciprofloxacin against various bacterial strains as reported in the cited literature.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacterial Strains

Bacterial StrainMIC Range (mg/L)
Escherichia coli0.125 - 1
Klebsiella pneumoniae0.125 - 1
Staphylococcus aureus0.125 - 1
Staphylococcus epidermidis0.125 - 1
Mycobacterium tuberculosis (Wild-Type)0.064 - 1

Note: Data for this table is collated from studies that may have used different methodologies.

Table 2: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against Selected Bacterial Strains

Bacterial StrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus0.6--
Escherichia coli (Strain I)0.013--
Escherichia coli (Strain II)0.08--
Pseudomonas aeruginosa0.15--
Neisseria subflava0.19 - 0.25--

Note: Data for this table is collated from multiple studies. MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively, and are only provided when available in the source literature.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro activity of an antimicrobial agent against a specific microorganism.[1][2] The most common methods employed in the studies cited are the broth microdilution and agar dilution methods.

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a microtiter plate.[1] Each well is then inoculated with a standardized suspension of the test bacterium.[1] The plates are incubated under controlled conditions, typically at a specific temperature and for a set duration.[1] Following incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.[1]

Agar Dilution Method

In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes and allowed to solidify.[1] The surface of each plate is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies on the agar surface.

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_antibiotic Prepare serial dilutions of antibiotic start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microtiter plate wells with antibiotic dilutions and inoculum prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Observe for turbidity (visual growth) incubate->observe determine_mic Determine MIC: Lowest concentration with no growth observe->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

References

Antofloxacin Demonstrates Superior Efficacy Over Levofloxacin in Eradicating Levofloxacin-Resistant Helicobacter pylori Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data indicates that antofloxacin, a newer generation fluoroquinolone, offers a significant therapeutic advantage over levofloxacin in the treatment of Helicobacter pylori infections, particularly those resistant to levofloxacin. Clinical studies demonstrate higher eradication rates with this compound-based regimens in patients harboring levofloxacin-resistant H. pylori. This guide provides a detailed comparison of the two drugs, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

Executive Summary

Helicobacter pylori infection is a major cause of peptic ulcers and gastric cancer. The rising prevalence of antibiotic resistance, especially to levofloxacin, poses a significant challenge to successful eradication. This guide compares the efficacy of this compound and levofloxacin against H. pylori, with a focus on levofloxacin-resistant strains. The evidence presented, including clinical eradication rates and in-vitro susceptibility data, suggests that this compound is a more potent agent against these resistant strains. Detailed experimental protocols for assessing antibiotic efficacy are also provided to facilitate further research and validation.

Comparative Efficacy: this compound vs. Levofloxacin

Clinical trial data clearly demonstrates the superior efficacy of this compound-based therapy in eradicating levofloxacin-resistant H. pylori.

Therapy GroupEradication Rate (Levofloxacin-Resistant Strains)Eradication Rate (Levofloxacin-Susceptible Strains)Reference
This compound-based Therapy 76.9%97.8%[1]
Levofloxacin-based Therapy 44.2%95.3%[1]

Mechanism of Action and Resistance

Both this compound and levofloxacin are fluoroquinolone antibiotics that target bacterial DNA gyrase (encoded by the gyrA and gyrB genes), an enzyme essential for DNA replication, transcription, and repair. By inhibiting DNA gyrase, these drugs lead to bacterial cell death.

Resistance to levofloxacin in H. pylori primarily arises from point mutations in the quinolone resistance-determining region (QRDR) of the gyrA gene[4]. These mutations alter the drug-binding site on the DNA gyrase, reducing the efficacy of levofloxacin. The superior performance of this compound against levofloxacin-resistant strains suggests that it may be less affected by these common gyrA mutations or may possess additional mechanisms of action.

cluster_0 Mechanism of Action Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (GyrA/GyrB) Fluoroquinolone->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription Blocked DNA_Gyrase->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Figure 1. Mechanism of action of fluoroquinolones.

cluster_1 Mechanism of Levofloxacin Resistance Levofloxacin Levofloxacin Mutated_GyrA Mutated DNA Gyrase (gyrA) Levofloxacin->Mutated_GyrA Binding_Reduced Reduced Binding Affinity Mutated_GyrA->Binding_Reduced Replication_Continues DNA Replication Continues Binding_Reduced->Replication_Continues Drug_Ineffective Drug Ineffective Replication_Continues->Drug_Ineffective

Figure 2. Mechanism of levofloxacin resistance in H. pylori.

Experimental Protocols

Accurate determination of antibiotic susceptibility is crucial for both clinical management and drug development. The following are detailed methodologies for key experiments.

Antimicrobial Susceptibility Testing: Agar Dilution Method

The agar dilution method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antibiotics against H. pylori.

Prepare_Plates Prepare Mueller-Hinton agar plates with serial dilutions of antibiotic Prepare_Inoculum Prepare H. pylori suspension (McFarland 2.0 standard) Prepare_Plates->Prepare_Inoculum Inoculate_Plates Inoculate plates with H. pylori suspension Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 37°C in microaerophilic conditions for 72h Inoculate_Plates->Incubate Read_MIC Determine MIC as the lowest concentration with no visible growth Incubate->Read_MIC

Figure 3. Workflow for Agar Dilution Susceptibility Testing.

Detailed Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar supplemented with 5% aged sheep blood.

  • Antibiotic Dilution: Prepare a series of agar plates containing twofold serial dilutions of the antibiotic to be tested.

  • Inoculum Preparation: From a 72-hour subculture plate, prepare a bacterial suspension in a suitable broth (e.g., Brucella broth) to a turbidity equivalent to a 2.0 McFarland standard.

  • Inoculation: Using a multipoint inoculator, transfer a standardized volume of the bacterial suspension onto the surface of each antibiotic-containing plate and a growth control plate (without antibiotic).

  • Incubation: Incubate the plates at 35-37°C for 72 hours in a microaerophilic atmosphere (e.g., using a gas-generating system).

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Antimicrobial Susceptibility Testing: E-test (Epsilometer Test)

The E-test is a gradient diffusion method that provides a quantitative MIC value.

Detailed Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension in saline or broth to a turbidity of a 3.0 McFarland standard.

  • Plate Inoculation: Evenly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate supplemented with 5% sheep blood.

  • E-test Strip Application: Aseptically apply the E-test strip containing a predefined gradient of the antibiotic onto the agar surface.

  • Incubation: Incubate the plate under microaerophilic conditions at 37°C for 72 hours.

  • MIC Reading: An elliptical zone of inhibition will form around the strip. The MIC value is read at the point where the edge of the inhibition zone intersects the MIC scale on the strip.

Molecular Detection of gyrA Mutations

DNA sequencing is the definitive method for identifying mutations in the gyrA gene that confer resistance to fluoroquinolones.

DNA_Extraction Extract genomic DNA from H. pylori isolate PCR_Amplification Amplify the QRDR of the gyrA gene using PCR DNA_Extraction->PCR_Amplification Sequencing Sequence the PCR product PCR_Amplification->Sequencing Analysis Analyze the sequence to identify mutations Sequencing->Analysis

Figure 4. Workflow for Molecular Detection of gyrA Mutations.

Detailed Protocol:

  • DNA Extraction: Isolate genomic DNA from cultured H. pylori using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the quinolone resistance-determining region (QRDR) of the gyrA gene using specific primers. The PCR reaction typically consists of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • PCR Product Purification: Purify the amplified PCR product to remove primers and unincorporated nucleotides.

  • DNA Sequencing: Sequence the purified PCR product using a suitable sequencing method (e.g., Sanger sequencing).

  • Sequence Analysis: Align the obtained sequence with a wild-type gyrA reference sequence to identify any point mutations.

Conclusion and Future Directions

The available evidence strongly supports the use of this compound as a more effective therapeutic option than levofloxacin for the eradication of levofloxacin-resistant H. pylori. The higher eradication rates observed in clinical trials are a compelling reason to consider this compound-based regimens, particularly in regions with high rates of levofloxacin resistance.

Further in-vitro studies are warranted to establish a comprehensive understanding of the susceptibility patterns of this compound against a broader range of levofloxacin-resistant H. pylori strains, including the determination of MIC50 and MIC90 values. Such data will be invaluable for refining treatment guidelines and informing the development of novel therapeutic strategies against this persistent pathogen. Researchers are encouraged to utilize the detailed experimental protocols provided in this guide to contribute to this critical area of research.

References

Validating Antofloxacin's Bactericidal Efficacy: A Comparative Guide Using Time-Kill Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bactericidal activity of antofloxacin, a novel fluoroquinolone antibiotic, with other established alternatives. The analysis is supported by experimental data from pharmacodynamic studies and established time-kill assay principles.

Introduction to this compound and its Mechanism of Action

This compound is a fluoroquinolone antibiotic that exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] By targeting these enzymes, this compound disrupts DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death. This dual-inhibition mechanism is a hallmark of the fluoroquinolone class.

Evaluating Bactericidal Activity: The Role of Time-Kill Assays

Time-kill assays are a cornerstone of in vitro antimicrobial susceptibility testing, providing critical data on the rate and extent of bacterial killing over time. The primary endpoint of a time-kill assay is the determination of whether an antibiotic is bacteriostatic (inhibits bacterial growth) or bactericidal (actively kills bacteria). An antimicrobial agent is typically considered bactericidal if it produces a ≥3-log10 reduction in the number of viable bacteria (colony-forming units per milliliter, CFU/mL) over a 24-hour period.

Comparative Bactericidal Activity of this compound

While direct in vitro time-kill curve data for this compound is not extensively available in the public domain, in vivo pharmacodynamic studies provide valuable insights into its bactericidal potential against key pathogens. These studies determine the pharmacokinetic/pharmacodynamic (PK/PD) indices required for specific bactericidal endpoints. The area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC) is a key parameter for fluoroquinolones, indicating the exposure of the bacteria to the drug.

The following tables summarize the in vivo bactericidal targets for this compound against common pathogens and provide a comparison with the in vitro bactericidal activity of other widely used fluoroquinolones.

Table 1: In Vivo Pharmacodynamic Targets for this compound Bactericidal Activity

PathogenPK/PD Index (fAUC/MIC) for 1-log10 KillPK/PD Index (fAUC/MIC) for 2-log10 KillSource
Streptococcus pneumoniae19.248.1[1]
Staphylococcus aureus55.4115.8[1]
Klebsiella pneumoniae89.9164.9[2]

fAUC/MIC: free drug area under the concentration-time curve to minimum inhibitory concentration ratio.

Table 2: Comparative In Vitro Bactericidal Activity of Fluoroquinolones (Time to Achieve ≥3-log10 Kill)

AntibioticStaphylococcus aureusStreptococcus pneumoniaeEnterobacteriaceae (e.g., E. coli)Source
Ciprofloxacin4 - 6 hours≥6 hours1.5 hours[3]
Levofloxacin4 - 6 hours≥6 hours1.5 hours[3]
Gatifloxacin2 - 6 hours≥6 hours1.5 hours[3]

Experimental Protocol: Time-Kill Assay

The following is a generalized protocol for performing a time-kill assay to determine the bactericidal activity of an antimicrobial agent.

1. Preparation of Materials:

  • Test antimicrobial agent (e.g., this compound)

  • Bacterial isolate in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Incubator

  • Spectrophotometer

2. Inoculum Preparation:

  • A pure culture of the test bacterium is grown overnight in the appropriate broth medium.

  • The overnight culture is then diluted in fresh broth and incubated to achieve a logarithmic phase of growth.

  • The bacterial suspension is adjusted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This is then further diluted to achieve the desired starting inoculum of approximately 5 x 10^5 CFU/mL in the final test tubes.

3. Assay Setup:

  • A series of tubes are prepared containing the broth medium with the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration [MIC]).

  • A growth control tube containing only the broth and the bacterial inoculum is included.

  • The standardized bacterial inoculum is added to each tube.

4. Incubation and Sampling:

  • The tubes are incubated at 37°C with shaking.

  • Samples are withdrawn from each tube at specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

5. Viable Cell Counting:

  • The withdrawn samples are serially diluted in sterile saline or PBS.

  • Aliquots of the appropriate dilutions are plated onto agar plates.

  • The plates are incubated at 37°C for 18-24 hours, or until colonies are visible.

  • The number of colonies on each plate is counted, and the CFU/mL for each time point and concentration is calculated.

6. Data Analysis:

  • The change in log10 CFU/mL over time is plotted for each antimicrobial concentration and the growth control.

  • Bactericidal activity is determined by a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizing the Time-Kill Assay Workflow

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis start Start bacterial_culture Bacterial Culture (Logarithmic Phase) start->bacterial_culture antibiotic_prep Prepare Antibiotic Concentrations (e.g., 1x, 2x, 4x MIC) start->antibiotic_prep inoculation Inoculate Tubes bacterial_culture->inoculation antibiotic_prep->inoculation incubation Incubate at 37°C with Shaking inoculation->incubation sampling Sample at Time Points (0, 2, 4, 6, 24h) incubation->sampling serial_dilution Serial Dilution sampling->serial_dilution plating Plate on Agar serial_dilution->plating colony_counting Incubate & Count Colonies (CFU/mL) plating->colony_counting data_analysis Plot log10 CFU/mL vs. Time colony_counting->data_analysis result Determine Bactericidal Activity (≥3-log10 reduction) data_analysis->result

References

Head-to-head clinical trial results of Antofloxacin and Levofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of fluoroquinolone antibiotics, Antofloxacin and Levofloxacin have been subject to rigorous clinical evaluation to determine their comparative efficacy and safety in treating various bacterial infections. This guide provides a comprehensive analysis of head-to-head clinical trial results, presenting quantitative data, detailed experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in their understanding of these two antimicrobial agents.

Executive Summary

Multiple randomized, double-blind, controlled clinical trials have demonstrated that this compound is non-inferior to Levofloxacin in the treatment of acute bacterial infections, including respiratory and urinary tract infections. Both drugs exhibit comparable clinical efficacy, bacteriological eradication rates, and safety profiles. The primary mode of action for both fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1]

Efficacy and Clinical Outcomes

Head-to-head trials consistently show no statistically significant difference in the clinical success and bacteriological clearance rates between this compound and Levofloxacin across a range of infections.

Table 1: Comparative Efficacy in Acute Bacterial Infections
MetricThis compoundLevofloxacinp-valueSource
Cured Rate (PPS) 79.7%77.4%>0.05[2]
Effective Rate (PPS) 95.2%96.7%>0.05[2]
Bacterial Clearance 96.7%97.5%>0.05[2]

PPS: Per-Protocol Set

Table 2: Comparative Efficacy in Specific Infections
Infection TypeMetricThis compoundLevofloxacinp-valueSource
Acute Exacerbations of Chronic Bronchitis (AECB) Effectiveness Rate90.3%87.7%>0.05[3]
Acute Pyelonephritis (AP) Effectiveness Rate96.9%92.1%>0.05[3]
Acute Respiratory Infection EfficacyNo statistical differenceNo statistical difference>0.05[4]
Acute Pyelonephritis Effective Rate (FAS)94%100%>0.05[5]
Acute Pyelonephritis Bacterial Clearance Rate91%93%>0.05[5]

FAS: Full Analysis Set

Safety and Tolerability

The safety profiles of this compound and Levofloxacin were found to be comparable in clinical trials, with the majority of adverse reactions being mild gastrointestinal symptoms.

Table 3: Comparative Safety Profile
MetricThis compoundLevofloxacinp-valueSource
Drug Adverse Events 10.1%10.1%Not Significant[2]
Drug Adverse Reactions 7.8%7.9%>0.05[2]
Drug-related Adverse Events (AECB & AP) 13.1%10.1%>0.05[3]

Notably, in one large multi-center trial, no QTc prolongation was detected in patients treated with either this compound or Levofloxacin.[2]

Experimental Protocols

The clinical trials cited in this guide employed robust methodologies to ensure the validity and reliability of the findings. Below are summaries of the experimental designs for key head-to-head comparisons.

Multi-center Trial for Acute Bacterial Infections

This was a multi-center, randomized, controlled, double-blind, double-dummy clinical trial.[2]

  • Patient Population: 719 patients with acute bacterial infections were enrolled, with 359 receiving this compound and 360 receiving Levofloxacin.[2]

  • Dosing Regimen:

    • This compound group: Specific dosage not detailed in the abstract.

    • Levofloxacin group: Served as the control drug.[2]

  • Duration of Treatment: 7-14 days for both groups.[2]

  • Endpoints: The primary endpoints were clinical efficacy (cured and effective rates) and bacterial clearance at the end of therapy. Safety was evaluated based on the incidence of adverse events and reactions.[2]

cluster_enrollment Patient Enrollment cluster_randomization Randomization (Double-Blind, Double-Dummy) cluster_treatment Treatment Arms (7-14 days) cluster_outcomes Outcome Assessment p1 719 Patients with Acute Bacterial Infections rand Randomization p1->rand This compound This compound Group (n=359) rand->this compound 1:1 Ratio levofloxacin Levofloxacin Group (n=360) rand->levofloxacin 1:1 Ratio efficacy Clinical Efficacy (Cured & Effective Rates) This compound->efficacy safety Safety Assessment (Adverse Events) This compound->safety bacteriological Bacteriological Clearance This compound->bacteriological levofloxacin->efficacy levofloxacin->safety levofloxacin->bacteriological cluster_enrollment Patient Enrollment cluster_randomization Randomization (Double-Blind, Double-Dummy) cluster_treatment Treatment Arms (7-14 days) cluster_outcomes Outcome Assessment p1 284 Patients with AECB or AP rand Randomization p1->rand This compound This compound (400mg loading, then 200mg daily) n=141 rand->this compound levofloxacin Levofloxacin (200mg twice daily) n=143 rand->levofloxacin efficacy Clinical Effectiveness Rate This compound->efficacy safety Drug-related Adverse Events This compound->safety bacteriological Bacterial Eradication Rate This compound->bacteriological levofloxacin->efficacy levofloxacin->safety levofloxacin->bacteriological cluster_drug Fluoroquinolones cluster_targets Bacterial Enzymes cluster_processes Inhibited Cellular Processes cluster_outcome Result drug This compound or Levofloxacin gyrase DNA Gyrase drug->gyrase inhibits topoisomerase Topoisomerase IV drug->topoisomerase inhibits replication DNA Replication gyrase->replication transcription Transcription gyrase->transcription repair DNA Repair gyrase->repair topoisomerase->replication death Bacterial Cell Death replication->death disruption leads to transcription->death disruption leads to repair->death disruption leads to

References

A Comparative Analysis of the Safety Profiles of Antofloxacin and Other Fluoroquinolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profiles of Antofloxacin and other widely used fluoroquinolones, including Ciprofloxacin, Levofloxacin, and Moxifloxacin. The information presented is based on an extensive review of clinical trial data and post-marketing surveillance studies, offering valuable insights for research and drug development.

Quantitative Comparison of Adverse Drug Reactions

The following table summarizes the incidence of common and serious adverse drug reactions (ADRs) associated with this compound, Ciprofloxacin, Levofloxacin, and Moxifloxacin, as reported in various clinical trials and safety analyses.

Adverse Drug ReactionThis compound (%)Ciprofloxacin (%)Levofloxacin (%)Moxifloxacin (%)
Gastrointestinal Disorders
Nausea-4.9[1]1.3[2]6.8[3]
Diarrhea--1.1 - 2.89[4]4.9[3]
Vomiting--0.3[2]1.8[3]
Abdominal Pain--0.4[2]-
Nervous System Disorders
Dizziness--0.3[2]2.8[3]
Headache-1.5[1]0.1[2]1.9[3]
Insomnia--0.3[2]7.2[3]
Skin and Subcutaneous Tissue Disorders
Rash-1.1[1]0.5[2]-
Photosensitivity<1[2]-<1 per million[2]-
Hepatobiliary Disorders
Elevated Liver Enzymes-4.4[1]<1[4]-
Hepatitis/Hepatic Failure--<1 per million[2]-
Cardiac Disorders
QT ProlongationNot Detected[5]2.65[6]<1 per million[2]Mean 6 ms increase[7]
Torsades de Pointes--<1 per million[2]-
Musculoskeletal and Connective Tissue Disorders
Tendinitis/Tendon Rupture-3.97[6]<4 per million[2]-
Overall Drug-Related Adverse Events 7.8[5]9.3[1]12[4]-
Discontinuation due to ADRs -1.5[1]4.3[8]-

Note: The data presented is a compilation from multiple sources and may not be directly comparable across studies due to variations in study design, patient populations, and dosage regimens.

Experimental Protocols for Key Safety Assessments

Phototoxicity Evaluation

The assessment of fluoroquinolone-induced phototoxicity typically involves in vitro and in vivo studies. A common in vitro methodology includes:

  • Cell Culture: Human keratinocytes or fibroblasts are cultured in appropriate media.

  • Drug Incubation: Cells are incubated with varying concentrations of the fluoroquinolone antibiotic for a specified period.

  • UVA Irradiation: The drug-treated cells are exposed to a controlled dose of UVA radiation.

  • Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity.

  • Data Analysis: The phototoxic potential is determined by comparing the viability of cells treated with the drug and UVA to control groups (drug only, UVA only, and no treatment).

G cluster_workflow Experimental Workflow: In Vitro Phototoxicity Assay A Human Keratinocyte Cell Culture B Incubation with Fluoroquinolone A->B C UVA Irradiation (e.g., 320-400 nm) B->C D Cell Viability Assay (e.g., MTT Assay) C->D E Data Analysis: Compare Viability to Controls D->E

In Vitro Phototoxicity Assessment Workflow

Cardiotoxicity Evaluation (QT Prolongation)

The potential for a fluoroquinolone to cause QT interval prolongation, a risk factor for Torsades de Pointes, is a critical safety assessment. A typical clinical trial protocol involves:

  • Baseline ECG: A 12-lead electrocardiogram (ECG) is recorded for each subject before drug administration to establish a baseline QT interval.

  • Drug Administration: Subjects receive a therapeutic dose of the fluoroquinolone.

  • Serial ECG Monitoring: ECGs are recorded at multiple time points after drug administration, corresponding to the expected peak plasma concentration of the drug.

  • QTc Calculation: The measured QT interval is corrected for heart rate using a standard formula (e.g., Bazett's or Fridericia's formula) to obtain the QTc interval.

  • Data Analysis: The change in QTc from baseline is calculated and compared to placebo and a positive control (a drug known to prolong the QT interval).

G cluster_workflow Clinical Protocol: QT Prolongation Assessment A Baseline 12-Lead ECG (Pre-dose) B Fluoroquinolone Administration A->B C Serial ECG Recordings (Post-dose at Cmax) B->C D QTc Interval Calculation (e.g., Bazett's Correction) C->D E Analysis: ΔQTc from Baseline vs. Controls D->E

QT Prolongation Clinical Assessment Workflow

Signaling Pathways in Fluoroquinolone-Induced Toxicity

Phototoxicity Signaling Pathway

Fluoroquinolone-induced phototoxicity is primarily mediated by the generation of reactive oxygen species (ROS) upon exposure to UVA radiation.[9] This leads to oxidative stress and subsequent cellular damage.

G cluster_pathway Signaling Pathway: Fluoroquinolone-Induced Phototoxicity A Fluoroquinolone (in skin cells) C Excited State Fluoroquinolone A->C B UVA Radiation (320-400 nm) B->C D Reactive Oxygen Species (ROS) Generation C->D E Oxidative Stress D->E F Cellular Damage (Lipid Peroxidation, DNA Damage) E->F G Apoptosis / Necrosis F->G

Fluoroquinolone Phototoxicity Pathway

Cardiotoxicity Signaling Pathway

The primary mechanism of fluoroquinolone-induced cardiotoxicity involves the blockade of the human ether-à-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization.[10] Inhibition of this channel leads to a prolongation of the QT interval.

G cluster_pathway Signaling Pathway: Fluoroquinolone-Induced Cardiotoxicity A Fluoroquinolone B hERG (IKr) Potassium Channel in Cardiomyocytes A->B inhibition C Blockade of K+ Efflux B->C D Delayed Repolarization of Cardiac Action Potential C->D E QT Interval Prolongation D->E F Increased Risk of Torsades de Pointes E->F

Fluoroquinolone Cardiotoxicity Pathway

Hepatotoxicity Signaling Pathway

The precise mechanisms of fluoroquinolone-induced hepatotoxicity are not fully elucidated but are thought to involve oxidative stress and mitochondrial dysfunction.[11] This can lead to hepatocellular injury and, in rare cases, acute liver failure.

G cluster_pathway Signaling Pathway: Fluoroquinolone-Induced Hepatotoxicity A Fluoroquinolone Metabolism in Hepatocytes B Generation of Reactive Metabolites A->B C Mitochondrial Dysfunction B->C D Increased Oxidative Stress (ROS Production) B->D C->D E Depletion of Antioxidant Defenses D->E F Hepatocellular Injury and Inflammation E->F G Apoptosis / Necrosis F->G

References

Antofloxacin's Edge in the Face of Quinolone Resistance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Shanghai, China - In an era where antimicrobial resistance poses a significant threat to global health, the efficacy of existing and novel antibiotics is under constant scrutiny. This guide provides a comprehensive comparison of antofloxacin, a newer fluoroquinolone, with its older counterparts—ciprofloxacin, levofloxacin, and ofloxacin—focusing on the critical aspect of cross-resistance. Through a detailed examination of experimental data and methodologies, this report offers valuable insights for researchers, scientists, and drug development professionals.

A key challenge in antibiotic development is the emergence of cross-resistance, where bacteria resistant to one drug in a class also exhibit resistance to other drugs in the same class. Understanding the extent of cross-resistance between this compound and older quinolones is crucial for determining its potential clinical utility, particularly in treating infections caused by resistant pathogens.

Comparative In Vitro Activity: A Quantitative Look at Cross-Resistance

Recent studies have begun to shed light on the performance of this compound against bacteria with established resistance to older quinolones. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a critical measure of its potency.

Gram-Positive Bacteria: Navigating Resistance in Staphylococcus aureus and Streptococcus pneumoniae

A study investigating the efficacy of this compound against key Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP), provides a direct comparison with levofloxacin. The findings, summarized in the table below, indicate a correlation in MIC values between the two fluoroquinolones. Notably, strains exhibiting higher MICs to levofloxacin also showed elevated MICs to this compound, suggesting a degree of cross-resistance.[1] However, for some strains, this compound demonstrated slightly lower or equivalent MICs, hinting at a potential advantage in certain contexts.

Bacterial StrainResistance ProfileThis compound MIC (µg/mL)Levofloxacin MIC (µg/mL)
S. aureus ATCC 29213Methicillin-Susceptible (MSSA)0.1250.25
S. aureus ATCC 43300Methicillin-Resistant (MRSA)0.1250.25
S. aureus MW2Community-Acquired MRSA0.0630.25
S. aureus SA 368Clinical Isolate (MRSA)0.252
S. pneumoniae ATCC 49619Penicillin-Susceptible (PSSP)0.251
S. pneumoniae SP 18-1Clinical Isolate (PSSP)0.0630.125
S. pneumoniae SP 18-2Penicillin-Resistant (PRSP)0.51
S. pneumoniae SP 18-3Clinical Isolate (PSSP)0.0310.25
Data sourced from a study on a neutropenic murine pneumonia model.[1]
Gram-Negative Bacteria: A Glimpse into Klebsiella pneumoniae

In the realm of Gram-negative bacteria, a study on Klebsiella pneumoniae provides a comparative look at the in vitro activity of this compound and levofloxacin. The results demonstrate that the MICs of this compound were comparable to those of levofloxacin for the tested isolates. This suggests that for K. pneumoniae, this compound's activity mirrors that of levofloxacin, and cross-resistance is likely to be observed.

Bacterial StrainThis compound MIC (µg/mL)Levofloxacin MIC (µg/mL)
K. pneumoniae 1602010.060.125
K. pneumoniae 1602020.060.125
K. pneumoniae 1602050.030.06
K. pneumoniae 1602070.1250.25
K. pneumoniae 1602110.1250.25
K. pneumoniae ATCC 7006030.250.5
K. pneumoniae ATCC 438160.060.125
Data sourced from a study on a neutropenic murine lung infection model.

Understanding the Mechanisms of Quinolone Resistance

The primary mechanism of resistance to fluoroquinolones involves mutations in the bacterial enzymes DNA gyrase and topoisomerase IV, which are the targets of these drugs.[2][3] These mutations can reduce the binding affinity of the quinolone to the enzyme, thereby diminishing its inhibitory effect. Efflux pumps, which actively transport antibiotics out of the bacterial cell, represent another significant resistance mechanism.[4] The degree of cross-resistance between different fluoroquinolones often depends on the specific mutations present in the target enzymes and the spectrum of substrates recognized by the efflux pumps.

dot

Quinolone_Resistance_Pathway cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms quinolone Older Quinolones (Ciprofloxacin, Levofloxacin, Ofloxacin) target_enzymes DNA Gyrase & Topoisomerase IV quinolone->target_enzymes Inhibition mutated_targets Mutated Target Enzymes quinolone->mutated_targets Reduced Binding This compound This compound This compound->target_enzymes Inhibition This compound->mutated_targets Potentially Better Binding dna_replication DNA Replication target_enzymes->dna_replication Facilitates cell_death Bacterial Cell Death dna_replication->cell_death Leads to (when inhibited) resistance Resistance mutated_targets->resistance efflux_pump Efflux Pump efflux_pump->quinolone Expulsion efflux_pump->this compound Expulsion efflux_pump->resistance Broth_Microdilution_Workflow start Start prepare_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) start->prepare_inoculum inoculate Inoculate Each Well with Bacterial Suspension prepare_inoculum->inoculate serial_dilution Perform Serial Dilutions of Antibiotics in Microtiter Plate Wells serial_dilution->inoculate incubate Incubate Plates (e.g., 35°C for 16-20 hours) inoculate->incubate read_results Read Results by Observing for Turbidity incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

References

Safety Operating Guide

Navigating the Safe Disposal of Antofloxacin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents and unused pharmaceuticals is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, understanding the correct procedures for disposing of substances like Antofloxacin, a fluoroquinolone antibiotic, is essential for maintaining a safe work environment and ensuring regulatory compliance. This guide provides a procedural framework for the safe and compliant disposal of this compound in a laboratory setting.

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3] A key principle in these regulations is the distinction between hazardous and non-hazardous waste.[2] The specific classification of a pharmaceutical waste dictates the appropriate disposal pathway.

Hazardous pharmaceutical waste is regulated under the Resource Conservation and Recovery Act (RCRA) and typically requires treatment at a permitted facility, with incineration being a common method.[1][2] In 2019, the EPA introduced Subpart P, which provides specific management standards for hazardous waste pharmaceuticals from healthcare facilities, prohibiting their disposal down drains.[1]

Non-hazardous pharmaceutical waste , while not subject to the same stringent regulations as hazardous waste, should still be managed responsibly to prevent environmental contamination.[4] Sewering of non-hazardous pharmaceutical waste is not recommended; instead, disposal in a solid waste landfill or incineration is preferred.[4]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the decision-making process and necessary steps for the proper disposal of this compound waste in a laboratory setting.

Step 1: Consult the Safety Data Sheet (SDS)

Before initiating any disposal procedure, the most critical first step is to consult the substance-specific Safety Data Sheet (SDS) for this compound. The SDS provides detailed information regarding the chemical's hazards, handling, storage, and disposal.[5][6][7] Section 13 of the SDS is dedicated to disposal considerations and will provide the most accurate and specific guidance.[5]

Step 2: Waste Characterization

Based on the information in the SDS and relevant regulations, determine if the this compound waste is classified as hazardous.

  • RCRA Hazardous Waste: Pharmaceutical waste is considered hazardous if it is specifically listed by the EPA or exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2]

  • State and Local Regulations: Be aware that state and local regulations may be more stringent than federal rules. Always consult your institution's Environmental Health and Safety (EHS) department for guidance on local requirements.

Step 3: Segregation and Labeling

Proper segregation and labeling of waste are crucial to ensure it is handled correctly.

  • Original Containers: Whenever possible, leave chemicals in their original containers.[5]

  • No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[5]

  • Clear Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including the name "this compound," and any relevant hazard warnings.

Step 4: Selection of Disposal Pathway

The chosen disposal pathway will depend on the waste characterization determined in Step 2.

  • For Hazardous this compound Waste:

    • Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.

    • Hazardous pharmaceutical waste is typically incinerated at a permitted facility.[1][2]

  • For Non-Hazardous this compound Waste:

    • Do not flush down the drain or toilet. [1][8] This is to prevent the contamination of water supplies and the potential for contributing to antibiotic resistance.[9]

    • Institutional Procedures: Follow your institution's specific procedures for non-hazardous chemical waste. This may involve collection by the EHS department for incineration or disposal in a secure, permitted landfill.

    • Drug Take-Back Programs: While more common for household pharmaceuticals, check if your institution participates in or can recommend a take-back program for laboratory waste.[10][11]

Step 5: Documentation

Maintain accurate records of all disposed chemical waste, including the name of the substance, quantity, and date of disposal. This documentation is essential for regulatory compliance and institutional safety audits.

Quantitative Data Summary: Regulatory Oversight

For easy reference, the following table summarizes the key regulatory bodies and their roles in governing pharmaceutical waste in the United States.

Regulatory AgencyRole in Pharmaceutical Waste DisposalKey Regulations
Environmental Protection Agency (EPA) Regulates the disposal of hazardous waste, including pharmaceuticals.[1][3]Resource Conservation and Recovery Act (RCRA)[2], Subpart P of 40 CFR part 266
Drug Enforcement Administration (DEA) Regulates the disposal of controlled substances.[1][3]Controlled Substances Act (CSA)[4]
State and Local Environmental Agencies May have more stringent regulations than federal agencies.Varies by state and municipality.

Experimental Protocol: General Laboratory Waste Deactivation

Objective: To decontaminate surfaces or equipment with trace amounts of this compound.

Materials:

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.

  • 70% ethanol or a suitable laboratory disinfectant.

  • Absorbent pads.

  • Designated waste container for contaminated materials.

Procedure:

  • Ensure all work is performed in a well-ventilated area, such as a chemical fume hood.

  • Don appropriate PPE.

  • For liquid spills, cover with an absorbent pad.

  • Wipe the contaminated surface with a cloth or pad soaked in 70% ethanol or another approved disinfectant.

  • Perform a final rinse of the surface with sterile water.

  • Dispose of all contaminated materials (absorbent pads, wipes, gloves) as chemical waste according to your institution's guidelines.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Antofloxacin_Disposal_Workflow cluster_start cluster_assessment Step 1 & 2: Assessment cluster_hazardous Hazardous Waste Pathway cluster_non_hazardous Non-Hazardous Waste Pathway cluster_end start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds characterize Characterize Waste: Hazardous or Non-Hazardous? sds->characterize segregate_haz Segregate and Label as Hazardous Waste characterize->segregate_haz Hazardous segregate_nonhaz Segregate and Label as Non-Hazardous Chemical Waste characterize->segregate_nonhaz Non-Hazardous contact_ehs_haz Contact EHS for Pickup segregate_haz->contact_ehs_haz incinerate_haz Disposal via Licensed Hazardous Waste Contractor (e.g., Incineration) contact_ehs_haz->incinerate_haz end_proc End: Document Disposal incinerate_haz->end_proc institutional_proc Follow Institutional EHS Procedures segregate_nonhaz->institutional_proc no_sewer DO NOT Sewer institutional_proc->no_sewer disposal_nonhaz Disposal via Approved Method (e.g., Incineration or Secure Landfill) institutional_proc->disposal_nonhaz disposal_nonhaz->end_proc

Caption: this compound Disposal Decision Workflow for Laboratories.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.